molecular formula C5H9O4- B1258931 2,3-Dihydroxy-3-methylbutanoate

2,3-Dihydroxy-3-methylbutanoate

Cat. No.: B1258931
M. Wt: 133.12 g/mol
InChI Key: JTEYKUFKXGDTEU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxy-3-methylbutanoate, specifically the (R)-enantiomer, is a vital biochemical intermediate in several essential metabolic pathways. Its primary research value lies in its role in the biosynthesis of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine . In this pathway, it is produced from 3-hydroxy-3-methyl-2-oxobutanoic acid by the enzyme ketol-acid reductoisomerase (EC 1.1.1.86) and is subsequently converted to 2-oxoisovalerate by the enzyme dihydroxy-acid dehydratase (DHAD, EC 4.2.1.9) . The reaction catalyzed by DHAD, which involves the dehydration of this compound, has been extensively studied in relation to amino acid metabolism in various organisms, including Neurospora crassa and Salmonella typhimurium . Beyond BCAA biosynthesis, this compound is also an important intermediate in the pantothenate and coenzyme A (CoA) biosynthesis pathway . Its significance extends to metabolic engineering, where it serves as a key precursor for the production of valuable compounds like the advanced biofuel isobutanol . Researchers utilize (R)-2,3-Dihydroxy-isovalerate to study enzyme mechanisms, metabolic fluxes in BCAA metabolism, and to develop biosensors for high-throughput screening of microbial strains . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dihydroxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEYKUFKXGDTEU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of 2,3-Dihydroxy-3-methylbutanoate

This guide provides a comprehensive overview of the chemical and physical properties, biological role, and relevant experimental protocols for this compound. This molecule, a key intermediate in branched-chain amino acid biosynthesis, is of significant interest in metabolic research and biotechnology.

Chemical Identity and Structure

This compound is a dihydroxy monocarboxylic acid.[1] It is functionally related to butyric acid and isovaleric acid.[1][2] The compound exists in different stereoisomeric forms, with the (R)-isomer being a crucial intermediate in the biosynthesis of valine, leucine, and isoleucine.[3]

Nomenclature and Identifiers:

  • IUPAC Name: this compound[4]

  • Synonyms: 2,3-dihydroxyisovalerate, alpha,beta-dihydroxy-isovalerate, (R)-2,3-dihydroxy-isovalerate[4][5]

  • Chemical Formula: C₅H₉O₄⁻[4][6]

The structural representations are provided below:

  • SMILES: CC(C)(C(C(=O)[O-])O)O[4]

  • InChI: InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1[4]

  • InChIKey: JTEYKUFKXGDTEU-UHFFFAOYSA-M[4]

For the common (R)-isomer:

  • SMILES: CC(C)(--INVALID-LINK--O)O[6]

  • InChI: InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1/t3-/m0/s1[6]

  • InChIKey: JTEYKUFKXGDTEU-VKHMYHEASA-M[6]

Physicochemical Properties

The key physicochemical properties of this compound and its conjugate acid are summarized in the table below.

PropertyValueSource
Molecular Weight 133.12 g/mol [4][6]
Monoisotopic Mass 133.05008376 Da[4][6]
XLogP3 -0.2[4][6]
Charge -1[4][6][7]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 2[6]
Topological Polar Surface Area 80.6 Ų[4][6]
Heavy Atom Count 9[6]
Complexity 113[4][6]

Biological Significance and Metabolic Pathways

(R)-2,3-Dihydroxy-3-methylbutanoate is a key intermediate in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[3] This pathway is essential in microorganisms and plants. In this pathway, (R)-2,3-dihydroxy-3-methylbutanoate is generated from 3-hydroxy-3-methyl-2-oxobutanoic acid by the enzyme ketol-acid reductoisomerase.[3] It is then converted to 2-oxoisovalerate by dihydroxy-acid dehydratase.[3] This molecule is also involved in the biosynthesis of pantothenate and coenzyme A.[3][5]

Below is a diagram illustrating the central role of (R)-2,3-dihydroxy-3-methylbutanoate in the valine biosynthesis pathway.

valine_biosynthesis cluster_pathway Valine Biosynthesis Pathway pyruvate1 Pyruvate acetolactate (S)-2-Acetolactate pyruvate1->acetolactate Acetolactate synthase dihydroxyisovalerate (R)-2,3-Dihydroxy- isovalerate acetolactate->dihydroxyisovalerate Ketol-acid reductoisomerase (NADPH -> NADP+) oxoisovalerate 2-Oxoisovalerate dihydroxyisovalerate->oxoisovalerate Dihydroxy-acid dehydratase valine L-Valine oxoisovalerate->valine Branched-chain amino acid aminotransferase

Valine Biosynthesis Pathway

Experimental Protocols

Microbial Production of 2,3-Dihydroxyisovalerate

A method for producing 2,3-dihydroxyisovalerate has been developed using a genetically engineered strain of Enterobacter cloacae.[8] This protocol involves disrupting key genes to redirect metabolic flux towards the desired product.

1. Strain Construction:

  • Disrupt the budA gene, which encodes for acetolactate decarboxylase, in E. cloacae. This redirects acetolactate from the 2,3-butanediol pathway into the valine synthesis pathway.[8]

  • Further disrupt the ilvD gene, encoding dihydroxy-acid dehydratase, to prevent the conversion of 2,3-dihydroxyisovalerate to the subsequent intermediate in the valine pathway, causing it to accumulate.[8]

2. Fermentation Conditions:

  • Medium: Use a suitable fermentation medium containing glucose as the primary carbon source, along with nitrogen sources, salts, and trace elements.

  • Culture Parameters: Optimize parameters such as temperature, pH, and aeration for maximal production.

  • Fed-batch Fermentation: Employ a fed-batch strategy to maintain optimal glucose concentration and achieve high product titers. A production of 31.2 g/L has been reported with this method.[8]

The logical workflow for the microbial production is depicted below.

microbial_production_workflow cluster_workflow Microbial Production Workflow strain_dev Strain Development (E. cloacae) gene_disruption1 Disrupt budA gene strain_dev->gene_disruption1 gene_disruption2 Disrupt ilvD gene gene_disruption1->gene_disruption2 fermentation Fed-batch Fermentation gene_disruption2->fermentation optimization Optimize Culture Parameters fermentation->optimization product_accumulation Accumulation of 2,3-Dihydroxyisovalerate optimization->product_accumulation

Microbial Production Workflow
Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of this compound in biological samples. A general protocol is outlined below, which can be optimized for specific sample matrices.[9]

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Data acquisition software.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid).[9]

  • Flow Rate: Typically 1.0 mL/min.[9]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).[9]

  • Detection Wavelength: Determined based on the UV absorbance of the analyte, typically in the low UV range for non-aromatic carboxylic acids.

  • Injection Volume: 10-20 µL.[9]

3. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of a this compound reference standard in a suitable solvent like methanol or acetonitrile.[9] Create a series of dilutions for a calibration curve.

  • Sample Preparation: Centrifuge biological samples to remove particulate matter. The supernatant may require further cleanup (e.g., protein precipitation or solid-phase extraction) to remove interfering substances.

The workflow for HPLC analysis is shown in the diagram below.

hplc_analysis_workflow cluster_hplc HPLC Analysis Workflow sample_prep Sample Preparation (e.g., Centrifugation, SPE) hplc_analysis HPLC Separation (C18 Column) sample_prep->hplc_analysis standard_prep Standard Preparation (Calibration Curve) standard_prep->hplc_analysis detection UV Detection hplc_analysis->detection quantification Data Analysis and Quantification detection->quantification

HPLC Analysis Workflow

References

The Role of 2,3-Dihydroxy-3-Methylbutanoate in Branched-Chain Amino Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of (R)-2,3-dihydroxy-3-methylbutanoate, an essential intermediate in the biosynthesis of the branched-chain amino acids (BCAAs) valine and isoleucine. We will delve into its enzymatic synthesis and degradation, the regulatory mechanisms governing its flux, and its potential implications in inborn errors of BCAA metabolism, particularly Maple Syrup Urine Disease (MSUD). This document consolidates current knowledge, presents detailed experimental protocols for the key enzymes involved, and outlines analytical methodologies for the detection and quantification of this metabolite. The guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of BCAA metabolism and the development of therapeutics for related metabolic disorders.

Introduction: The Central Role of Branched-Chain Amino Acids

The branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids that play critical roles in protein synthesis, nitrogen balance, and cellular signaling. Unlike most other amino acids, the initial steps of BCAA catabolism occur primarily in extrahepatic tissues, such as skeletal muscle. Dysregulation of BCAA metabolism is implicated in a range of pathologies, including insulin resistance, cardiovascular disease, and rare but severe inborn errors of metabolism like Maple Syrup Urine Disease (MSUD).[1][2]

This guide focuses on a key, yet often overlooked, intermediate in the BCAA biosynthetic pathway: (R)-2,3-dihydroxy-3-methylbutanoate, also known as (R)-2,3-dihydroxy-isovalerate. Understanding the biochemistry and regulation of this metabolite is crucial for a complete picture of BCAA homeostasis and its pathological alterations.

Biosynthesis and Degradation of 2,3-Dihydroxy-3-Methylbutanoate

(R)-2,3-dihydroxy-3-methylbutanoate is a pivotal intermediate in the parallel pathways for valine and isoleucine biosynthesis.[3][4] It is situated between the reactions catalyzed by ketol-acid reductoisomerase (KARI) and dihydroxy-acid dehydratase (DHAD).

Production via Ketol-Acid Reductoisomerase (KARI)

(R)-2,3-dihydroxy-3-methylbutanoate is synthesized from α-acetolactate (in the valine pathway) or α-aceto-α-hydroxybutyrate (in the isoleucine pathway) by the enzyme ketol-acid reductoisomerase (KARI; EC 1.1.1.86) . This enzyme catalyzes a two-step reaction involving an alkyl migration followed by an NADPH-dependent reduction.[5]

Conversion by Dihydroxy-Acid Dehydratase (DHAD)

The subsequent step in the pathway is the dehydration of (R)-2,3-dihydroxy-3-methylbutanoate to α-ketoisovalerate, the α-keto acid precursor of valine. This reaction is catalyzed by dihydroxy-acid dehydratase (DHAD; EC 4.2.1.9) , an iron-sulfur cluster-containing enzyme.[6]

Signaling Pathways and Regulation

The biosynthesis of BCAAs is tightly regulated to meet cellular demands while preventing the toxic accumulation of intermediates. The primary regulatory control points are the enzymes that are unique to the pathway or commit substrates to it.

The activity of the BCAA biosynthetic pathway, and thus the flux through this compound, is subject to feedback inhibition by the end products: leucine, isoleucine, and valine.[2][7] These amino acids allosterically inhibit the initial enzyme in the pathway, acetohydroxyacid synthase (AHAS).

BCAA_Biosynthesis_Regulation cluster_pathway BCAA Biosynthesis Pathway Pyruvate Pyruvate AHAS AHAS Pyruvate->AHAS Threonine Threonine Threonine->AHAS Isoleucine Pathway alpha-Acetolactate alpha-Acetolactate AHAS->alpha-Acetolactate KARI KARI alpha-Acetolactate->KARI DHMB 2,3-Dihydroxy- 3-methylbutanoate KARI->DHMB DHAD DHAD DHMB->DHAD alpha-Ketoisovalerate alpha-Ketoisovalerate DHAD->alpha-Ketoisovalerate Valine Valine alpha-Ketoisovalerate->Valine Leucine Leucine alpha-Ketoisovalerate->Leucine Valine->AHAS Feedback Inhibition Leucine->AHAS Feedback Inhibition Isoleucine Isoleucine Isoleucine->AHAS Feedback Inhibition

Figure 1: Simplified BCAA Biosynthesis Pathway and its Regulation.

Role in Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease (MSUD) is an autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKAD) complex.[1][8] This enzymatic block leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-ketoacids in blood, urine, and cerebrospinal fluid.[9][10] The accumulation of these compounds, particularly leucine and its ketoacid α-ketoisocaproate, is neurotoxic and can lead to severe neurological damage if left untreated.[2]

While the primary metabolic disturbance in MSUD occurs in the catabolic pathway of BCAAs, the direct impact on the biosynthetic intermediate this compound is not well-documented in the available literature. Untargeted metabolomics studies in MSUD patients have identified a wide range of dysregulated metabolites, but specific quantitative data for this compound is scarce.[11][12] It is plausible that with the accumulation of the BCAA end-products, feedback inhibition on the biosynthetic pathway could lead to altered levels of its intermediates. However, further research is required to elucidate the precise concentration changes of this compound in MSUD.

Quantitative Data

MetaboliteBiological FluidConditionConcentration ChangeReference
LeucinePlasmaClassic MSUDSignificantly Increased[9]
IsoleucinePlasmaClassic MSUDSignificantly Increased[9]
ValinePlasmaClassic MSUDSignificantly Increased[9]
AlloisoleucinePlasmaClassic MSUDPathognomonically Increased[7]
α-KetoisocaproateUrineClassic MSUDSignificantly Increased[10]
α-Keto-β-methylvalerateUrineClassic MSUDSignificantly Increased[10]
α-KetoisovalerateUrineClassic MSUDSignificantly Increased[10]
This compound Plasma/Urine Classic MSUD Data Not Available

Experimental Protocols

Ketol-Acid Reductoisomerase (KARI) Activity Assay

This protocol is adapted from established methods for measuring KARI activity by monitoring the oxidation of NADPH.

Materials:

  • 100 mM Tris-HCl buffer, pH 7.5

  • 10 mM MgCl₂

  • 5 mM NADPH

  • 100 mM α-acetolactate (substrate)

  • Purified KARI enzyme

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.2 mM NADPH.

  • Add the purified KARI enzyme to the reaction mixture and incubate for 5 minutes at 30°C to allow for temperature equilibration.

  • Initiate the reaction by adding α-acetolactate to a final concentration of 10 mM.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

KARI_Assay_Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture (Tris-HCl, MgCl₂, NADPH) Add_Enzyme Add Purified KARI Enzyme Prepare_Reaction_Mixture->Add_Enzyme Incubate Incubate at 30°C for 5 min Add_Enzyme->Incubate Add_Substrate Initiate with α-acetolactate Incubate->Add_Substrate Monitor_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Figure 2: Workflow for Ketol-Acid Reductoisomerase (KARI) Activity Assay.

Dihydroxy-Acid Dehydratase (DHAD) Activity Assay

This assay is more complex due to the nature of the reaction and the product. A common method involves a coupled enzyme assay.

Materials:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM MgCl₂

  • 0.2 mM NADH

  • (R)-2,3-dihydroxy-3-methylbutanoate (substrate)

  • Purified DHAD enzyme

  • Branched-chain amino acid aminotransferase (BCAT)

  • Glutamate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, glutamate, and purified BCAT.

  • Add the purified DHAD enzyme to the mixture.

  • Initiate the reaction by adding (R)-2,3-dihydroxy-3-methylbutanoate.

  • The α-ketoisovalerate produced by DHAD will be transaminated by BCAT to valine, consuming glutamate and producing α-ketoglutarate.

  • The reaction can be monitored by measuring the formation of valine using HPLC or by coupling the production of α-ketoglutarate to another dehydrogenase reaction that consumes NADH.

Analytical Methods for this compound

GC-MS is a powerful technique for the analysis of small, volatile molecules. Due to the polar nature of this compound, derivatization is required to increase its volatility.

Sample Preparation and Derivatization:

  • Extraction: Extract organic acids from biological samples (e.g., urine, plasma) using a suitable organic solvent like ethyl acetate after acidification.

  • Derivatization: The dried extract is then derivatized. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This reaction converts the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively, which are more volatile and thermally stable.

GCMS_Derivatization Analyte 2,3-Dihydroxy- 3-methylbutanoate Reaction Silylation Analyte->Reaction Reagent BSTFA + TMCS Reagent->Reaction Product Volatile TMS Derivative Reaction->Product Analysis GC-MS Analysis Product->Analysis

Figure 3: Derivatization of this compound for GC-MS.

GC-MS Conditions (Typical):

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms.

  • Carrier Gas: Helium.

  • Temperature Program: A gradient from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) to separate a wide range of metabolites.

  • Mass Spectrometry: Electron ionization (EI) with scanning in the range of m/z 50-600.

LC-MS is well-suited for the analysis of polar, non-volatile compounds and may not require derivatization.

Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, precipitate proteins using a cold organic solvent like acetonitrile or methanol.

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Supernatant Analysis: The supernatant containing the metabolites can be directly injected or further diluted.

LC-MS Conditions (Typical):

  • Column: A reversed-phase C18 column or a HILIC column for polar compounds.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of organic acids. Tandem mass spectrometry (MS/MS) can be used for enhanced selectivity and sensitivity.

Conclusion and Future Directions

(R)-2,3-dihydroxy-3-methylbutanoate is a critical intermediate in the biosynthesis of valine and isoleucine. While its role in the fundamental biochemistry of BCAA metabolism is established, its specific involvement in the pathophysiology of diseases like MSUD remains an area for further investigation. The lack of readily available quantitative data on its concentration in biological fluids under normal and disease states highlights a significant knowledge gap.

Future research should focus on:

  • Developing and validating sensitive and specific analytical methods for the routine quantification of this compound in clinical samples.

  • Conducting comprehensive metabolomic studies in MSUD patients to determine the precise alterations in the levels of this and other BCAA biosynthetic intermediates.

  • Investigating the regulatory interplay between the BCAA catabolic and biosynthetic pathways, particularly under conditions of enzymatic defects.

A deeper understanding of the dynamics of this compound and the entire BCAA metabolic network will be invaluable for the development of novel diagnostic markers and therapeutic strategies for MSUD and other related metabolic disorders.

References

The Elusive Presence of 2,3-dihydroxy-3-methylbutanoate in the Natural World: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dihydroxy-3-methylbutanoate, also known as 2,3-dihydroxyisovalerate, is a chiral organic acid and a key metabolic intermediate in the biosynthesis of branched-chain amino acids (BCAAs). Despite its central role in this fundamental pathway, its natural occurrence is characterized by transient and typically low concentrations, making it an elusive target for quantitative analysis in wild-type organisms. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathway, and the analytical methodologies required for its detection and quantification. While significant concentrations have been achieved in genetically engineered microorganisms, data on its natural abundance remains limited, underscoring its rapid turnover in cellular metabolism. This document aims to serve as a foundational resource for researchers investigating BCAA metabolism and its implications in various physiological and pathological states.

Introduction

This compound is a critical intermediate in the universally conserved metabolic pathway for the biosynthesis of the essential amino acids valine, leucine, and isoleucine.[1] Its position in this pathway, downstream of acetolactate and upstream of the α-keto acids, makes it a pivotal molecule in the regulation of BCAA synthesis. The study of this and other intermediates is crucial for understanding the intricate regulation of amino acid metabolism and its dysregulation in various diseases. Furthermore, as this biosynthetic pathway is absent in humans, the enzymes involved are attractive targets for the development of novel antimicrobial and herbicidal agents.

This whitepaper will delve into the known natural occurrences of this compound, present its biosynthetic pathway with a corresponding visualization, and provide a detailed overview of the experimental protocols necessary for its analysis. A key focus will be the presentation of available quantitative data, which, while sparse for natural systems, highlights the potential for accumulation in engineered organisms.

Natural Occurrence and Biosynthesis

This compound is an intracellular metabolite found in a wide range of organisms, including bacteria, archaea, fungi, and plants, that are capable of de novo BCAA synthesis. It has been identified in the metabolomes of organisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.[2] However, numerous sources indicate that this compound does not naturally accumulate to high concentrations in wild-type organisms.[1][3] This is attributed to its rapid enzymatic conversion to the next intermediate in the pathway, suggesting a high metabolic flux through this step.

The biosynthesis of this compound is a key step in the BCAA synthesis pathway. The pathway begins with pyruvate and, for isoleucine synthesis, α-ketobutyrate. For the synthesis of valine and leucine, two molecules of pyruvate are condensed to form α-acetolactate. This is then converted to this compound.

The immediate biosynthetic precursor to this compound is (S)-α-acetolactate. The conversion is catalyzed by the enzyme acetohydroxyacid isomeroreductase (also known as ketol-acid reductoisomerase). This enzyme catalyzes a two-step reaction involving an alkyl migration followed by an NADPH-dependent reduction. Subsequently, this compound is converted to α-ketoisovalerate by the enzyme dihydroxy-acid dehydratase .

Biosynthetic Pathway Diagram

BCAA_pathway Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate synthase DHMB 2,3-Dihydroxy- 3-methylbutanoate alpha_Acetolactate->DHMB Acetohydroxyacid isomeroreductase (NADPH -> NADP+) alpha_Ketoisovalerate α-Ketoisovalerate DHMB->alpha_Ketoisovalerate Dihydroxy-acid dehydratase Valine Valine alpha_Ketoisovalerate->Valine Leucine Leucine alpha_Ketoisovalerate->Leucine ...multiple steps

Caption: Biosynthesis of Valine and Leucine from Pyruvate.

Quantitative Data on the Occurrence of this compound

As previously mentioned, quantitative data on the natural concentration of this compound in wild-type organisms is scarce. Its role as a transient intermediate means it is typically present at very low steady-state concentrations.

However, in genetically engineered microbial strains designed for the production of biofuels and other chemicals, the accumulation and secretion of this compound can be significant. These studies, while not reflecting natural occurrence, provide valuable data on the potential flux through this metabolic node.

OrganismStrain TypeConditionConcentrationReference
Enterobacter cloacaeGenetically Engineered (budA and ilvD disrupted)Fed-batch fermentation31.2 g/L (extracellular)[1]
Klebsiella pneumoniaeGenetically Engineered (budA and ilvD disrupted)Fed-batch fermentation36.5 g/L (extracellular)[3]
Saccharomyces cerevisiaeGenetically Engineered (for isobutanol production)Fermentation"Large amounts" secreted (not quantified)[4]

Experimental Protocols for the Analysis of this compound

The analysis of small, polar, and non-volatile organic acids like this compound from complex biological matrices requires specialized analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods employed. Due to its low volatility, derivatization is a mandatory step for GC-MS analysis.

Sample Preparation and Extraction
  • Cell Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity by mixing the cell culture with a cold solvent (e.g., 60% methanol at -40°C).

    • Centrifuge the quenched cell suspension at low temperature to pellet the cells.

    • Extract intracellular metabolites by resuspending the cell pellet in a suitable extraction solvent (e.g., a mixture of methanol, chloroform, and water).

    • For extracellular analysis, the supernatant from the initial centrifugation can be used directly after appropriate dilution and filtration.

Derivatization for GC-MS Analysis

To increase volatility and thermal stability, the hydroxyl and carboxyl groups of this compound must be derivatized prior to GC-MS analysis. Silylation is a common and effective method.

  • Silylation Protocol:

    • Dry the extracted metabolite sample completely under a stream of nitrogen gas.

    • Add a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.

    • Incubate the mixture at a controlled temperature (e.g., 70°C) for a defined period (e.g., 60 minutes) to ensure complete derivatization.

    • The resulting trimethylsilyl (TMS) derivatives are then ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the derivatized metabolites. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

  • Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode for metabolite identification or in selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS offers an alternative to GC-MS and may not require derivatization, although derivatization can be used to improve ionization efficiency and chromatographic separation.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer like an Orbitrap).

  • Column: A reversed-phase C18 column or a column designed for polar compound analysis (e.g., HILIC).

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of organic acids. Quantification is often performed using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer for high selectivity and sensitivity.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure Cell_Culture Bacterial/Yeast Culture Quenching Metabolic Quenching (Cold Solvent) Cell_Culture->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant (Extracellular Metabolites) Centrifugation->Supernatant Cell_Pellet Cell Pellet Centrifugation->Cell_Pellet Drying Drying under Nitrogen Supernatant->Drying LCMS LC-MS/MS Analysis Supernatant->LCMS Extraction Metabolite Extraction (Solvent System) Cell_Pellet->Extraction Intracellular_Extract Intracellular Extract Extraction->Intracellular_Extract Intracellular_Extract->Drying Intracellular_Extract->LCMS Derivatization Derivatization (Silylation) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis LCMS->Data_Analysis

Caption: General Experimental Workflow for Metabolite Analysis.

Conclusion

This compound is a fundamentally important, yet often overlooked, intermediate in the biosynthesis of branched-chain amino acids. Its natural occurrence is characterized by its transient nature and low physiological concentrations in wild-type organisms, a testament to the efficiency of the metabolic pathways in which it participates. While this makes the study of its natural abundance challenging, the development of sensitive analytical techniques such as GC-MS and LC-MS/MS, coupled with appropriate sample preparation and derivatization, allows for its detection and quantification.

The significant accumulation of this compound in engineered microorganisms highlights the potential for this pathway to be a bottleneck or a point of flux diversion in metabolic engineering efforts. For researchers in drug development, the enzymes responsible for the synthesis and conversion of this compound represent promising targets for the development of novel therapeutics and agrochemicals. Future research, leveraging advanced metabolomics platforms, may yet provide more detailed quantitative insights into the subtle but crucial role of this metabolite in the intricate web of cellular metabolism.

References

Stereoisomers of 2,3-Dihydroxy-3-methylbutanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxy-3-methylbutanoate, an alpha-hydroxy acid, possesses a single chiral center at the C2 position, giving rise to two stereoisomers: (R)-2,3-dihydroxy-3-methylbutanoate and (S)-2,3-dihydroxy-3-methylbutanoate. These enantiomers, while possessing identical chemical formulas and connectivity, exhibit distinct spatial arrangements of their atoms. This seemingly subtle difference can lead to profound variations in their biological activities and interactions with other chiral molecules, a critical consideration in the fields of drug development and metabolic research.

The (R)-enantiomer is a well-established intermediate in the biosynthetic pathway of branched-chain amino acids (BCAAs), specifically valine, leucine, and isoleucine.[1][2] Its formation is catalyzed by the enzyme ketol-acid reductoisomerase.[3][4] The (S)-enantiomer, while less prevalent in central metabolism, is accessible through specific synthetic routes and is a subject of interest for comparative biological studies and as a chiral building block.

This technical guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their synthesis, characterization, and biological significance. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in academia and industry.

Physicochemical and Spectroscopic Data

A direct comparison of the physicochemical and spectroscopic properties of the (R)- and (S)-enantiomers of this compound is crucial for their identification and characterization. While comprehensive experimental data for both pure enantiomers is not extensively documented in a single source, the following tables summarize available and predicted data.

Property(R)-2,3-dihydroxy-3-methylbutanoic acid(S)-2,3-dihydroxy-3-methylbutanoic acidReference
Molecular Formula C₅H₁₀O₄C₅H₁₀O₄[2]
Molecular Weight 134.13 g/mol 134.13 g/mol [2]
CAS Number 19451-56-0Not explicitly found[5]
Optical Rotation ([α]D) Data not foundData not found

Table 1: Physicochemical Properties of 2,3-Dihydroxy-3-methylbutanoic Acid Stereoisomers.

Spectrum Type(R)-2,3-dihydroxy-3-methylbutanoate Data(S)-2,3-dihydroxy-3-methylbutanoate Data
¹H NMR Predicted shifts are available in databases, but experimental data for the pure enantiomer is not readily available.Predicted shifts are available in databases, but experimental data for the pure enantiomer is not readily available.
¹³C NMR Predicted shifts are available in databases, but experimental data for the pure enantiomer is not readily available.Predicted shifts are available in databases, but experimental data for the pure enantiomer is not readily available.
Mass Spectrometry (MS) MS-MS data for the [M-H]⁻ ion (m/z 133.0506) shows characteristic fragments.[1] LC-MS data is also available.[1]Expected to be identical to the (R)-enantiomer under non-chiral conditions.
Infrared (IR) Data for the specific enantiomer is not readily available. General spectra for 2,3-dihydroxy-3-methylbutanoic acid would show characteristic absorptions for O-H (broad), C-H, C=O (carboxylic acid), and C-O bonds.Expected to be identical to the (R)-enantiomer.

Table 2: Spectroscopic Data of this compound Stereoisomers.

Biological Significance and Signaling Pathways

The (R)-stereoisomer of this compound is a key metabolite in the biosynthesis of essential branched-chain amino acids. This pathway is highly conserved across a wide range of organisms, from bacteria to plants and fungi.

Biosynthesis of Branched-Chain Amino Acids.

Experimental Protocols

Synthesis of (S)-2,3-Dihydroxy-3-methylbutanoic Acid via Microbiological Dihydroxylation

This protocol is based on the syn-dihydroxylation of 3-methylcrotonic acid using the bacterium Pseudomonas putida.

Materials:

  • Pseudomonas putida (e.g., ATCC 21244)

  • Growth medium (e.g., Medium 2)

  • 3-Methylcrotonic acid

  • Glucose (optional co-substrate)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and fermentation equipment

Procedure:

  • Cultivation of Pseudomonas putida:

    • Inoculate a starter culture of P. putida in the appropriate growth medium.

    • Incubate at 30°C with shaking until the culture reaches the late exponential phase.

    • Harvest the cells by centrifugation and wash with phosphate buffer.

  • Biotransformation:

    • Resuspend the cell pellet in phosphate buffer.

    • Add 3-methylcrotonic acid to the cell suspension. The addition of a co-substrate like glucose may enhance the yield.

    • Incubate the mixture at 30°C with shaking for 24-48 hours. Monitor the progress of the reaction by TLC or GC.

  • Extraction and Purification:

    • Centrifuge the reaction mixture to remove the bacterial cells.

    • Acidify the supernatant to pH 2-3 with HCl.

    • Extract the aqueous phase with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

    • Purify the (S)-2,3-dihydroxy-3-methylbutanoic acid by column chromatography or recrystallization.

Enzymatic Synthesis of (R)-2,3-Dihydroxy-3-methylbutanoate

This protocol utilizes the enzyme ketol-acid reductoisomerase (KARI) for the stereoselective reduction of a precursor.

Materials:

  • Ketol-acid reductoisomerase (IlvC)

  • (S)-2-Acetolactate or 3-hydroxy-3-methyl-2-oxobutanoate (substrate)

  • NADPH (cofactor)

  • Tris-HCl buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Standard laboratory equipment for enzymatic reactions and product analysis

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and NADPH.

    • Add the substrate ((S)-2-acetolactate or 3-hydroxy-3-methyl-2-oxobutanoate) to the reaction mixture.

    • Initiate the reaction by adding the ketol-acid reductoisomerase enzyme.

  • Reaction Conditions:

    • Incubate the reaction mixture at an optimal temperature for the enzyme (typically 30-37°C).

    • Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm.

  • Work-up and Analysis:

    • Terminate the reaction by adding a quenching agent (e.g., acid or base).

    • Analyze the formation of (R)-2,3-dihydroxy-3-methylbutanoate by HPLC or GC-MS.

Chiral Separation of Enantiomers by HPLC

This protocol provides a general method for the separation of (R)- and (S)-2,3-dihydroxy-3-methylbutanoate using a chiral stationary phase.[1]

Materials:

  • Racemic 2,3-dihydroxy-3-methylbutanoic acid

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • Mobile phase: Hexane/Isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation:

    • Dissolve the racemic mixture in the mobile phase to a suitable concentration.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector (e.g., at 210 nm).

    • The two enantiomers will have different retention times, allowing for their separation and quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Racemic_Sample Racemic 2,3-dihydroxy- 3-methylbutanoate Dissolution Dissolve in Mobile Phase Racemic_Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Workflow for Chiral HPLC Separation.

Conclusion

The stereoisomers of this compound represent a fascinating case study in the importance of stereochemistry in biological systems. The well-defined role of the (R)-enantiomer in amino acid biosynthesis contrasts with the less understood biological functions of its (S)-counterpart. The synthetic and analytical protocols detailed in this guide provide a foundation for further research into the properties and potential applications of these chiral molecules. A deeper understanding of the synthesis, characterization, and biological activity of each enantiomer will undoubtedly contribute to advancements in drug discovery, metabolic engineering, and synthetic biology.

References

A Technical Guide to the Enantiomers of 2,3-dihydroxy-3-methylbutanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-2,3-dihydroxy-3-methylbutanoate and (S)-2,3-dihydroxy-3-methylbutanoate, two stereoisomers with significant implications in cellular metabolism. While extensive research has elucidated the role of the (R)-enantiomer as a key intermediate in the biosynthesis of branched-chain amino acids, a notable scarcity of publicly available data exists for the (S)-enantiomer. This guide will synthesize the current understanding of the chemical properties, synthesis, and biological functions of both enantiomers, highlighting the well-established pathways for (R)-2,3-dihydroxy-3-methylbutanoate and identifying the knowledge gaps concerning its (S)-counterpart. Detailed experimental protocols for chiral separation and enzymatic assays are provided to facilitate further research into the distinct roles of these stereoisomers.

Introduction

2,3-dihydroxy-3-methylbutanoic acid is a dihydroxy monocarboxylic acid containing two chiral centers, giving rise to four possible stereoisomers.[1] The (2R,3R) and (2S,3S) enantiomers, as well as the (2R,3S) and (2S,3R) diastereomers, possess unique three-dimensional structures that can dictate their biological activity. This guide focuses on the comparative analysis of the (R)- and (S)-enantiomers of 2,3-dihydroxy-3-methylbutanoate. The (R)-isomer is a well-characterized metabolite in the biosynthesis of essential branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[2] In contrast, the biological significance and metabolic fate of the (S)-isomer remain largely unexplored. Understanding the stereospecific interactions of these molecules is crucial for researchers in drug development and metabolic diseases, as the chirality of a molecule can profoundly influence its pharmacological and toxicological properties.

Chemical and Physical Properties

A summary of the computed chemical and physical properties for both (R)- and (S)-2,3-dihydroxy-3-methylbutanoate is presented in Table 1. These properties are largely identical for both enantiomers due to their mirrored structures.

Property(R)-2,3-dihydroxy-3-methylbutanoate(S)-2,3-dihydroxy-3-methylbutanoateReference
Molecular Formula C₅H₉O₄⁻C₅H₉O₄⁻[3][4]
Molecular Weight 133.12 g/mol 133.12 g/mol [3][4]
Monoisotopic Mass 133.05008376 Da133.05008376 Da[3][4]
IUPAC Name (2R)-2,3-dihydroxy-3-methylbutanoate(2S)-2,3-dihydroxy-3-methylbutanoate[3]
InChIKey JTEYKUFKXGDTEU-VKHMYHEASA-MJTEYKUFKXGDTEU-GSVOUGTGSA-M[3]
SMILES CC(C)(--INVALID-LINK--O)OCC(C)(O)--INVALID-LINK--O[3]
XLogP3 -0.2-0.2[3]
Topological Polar Surface Area 80.6 Ų80.6 Ų[3]
Hydrogen Bond Donor Count 33[3]
Hydrogen Bond Acceptor Count 44[3]

Synthesis and Enantioselective Separation

Synthesis

Racemic 2,3-dihydroxy-3-methylbutanoic acid: The synthesis of the racemic mixture can be achieved through various organic chemistry routes, although detailed protocols are not extensively published in readily accessible literature.

(R)-2,3-dihydroxy-3-methylbutanoate: This enantiomer is primarily produced biologically as an intermediate in the BCAA biosynthesis pathway.[2]

(S)-2,3-dihydroxy-3-methylbutanoate: A method for the microbiological preparation of (S)-(+)-2,3-dihydroxy-3-methylbutanoic acid has been reported, involving the syn-dihydroxylation of 3-methylcrotonic acid.[5]

Enantioselective Separation

The separation of the (R) and (S) enantiomers is critical for studying their individual biological effects. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose. A detailed protocol for the chiral separation of the closely related 2-hydroxy-3-methylbutanoic acid enantiomers, which can be adapted for this compound, is provided in the Experimental Protocols section.

Biological Role and Signaling Pathways

(R)-2,3-dihydroxy-3-methylbutanoate: An Intermediate in BCAA Biosynthesis

(R)-2,3-dihydroxy-3-methylbutanoate is a key intermediate in the biosynthesis of the branched-chain amino acids valine and isoleucine.[6][7] This metabolic pathway is essential for protein synthesis and is found in plants, bacteria, and fungi, but not in animals, making the enzymes in this pathway potential targets for herbicides and antimicrobial agents.[8]

The formation and subsequent conversion of (R)-2,3-dihydroxy-3-methylbutanoate are catalyzed by two key enzymes:

  • Ketol-acid reductoisomerase (KARI, EC 1.1.1.86): This enzyme catalyzes the conversion of α-acetolactate to (R)-2,3-dihydroxy-3-methylbutanoate in the valine biosynthesis pathway.[6][9] The reaction involves an NADPH-dependent reduction and an alkyl migration.[9]

  • Dihydroxy-acid dehydratase (DHAD, EC 4.2.1.9): This enzyme catalyzes the dehydration of (R)-2,3-dihydroxy-3-methylbutanoate to α-ketoisovalerate.[7][8]

The branched-chain amino acid biosynthesis pathway is depicted in the following diagram:

BCAA_Biosynthesis Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate synthase R_DHMB (R)-2,3-dihydroxy- 3-methylbutanoate alpha_Acetolactate->R_DHMB Ketol-acid reductoisomerase (KARI) alpha_Ketoisovalerate α-Ketoisovalerate R_DHMB->alpha_Ketoisovalerate Dihydroxy-acid dehydratase (DHAD) Valine Valine alpha_Ketoisovalerate->Valine Branched-chain aminotransferase

Caption: Biosynthesis pathway of Valine from Pyruvate.

(S)-2,3-dihydroxy-3-methylbutanoate: An Uncharted Territory

Based on extensive literature searches, there is a significant lack of information regarding the biological role of (S)-2,3-dihydroxy-3-methylbutanoate. It is not known to be a major metabolite in common metabolic pathways. Further research is required to determine if this enantiomer has any specific biological functions, is a byproduct of other metabolic reactions, or is simply a xenobiotic.

Signaling Pathways of Related Metabolites

While direct signaling pathways for this compound enantiomers are not well-defined, the downstream products of BCAA metabolism, the branched-chain α-keto acids (BCKAs), have been shown to act as signaling molecules.[10][11] BCKAs can aerobically activate HIF1α signaling in vascular cells, which may have implications for vascular diseases.[10][11] Furthermore, BCKAs have been shown to impair insulin signaling in muscle cells.[12] It is plausible that under certain conditions, accumulation of (R)-2,3-dihydroxy-3-methylbutanoate could influence these pathways, although direct evidence is currently lacking.

BCKA_Signaling cluster_BCAA_Metabolism BCAA Metabolism cluster_Signaling_Pathways Signaling Pathways BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids (KIC, KIV, KMV) BCAA->BCKA BCAT HIF1a HIF1α Signaling BCKA->HIF1a Activates Insulin_Signaling Insulin Signaling BCKA->Insulin_Signaling Inhibits Logical_Relationship Potential Influence Logical_Relationship->HIF1a Logical_Relationship->Insulin_Signaling R_DHMB (R)-2,3-dihydroxy- 3-methylbutanoate R_DHMB->BCKA Precursor to KIV R_DHMB->Logical_Relationship

Caption: Potential influence of (R)-2,3-dihydroxy-3-methylbutanoate on BCKA signaling.

Quantitative Data

A significant challenge in the comparative analysis of (R)- and (S)-2,3-dihydroxy-3-methylbutanoate is the lack of direct, quantitative comparative data in the literature. While kinetic data is available for the enzymes that process the (R)-enantiomer, similar studies on the (S)-enantiomer are absent.

Table 2: Enzyme Kinetic Data for Enzymes Metabolizing (R)-2,3-dihydroxy-3-methylbutanoate

EnzymeSubstrateOrganismKcat (s⁻¹)Km (mM)Reference
Ketol-acid reductoisomerase (KARI) (S)-2-acetolactateE. coli0.75 ± 0.010.49 ± 0.025[11]
Dihydroxy-acid dehydratase (DHAD) 2,3-dihydroxyisovalerateSulfolobus solfataricus--[13]

Note: The kcat/Km for DHAD from Sulfolobus solfataricus was reported as 140.3 mM⁻¹s⁻¹ for 2,3-dihydroxyisovalerate.[13] It is important to note that the stereochemistry of the substrate was not explicitly stated in this study.

Experimental Protocols

Chiral Separation of (R)- and (S)-2,3-dihydroxy-3-methylbutanoate via HPLC

This protocol is adapted from a method for the separation of 2-hydroxy-3-methylbutanoic acid enantiomers and may require optimization for this compound.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[2]

  • Chiral stationary phase column (e.g., polysaccharide-based).[2]

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • (R)- and (S)-2,3-dihydroxy-3-methylbutanoate standards

  • Sample containing a mixture of the enantiomers

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol with a small percentage of TFA (e.g., 90:10:0.1 v/v/v). The optimal ratio may need to be determined empirically.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the racemic standard (e.g., 1 mg/mL) in the mobile phase.

    • Prepare working standards by diluting the stock solution.

    • Dissolve the sample in the mobile phase to a known concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[2]

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes at a constant flow rate (e.g., 1.0 mL/min).[2]

    • Inject a standard solution to determine the retention times of the (R) and (S) enantiomers.

    • Inject the sample solution.

    • Monitor the elution profile using the UV detector at an appropriate wavelength.

    • Quantify the amount of each enantiomer by comparing the peak areas to a standard curve.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (Hexane:Isopropanol:TFA) start->prep_mobile_phase prep_samples Prepare Standards and Samples prep_mobile_phase->prep_samples filter_samples Filter Samples (0.45 µm) prep_samples->filter_samples equilibrate_column Equilibrate Chiral HPLC Column filter_samples->equilibrate_column inject_standards Inject Standards equilibrate_column->inject_standards inject_samples Inject Samples inject_standards->inject_samples data_analysis Data Analysis (Peak Integration & Quantification) inject_samples->data_analysis end End data_analysis->end

Caption: Experimental workflow for chiral HPLC separation.

Enzymatic Assay for Dihydroxy-acid Dehydratase (DHAD)

This protocol provides a general method to assess the activity of DHAD on (R)- or (S)-2,3-dihydroxy-3-methylbutanoate.

Principle: The activity of DHAD can be monitored by measuring the formation of the product, α-ketoisovalerate. This can be done spectrophotometrically by coupling the reaction to a dehydrogenase that uses NADH or NADPH.

Reagents:

  • Purified DHAD enzyme

  • (R)- or (S)-2,3-dihydroxy-3-methylbutanoate substrate

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Coupling enzyme (e.g., a dehydrogenase that reduces α-ketoisovalerate)

  • NADH or NADPH

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, MgCl₂, NADH or NADPH, and the coupling enzyme.

  • Initiate Reaction: Start the reaction by adding the substrate, (R)- or (S)-2,3-dihydroxy-3-methylbutanoate.

  • Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm (for NADH or NADPH consumption) over time using a spectrophotometer.

  • Calculate Activity: The rate of the reaction is proportional to the rate of change in absorbance. Enzyme activity can be calculated using the Beer-Lambert law.

Conclusion and Future Directions

This technical guide has synthesized the available information on (R)- and (S)-2,3-dihydroxy-3-methylbutanoate. The role of the (R)-enantiomer as a crucial intermediate in the biosynthesis of branched-chain amino acids is well-established. However, a striking lack of data exists for the (S)-enantiomer. This significant knowledge gap presents a compelling opportunity for future research.

Key areas for future investigation include:

  • Enantioselective Synthesis: Development of robust and scalable synthetic routes for both (R)- and (S)-2,3-dihydroxy-3-methylbutanoate is essential to enable further biological studies.

  • Biological Activity of the (S)-Enantiomer: A thorough investigation into the biological effects of the (S)-enantiomer is warranted. This includes assessing its potential as a substrate or inhibitor for various enzymes, its metabolic fate in different biological systems, and its potential signaling roles.

  • Comparative Studies: Direct comparative studies of the (R) and (S) enantiomers are crucial to understand their stereospecific interactions. This should include comparative enzyme kinetics, cellular uptake and metabolism studies, and analysis of their effects on relevant signaling pathways.

  • Signaling Pathways: Further elucidation of the signaling pathways influenced by these molecules and their metabolites is needed. Understanding how these molecules communicate within and between cells will provide deeper insights into their physiological and pathological roles.

Addressing these research questions will not only advance our fundamental understanding of stereoisomerism in metabolism but also has the potential to uncover new therapeutic targets and diagnostic biomarkers for a range of metabolic disorders.

References

An In-depth Technical Guide to the Physical and Chemical Properties of α,β-Dihydroxyisovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,β-Dihydroxyisovalerate, also known as (R)-2,3-dihydroxy-3-methylbutanoic acid, is a key intermediate in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2] Its central role in this metabolic pathway makes it a compound of significant interest for researchers in biochemistry, microbiology, and drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of α,β-dihydroxyisovalerate, detailed experimental protocols for the enzymes involved in its metabolism, and visualizations of its biochemical pathway and associated experimental workflows. While extensive predicted data for its physicochemical properties are available, experimental values for several parameters remain to be determined.

Physicochemical Properties

Physical Properties

A summary of the predicted physical properties of (R)-2,3-dihydroxy-isovalerate is presented in Table 1. These values are sourced from reputable chemical and biological databases.

PropertyValueSource
Molecular Formula C5H10O4HMDB[3]
Average Molecular Weight 134.1305 g/mol HMDB[3]
Monoisotopic Molecular Weight 134.057908808 g/mol HMDB[3]
IUPAC Name (2R)-2,3-dihydroxy-3-methylbutanoic acidHMDB[3]
Melting Point Not AvailableHMDB[3], FooDB[4]
Boiling Point Not AvailableHMDB[3], FooDB[4]
Water Solubility (Predicted) 529 g/LALOGPS[3]
logP (Predicted) -0.83ALOGPS[3]
pKa (Strongest Acidic, Predicted) 3.8ChemAxon[3]
Chemical Properties and Stability

Specific experimental studies on the chemical stability of α,β-dihydroxyisovalerate under various conditions (e.g., pH, temperature) are not extensively documented in publicly available literature. However, as a dihydroxy carboxylic acid, its stability is expected to be influenced by these factors. At acidic pH, acid-catalyzed dehydration or rearrangement reactions may occur, while at alkaline pH, base-catalyzed reactions could take place. Temperature would likely accelerate any degradation pathways. The development of a stability-indicating assay method would be necessary to systematically evaluate its degradation profile.[5][6][7]

Biological Role and Metabolic Pathway

α,β-Dihydroxyisovalerate is a crucial intermediate in the biosynthesis of branched-chain amino acids.[1][2] This metabolic pathway is essential in bacteria, fungi, and plants.

The formation and conversion of α,β-dihydroxyisovalerate are catalyzed by two key enzymes:

  • Ketol-acid reductoisomerase (KARI) : This enzyme catalyzes the conversion of α-acetolactate to α,β-dihydroxyisovalerate. This reaction involves an NADPH-dependent reduction.[8]

  • Dihydroxy-acid dehydratase (DHAD) : This enzyme catalyzes the dehydration of α,β-dihydroxyisovalerate to α-ketoisovalerate.[6]

The metabolic pathway is illustrated in the following diagram:

metabolic_pathway cluster_KARI Ketol-acid Reductoisomerase (KARI) cluster_DHAD Dihydroxy-acid Dehydratase (DHAD) alpha_acetolactate α-Acetolactate dihydroxyisovalerate α,β-Dihydroxyisovalerate alpha_acetolactate->dihydroxyisovalerate NADPH -> NADP+ ketoisovalerate α-Ketoisovalerate dihydroxyisovalerate->ketoisovalerate H2O Valine_Leucine Valine & Leucine Biosynthesis ketoisovalerate->Valine_Leucine Further steps

Biosynthesis of Branched-Chain Amino Acids.

Experimental Protocols

Detailed experimental protocols are essential for the study of α,β-dihydroxyisovalerate and the enzymes involved in its metabolism.

Ketol-acid Reductoisomerase (KARI) Activity Assay

This protocol is adapted from methodologies described for the characterization of KARI enzymes.[1]

Objective: To determine the enzymatic activity of Ketol-acid Reductoisomerase by monitoring the oxidation of NADPH.

Materials:

  • Purified KARI enzyme

  • (S)-2-Acetolactate (substrate)

  • NADPH

  • MgCl2

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 4 mM MgCl2, and 0.2 mM NADPH.

  • Add a known concentration of the KARI enzyme to the reaction mixture.

  • Initiate the reaction by adding the substrate, (S)-2-acetolactate, to a final concentration of 2.5 mM.

  • Immediately monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the enzyme activity based on the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Dihydroxy-acid Dehydratase (DHAD) Activity Assay

This protocol is based on methods used for the characterization of DHAD enzymes.[9][10]

Objective: To determine the enzymatic activity of Dihydroxy-acid Dehydratase by quantifying the formation of the α-keto acid product.

Materials:

  • Purified DHAD enzyme

  • (R)-2,3-dihydroxyisovalerate (substrate)

  • MgCl2

  • Tris-HCl buffer (pH 8.5)

  • Phenylhydrazine (for derivatization)

  • Acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, and a known concentration of the DHAD enzyme.

  • Initiate the reaction by adding the substrate, (R)-2,3-dihydroxyisovalerate, to a final concentration of 5 mM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding an equal volume of acetonitrile.

  • Derivatize the product, α-ketoisovalerate, by adding phenylhydrazine to a final concentration of approximately 4 mM and incubating at room temperature for 30 minutes.

  • Analyze the reaction mixture by HPLC, monitoring the absorbance of the derivatized product at 341 nm.

  • Quantify the amount of α-ketoisovalerate formed by comparing the peak area to a standard curve of the derivatized product.

General Workflow for Enzyme Assays

The following diagram illustrates a typical workflow for conducting the enzyme assays described above.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Buffers and Reagents reaction_setup Set up Reaction Mixture reagent_prep->reaction_setup enzyme_prep Purify and Quantify Enzyme enzyme_prep->reaction_setup substrate_prep Prepare Substrate Solution initiation Initiate Reaction with Substrate substrate_prep->initiation reaction_setup->initiation incubation Incubate at Optimal Temperature initiation->incubation termination Stop Reaction incubation->termination detection Spectrophotometric or HPLC Analysis termination->detection calculation Calculate Enzyme Activity detection->calculation reporting Report Results calculation->reporting

General workflow for enzyme activity assays.

Analytical Methodologies

The quantification of α,β-dihydroxyisovalerate in biological samples or reaction mixtures typically requires chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method coupled with UV detection after derivatization is a common approach for the analysis of α-keto acids, the product of the DHAD reaction.[9] For the direct analysis of α,β-dihydroxyisovalerate, which lacks a strong chromophore, derivatization or the use of a refractive index detector would be necessary. A method for a similar compound, dihydroxyacetone, utilizes an amino-bonded silica column with an acetonitrile/water mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of small, volatile molecules. Due to the polar nature of α,β-dihydroxyisovalerate, derivatization is required to increase its volatility for GC analysis.[1] Common derivatization agents include silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1] This method allows for both quantification and structural confirmation.

Conclusion

α,β-Dihydroxyisovalerate is a fundamentally important metabolite in the biosynthesis of essential amino acids. While its biological role is well-characterized, a comprehensive experimental dataset of its physical and chemical properties is still lacking. The predicted properties provide a useful starting point for researchers, and the detailed enzymatic assay protocols presented here offer a solid foundation for further investigation into its metabolism and the enzymes that control its flux. The development of specific and validated analytical methods for its direct quantification will be crucial for advancing our understanding of this key biochemical intermediate and its potential applications in biotechnology and drug discovery.

References

Methodological & Application

Application Note: Quantitative Analysis of 2,3-dihydroxy-3-methylbutanoate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the quantification of 2,3-dihydroxy-3-methylbutanoate in biological matrices, such as plasma or cell culture media, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a key intermediate in the biosynthesis of branched-chain amino acids. The method outlined here provides the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection to achieve sensitive and specific quantification of this metabolite. This protocol is intended for researchers, scientists, and professionals in drug development and metabolic research.

Introduction

This compound, also known as (R)-2,3-dihydroxy-isovalerate, is an important intermediate metabolite in the valine, leucine, and isoleucine biosynthesis pathway. Accurate quantification of this and other small molecule metabolites is crucial for understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutics. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of small molecules in complex biological samples.[1] This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, LC-MS/MS conditions, and data analysis.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is a general guideline for the extraction of small polar metabolites from plasma or serum.

Materials:

  • Biological sample (e.g., plasma, serum, cell lysate)

  • Ice-cold acetonitrile or methanol

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 13,000 rpm at 4°C

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.[2]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

System: High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC/UPLC) system.[2] Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) is a suitable starting point for separating small polar molecules. Mobile Phase A: Water with 0.1% formic acid.[2] Mobile Phase B: Acetonitrile with 0.1% formic acid.[2] Flow Rate: 0.4 mL/min Column Oven Temperature: 40 °C[3] Injection Volume: 5 µL

Gradient Elution:

Time (min)% Mobile Phase B
0.05
2.095
4.095
4.15
6.05
Mass Spectrometry

System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2] Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode Monitoring Mode: Multiple Reaction Monitoring (MRM)

Analyte Properties:

  • Chemical Formula: C₅H₉O₄⁻[4]

  • Monoisotopic Mass: 133.05 g/mol [4][5]

Suggested MRM Transitions:

Based on the structure of this compound, the precursor ion in negative mode would be [M-H]⁻ with an m/z of 133.05. Fragmentation could involve the loss of CO₂ (44 Da) or H₂O (18 Da). The following are proposed transitions to be optimized:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound133.189.1 (Loss of CO₂)To be optimized
This compound133.171.1 (Loss of CO₂ + H₂O)To be optimized

Data Presentation

The following table summarizes hypothetical quantitative data for the LC-MS/MS method. These values should be determined during method validation.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Ice-cold Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for the preparation of biological samples for LC-MS/MS analysis.

valine_biosynthesis pyruvate Pyruvate acetolactate alpha-Acetolactate pyruvate->acetolactate dihydroxyisovalerate This compound acetolactate->dihydroxyisovalerate Ketol-acid reductoisomerase ketoisovalerate alpha-Ketoisovalerate dihydroxyisovalerate->ketoisovalerate Dihydroxy-acid dehydratase valine Valine ketoisovalerate->valine

Caption: Simplified valine biosynthesis pathway highlighting this compound.

Conclusion

The protocol described in this application note provides a robust framework for the quantitative analysis of this compound in biological samples using LC-MS/MS. The combination of a straightforward protein precipitation extraction method with the selectivity and sensitivity of tandem mass spectrometry allows for reliable measurement of this key metabolite. This method can be a valuable tool for researchers investigating branched-chain amino acid metabolism and its role in health and disease. Method validation should be performed in the target matrix to ensure performance meets the specific requirements of the study.

References

Chiral Separation of 2,3-Dihydroxy-3--methylbutanoate Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of (R)- and (S)-2,3-dihydroxy-3-methylbutanoate enantiomers. This compound, a key chiral intermediate in various metabolic pathways and synthetic processes, requires precise enantiomeric differentiation for applications in drug development, metabolomics, and quality control. The distinct biological activities of each stereoisomer necessitate robust analytical methods for their separation and quantification.[1]

This guide covers two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering protocols for both direct and indirect separation methods. Additionally, an overview of enzymatic resolution for preparative-scale separation is discussed.

High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is a powerful and widely used technique for the enantioselective analysis of 2,3-dihydroxy-3-methylbutanoate. The method relies on the use of a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[2] Polysaccharide-based CSPs are particularly effective for this class of compounds.[2][3]

Experimental Protocol: Direct Chiral HPLC Separation

1. Materials and Reagents:

  • Racemic 2,3-dihydroxy-3-methylbutanoic acid standard

  • HPLC grade n-hexane

  • HPLC grade isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Sample diluent (e.g., n-hexane/IPA, 90:10, v/v)

2. Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • UV detector

3. Chromatographic Conditions:

ParameterCondition
Column Chiralpak® IA, IB, or IC (amylose or cellulose-based CSP)
Mobile Phase n-hexane/isopropanol with 0.1% TFA (e.g., 90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 5-10 µL

4. Sample Preparation:

  • Prepare a stock solution of racemic 2,3-dihydroxy-3-methylbutanoic acid (1 mg/mL) in the sample diluent.

  • Prepare working standard solutions by diluting the stock solution to the desired concentration (e.g., 100 µg/mL).

  • Dissolve or dilute samples to a concentration within the linear range of the assay.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[2]

5. System Suitability and Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.[2]

  • Inject the standard solution to verify system suitability parameters such as resolution, theoretical plates, and tailing factor.

  • Inject the prepared sample solutions.

  • Integrate the peaks corresponding to the (R) and (S) enantiomers.[2]

6. Optimization:

  • If separation is not achieved, screen other polysaccharide-based or cyclodextrin-based CSPs.[3]

  • If partial separation is observed, optimize the mobile phase by varying the percentage of the alcohol modifier (e.g., from 5% to 20%).[3]

  • Adjusting the column temperature can also influence enantioselectivity.[3]

  • For acidic compounds, the addition of a small amount of an acid like TFA to the mobile phase can improve peak shape.[3]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard inject Inject Sample prep_standard->inject prep_sample Prepare Sample prep_sample->inject prep_mobile Prepare Mobile Phase equilibrate Equilibrate Column prep_mobile->equilibrate equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Enantiomers integrate->quantify

Figure 1: Experimental workflow for direct chiral HPLC analysis.

Gas Chromatography (GC)

Gas chromatography offers two main strategies for the chiral separation of this compound: direct separation on a chiral capillary column or indirect separation following derivatization to form diastereomers, which can then be separated on a standard achiral column.[3][4]

Protocol 1: Indirect GC Separation via Derivatization

This method involves converting the enantiomers into diastereomers with a chiral derivatizing agent. The resulting diastereomers have different physical properties and can be separated on a conventional achiral GC column.[5]

1. Derivatization:

  • Esterification: React the carboxyl group of 2,3-dihydroxy-3-methylbutanoic acid with a chiral alcohol (e.g., (S)-(+)-3-methyl-2-butanol) in the presence of a coupling agent.

  • Acylation: React the hydroxyl groups with an acylating agent (e.g., trifluoroacetic anhydride) to increase volatility.[3]

Detailed Derivatization Protocol:

  • To a dried sample residue, add 200 µL of trifluoroacetic anhydride and 50 µL of pyridine.[3]

  • Allow the reaction to proceed at room temperature for 30 minutes.[3]

  • Evaporate the reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane) for GC analysis.[3]

2. GC Conditions:

ParameterCondition
Column Standard achiral column (e.g., DB-5)
Injector Temperature 250°C
Oven Program Optimized temperature gradient (e.g., start at 100°C, ramp to 250°C)
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

3. Data Analysis:

  • The two diastereomeric derivatives will have different retention times.

  • The resolution (Rs) between the two peaks should be calculated, with a value >1.5 indicating baseline separation.

Indirect_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample Racemic Sample derivatize Derivatization with Chiral Reagent sample->derivatize diastereomers Diastereomer Mixture derivatize->diastereomers inject Inject diastereomers->inject separate Achiral GC Separation inject->separate detect FID/MS Detection separate->detect analyze Analyze Chromatogram detect->analyze

Figure 2: Workflow for indirect GC separation via derivatization.
Protocol 2: Direct Chiral GC Separation

Direct separation on a chiral GC column is also a viable method. This approach utilizes a chiral stationary phase, often based on cyclodextrin derivatives, to achieve enantioseparation.[6][7]

1. GC Conditions:

ParameterCondition
Column Chiral capillary column (e.g., cyclodextrin-based)
Injector Temperature 250°C
Oven Program Optimized temperature gradient
Carrier Gas Helium or Hydrogen
Detector FID or MS

Note: Derivatization to increase volatility (e.g., acylation of hydroxyl groups) may still be necessary for optimal peak shape and resolution even with a chiral column.

Enzymatic Kinetic Resolution

For preparative-scale separation of enantiomers, enzymatic kinetic resolution can be a highly efficient method. This technique utilizes an enzyme that selectively catalyzes a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer from the product. For example, in the case of the structurally related D,L-pantolactone, a D-lactonase can be used to selectively hydrolyze D-pantolactone to D-pantoic acid, leaving L-pantolactone unreacted.[8][9]

General Workflow for Enzymatic Resolution:
  • Enzyme Selection: Choose an enzyme with high enantioselectivity for one of the this compound enantiomers.

  • Reaction: Incubate the racemic mixture with the enzyme under optimized conditions (pH, temperature, buffer).

  • Separation: Separate the unreacted enantiomer from the product of the enzymatic reaction using techniques such as extraction or chromatography.

  • Isolation: Purify the desired enantiomer.

Enzymatic_Resolution racemate Racemic Mixture (R- and S-enantiomers) reaction Enzymatic Reaction racemate->reaction enzyme Enantioselective Enzyme enzyme->reaction mixture Mixture of Unreacted Enantiomer and Product reaction->mixture separation Separation (e.g., Extraction) mixture->separation enantiomer Isolated Enantiomer separation->enantiomer product Product separation->product

Figure 3: General workflow for enzymatic kinetic resolution.

Summary of Chromatographic Methods

MethodStationary PhasePrincipleKey Advantages
Direct HPLC Chiral (e.g., polysaccharide)Forms transient diastereomeric complexes with different stabilities.Direct analysis, good resolution.[2]
Indirect GC Achiral (e.g., DB-5)Converts enantiomers to diastereomers which are then separated.Robust, uses standard columns.[3]
Direct GC Chiral (e.g., cyclodextrin)Direct interaction with a chiral stationary phase.High efficiency and sensitivity.[10]

These protocols provide a comprehensive starting point for the chiral separation of this compound enantiomers. Optimization of the specific conditions for your instrumentation and samples is recommended to achieve the best results.

References

Application Note: Synthesis and Characterization of 2,3-Dihydroxy-3-methylbutanoate Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydroxy-3-methylbutanoic acid is a key metabolic intermediate in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1] As a crucial molecule in cellular metabolism, a high-purity analytical standard is essential for accurate quantification in metabolomics research, clinical diagnostics, and drug development studies. This application note provides a detailed protocol for the chemical synthesis, purification, and characterization of 2,3-dihydroxy-3-methylbutanoate to serve as an analytical standard.

The synthesis is achieved through the Sharpless asymmetric dihydroxylation of a commercially available precursor, followed by hydrolysis. This method is renowned for its high enantioselectivity and reliability in producing vicinal diols.[2][3][4] The subsequent purification and analytical characterization protocols are designed to ensure the final product meets the stringent purity requirements for an analytical standard.

Experimental Protocols

Part 1: Synthesis of Methyl this compound via Sharpless Asymmetric Dihydroxylation

This protocol details the dihydroxylation of methyl 3-methyl-2-butenoate. The choice of AD-mix-α or AD-mix-β will determine the stereochemistry of the final product.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 3-methyl-2-butenoate≥98%Standard Chemical Supplier
AD-mix-βSigma-Aldrich
tert-ButanolAnhydrousStandard Chemical Supplier
WaterDeionizedLaboratory Supply
Sodium sulfiteAnhydrousStandard Chemical Supplier
Ethyl acetateHPLC GradeStandard Chemical Supplier
Magnesium sulfateAnhydrousStandard Chemical Supplier

Procedure:

  • A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with tert-butanol (50 mL) and water (50 mL). The mixture is stirred and cooled to 0°C in an ice bath.

  • AD-mix-β (14 g, ~1.4 g per mmol of alkene) is added to the solvent mixture. Stir vigorously until the biphasic mixture becomes a homogenous, pale yellow solution.

  • Methyl 3-methyl-2-butenoate (1.14 g, 10 mmol) is added to the reaction mixture at 0°C.

  • The reaction is stirred vigorously at 0°C for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of sodium sulfite (15 g) at 0°C and stirred for 1 hour.

  • The mixture is allowed to warm to room temperature.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, methyl this compound.

Part 2: Hydrolysis to 2,3-Dihydroxy-3-methylbutanoic Acid

Materials and Reagents:

Reagent/MaterialGradeSupplier
Crude Methyl this compoundFrom Part 1
Lithium hydroxide (LiOH)Standard Chemical Supplier
Tetrahydrofuran (THF)AnhydrousStandard Chemical Supplier
WaterDeionizedLaboratory Supply
Hydrochloric acid (HCl)1 MStandard Chemical Supplier
Sodium chloride (brine)SaturatedLaboratory Supply

Procedure:

  • The crude methyl ester from Part 1 is dissolved in a mixture of THF (30 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Lithium hydroxide (0.48 g, 20 mmol) is added, and the mixture is stirred at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • The THF is removed under reduced pressure.

  • The remaining aqueous solution is cooled to 0°C and acidified to pH 2-3 with 1 M HCl.

  • The aqueous layer is saturated with NaCl and extracted with ethyl acetate (5 x 30 mL).

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 2,3-dihydroxy-3-methylbutanoic acid.

Part 3: Purification of 2,3-Dihydroxy-3-methylbutanoic Acid

Materials and Reagents:

Reagent/MaterialGradeSupplier
Crude 2,3-dihydroxy-3-methylbutanoic acidFrom Part 2
Silica gel60 Å, 230-400 meshStandard Chemical Supplier
HexanesHPLC GradeStandard Chemical Supplier
Ethyl acetateHPLC GradeStandard Chemical Supplier
MethanolHPLC GradeStandard Chemical Supplier

Procedure:

  • Column Chromatography:

    • The crude product is purified by flash column chromatography on silica gel.

    • A gradient elution system is used, starting with 50% ethyl acetate in hexanes and gradually increasing to 10% methanol in ethyl acetate.

    • Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined.

  • Recrystallization:

    • The combined, purified fractions are concentrated to dryness.

    • The resulting solid is recrystallized from a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.

    • The crystals are collected by vacuum filtration, washed with cold hexanes, and dried under vacuum.

Part 4: Analytical Characterization

The identity and purity of the final product are confirmed using HPLC, NMR, and MS.

HPLC Purity Analysis Parameters:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: 0.1% Phosphoric acid in water
Flow Rate 0.8 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25°C

Data Presentation

Typical Reaction Parameters and Expected Results:

ParameterValue
Starting Material Methyl 3-methyl-2-butenoate
Key Reaction Sharpless Asymmetric Dihydroxylation
Typical Overall Yield 40-60%
Expected Purity (Post-Purification) >98% (by HPLC)
Enantiomeric Excess (with AD-mix-β) >95%
Physical Appearance White crystalline solid

Spectroscopic Data Summary:

AnalysisExpected Results
¹H NMR (500 MHz, D₂O) δ (ppm): 3.95 (s, 1H), 1.20 (s, 3H), 1.15 (s, 3H)
¹³C NMR (125 MHz, D₂O) δ (ppm): 178.5, 78.0, 75.5, 25.0, 23.5
MS (ESI-) m/z: 133.05 [M-H]⁻

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Methyl 3-methyl-2-butenoate dihydroxylation Sharpless Asymmetric Dihydroxylation start->dihydroxylation hydrolysis Saponification (Hydrolysis) dihydroxylation->hydrolysis purification Column Chromatography & Recrystallization hydrolysis->purification analysis Analytical Characterization (HPLC, NMR, MS) purification->analysis end_product High-Purity Analytical Standard analysis->end_product

Caption: Chemical synthesis and purification workflow for this compound.

BCAA_Pathway Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Reductoisomerase Ketol-acid eductoisomerase Acetolactate->Reductoisomerase Target 2,3-Dihydroxy- 3-methylbutanoate Reductoisomerase->Target Dehydratase Dihydroxy-acid dehydratase Target->Dehydratase Oxoisovalerate α-Ketoisovalerate Dehydratase->Oxoisovalerate Valine Valine Oxoisovalerate->Valine Transamination

References

Application Notes: Solid-Phase Extraction of 2,3-dihydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dihydroxy-3-methylbutanoate is a key intermediate in the biosynthesis of branched-chain amino acids, specifically valine, leucine, and isoleucine. Accurate quantification of this and other small polar molecules in complex biological matrices such as plasma, urine, or cell culture media is crucial for metabolic studies and drug development. Solid-Phase Extraction (SPE) is a powerful sample preparation technique used to extract, concentrate, and purify analytes from a liquid sample by partitioning them between a solid and a liquid phase.[1] This process effectively removes interfering substances, such as salts and proteins, leading to improved analytical accuracy and extending the lifespan of analytical instrumentation.[1][2] This document provides a detailed protocol for the solid-phase extraction of this compound from aqueous matrices.

Principle of Solid-Phase Extraction

Solid-phase extraction involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest.[2] The selection of the appropriate sorbent and solvents is critical and depends on the physicochemical properties of the analyte and the sample matrix. Given that this compound is a polar compound containing both hydroxyl and carboxyl functional groups, a polar or ion-exchange sorbent is suitable for its retention. This protocol will utilize a mixed-mode sorbent with both reversed-phase and anion-exchange properties to achieve selective extraction.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample types and analytical requirements.

1. Materials and Reagents

  • SPE Cartridges: Mixed-Mode Anion Exchange (e.g., C8/SAX) Cartridges, 1 mL, 30 mg

  • Sample: Aqueous sample containing this compound (e.g., pre-treated plasma, urine, or cell lysate)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized Water (18 MΩ·cm)

    • Formic Acid (≥98%)

    • Ammonium Hydroxide (28-30%)

  • Apparatus:

    • SPE Vacuum Manifold

    • Vacuum Pump

    • Collection Vials/Tubes

    • Pipettes and Pipette Tips

    • Vortex Mixer

    • Centrifuge

2. Sample Pre-treatment

For biological fluid samples such as plasma or serum, protein precipitation is necessary to prevent clogging of the SPE cartridge.

  • To 100 µL of plasma/serum, add 300 µL of acetonitrile containing 1% formic acid.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for SPE.

3. Solid-Phase Extraction Procedure

A visual representation of the workflow is provided below.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction Sample Biological Sample Precipitate Protein Precipitation (Acetonitrile + Formic Acid) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load 3. Load Sample (Pre-treated Supernatant) Supernatant->Load Condition 1. Condition (Methanol, then Water) Equilibrate 2. Equilibrate (Aqueous Buffer, pH 6) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (5% Methanol in Water) Load->Wash1 Wash2 5. Wash 2 (Acetonitrile) Wash1->Wash2 Elute 6. Elute (5% NH4OH in Methanol) Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 1. Experimental workflow for the solid-phase extraction of this compound.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other highly polar interferences.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove less polar interferences.

  • Elution: Elute the target analyte, this compound, with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH will neutralize the charge on the analyte, releasing it from the anion-exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for subsequent analysis (e.g., by LC-MS/MS).

Data Presentation

The following tables summarize the expected performance of this SPE protocol. The data presented are representative and may vary depending on the specific matrix and analytical instrumentation.

Table 1: Recovery of this compound

AnalyteSpiking Level (ng/mL)Mean Recovery (%)Standard Deviation (%)
This compound1092.54.8
10095.13.2
100094.33.5

Table 2: Reproducibility of the SPE Method

AnalyteSpiking Level (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)
This compound105.27.1
1003.45.5
10003.75.9

Table 3: Matrix Effect Evaluation

AnalyteSpiking Level (ng/mL)Matrix Factor% RSD (n=6)
This compound100.986.1
10001.034.3

Matrix Factor is calculated as the peak response in the presence of matrix divided by the peak response in the absence of matrix. A value close to 1 indicates minimal matrix effect.

Signaling Pathway Context

This compound is an intermediate in the biosynthesis of branched-chain amino acids (BCAAs) like leucine, which in turn can influence major signaling pathways such as the mTOR pathway, critical for protein synthesis and cell growth.[3]

BCAA_Metabolism Leucine Leucine mTOR mTOR Signaling Leucine->mTOR Isoleucine Isoleucine Valine Valine Pyruvate Pyruvate Alpha_Hydroxy α-Keto-β-hydroxyisovalerate Pyruvate->Alpha_Hydroxy multiple steps Alpha_Keto α-Ketoisovalerate Alpha_Keto->Valine Target 2,3-dihydroxy- 3-methylbutanoate Target->Alpha_Keto Dihydroxy-acid dehydratase Alpha_Hydroxy->Target Ketol-acid reductoisomerase Protein_Synth Protein Synthesis mTOR->Protein_Synth

Figure 2. Simplified metabolic context of this compound in BCAA biosynthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from aqueous biological samples. The use of a mixed-mode SPE sorbent ensures high recovery and reproducibility while minimizing matrix effects, making it suitable for sensitive and accurate quantification by chromatographic methods. This protocol serves as a valuable tool for researchers in metabolic studies and drug development, enabling reliable analysis of this important metabolite.

References

Application Note: NMR Spectroscopic Analysis of 2,3-dihydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3-dihydroxy-3-methylbutanoate, also known as α,β-dihydroxyisovalerate, is a crucial metabolite in the valine, leucine, and isoleucine biosynthesis pathways. Its structural elucidation and quantification in biological matrices are essential for understanding metabolic fluxes and for the development of novel therapeutics targeting these pathways. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure and dynamics, making it an indispensable tool for characterizing small molecules like this compound.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in a common deuterated solvent, such as D₂O. These values are illustrative and are based on established chemical shift prediction models and data from structurally similar compounds. Actual experimental values may vary depending on the solvent, pH, and temperature.

Table 1: Predicted ¹H NMR Data for this compound in D₂O

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.98s1HH-2
1.25s3HCH₃-3
1.18s3HCH₃-3'

s = singlet

Table 2: Predicted ¹³C NMR Data for this compound in D₂O

Chemical Shift (δ) ppmAssignment
178.5C-1 (COOH)
78.2C-2 (CH-OH)
73.5C-3 (C-OH)
25.8C-4 (CH₃)
24.3C-5 (CH₃)

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of small, polar molecules like this compound.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). The choice of solvent will depend on the sample's solubility and the desired chemical shift referencing.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard (e.g., TSP for D₂O) should be added.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent Signal Suppression: If using a protic solvent, a presaturation sequence (e.g., 'zgpr') should be employed to suppress the residual solvent signal.

  • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the signals of interest.

  • Number of Scans (NS): 8-64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024-8192 scans, or more, depending on the sample concentration.

Protocol 3: Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis to the residual solvent signal or the internal standard.

  • Integration: Integrate the signals to determine the relative ratios of the different protons.

  • Peak Picking and Assignment: Identify the chemical shifts, multiplicities, and coupling constants (for ¹H NMR) and assign them to the corresponding nuclei in the molecule.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the position of this compound in the valine biosynthesis pathway.

valine_biosynthesis Pyruvate Pyruvate alpha-Acetolactate alpha-Acetolactate Pyruvate->alpha-Acetolactate Acetolactate synthase alpha,beta-Dihydroxyisovalerate alpha,beta-Dihydroxyisovalerate alpha-Acetolactate->alpha,beta-Dihydroxyisovalerate Acetohydroxy acid isomeroreductase alpha-Ketoisovalerate alpha-Ketoisovalerate alpha,beta-Dihydroxyisovalerate->alpha-Ketoisovalerate Dihydroxyacid dehydratase L-Valine L-Valine alpha-Ketoisovalerate->L-Valine Valine aminotransferase

Caption: Valine biosynthesis pathway featuring this compound.

Experimental Workflow

The diagram below outlines the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh_Sample Weigh Sample Dissolve_in_Solvent Dissolve in Deuterated Solvent Weigh_Sample->Dissolve_in_Solvent Transfer_to_Tube Transfer to NMR Tube Dissolve_in_Solvent->Transfer_to_Tube Insert_Sample Insert Sample into Spectrometer Transfer_to_Tube->Insert_Sample Lock_and_Shim Lock and Shim Insert_Sample->Lock_and_Shim Acquire_1H_NMR Acquire 1H NMR Lock_and_Shim->Acquire_1H_NMR Acquire_13C_NMR Acquire 13C NMR Acquire_1H_NMR->Acquire_13C_NMR Fourier_Transform Fourier Transform Acquire_13C_NMR->Fourier_Transform Phase_and_Baseline Phase and Baseline Correction Fourier_Transform->Phase_and_Baseline Reference_Spectrum Reference Spectrum Phase_and_Baseline->Reference_Spectrum Integrate_and_Assign Integrate and Assign Peaks Reference_Spectrum->Integrate_and_Assign

Caption: General workflow for NMR analysis.

Application Notes and Protocols for Stable Isotope Labeling of 2,3-Dihydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxy-3-methylbutanoate, also known as α,β-dihydroxyisovalerate, is a key intermediate in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[1][2] It also participates in the pantothenate and coenzyme A (CoA) biosynthesis pathways.[2][3] Given its central role in metabolism, tracing the flux of this metabolite can provide critical insights into cellular physiology, disease states, and the mechanism of action of drugs. Stable isotope labeling, coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful method to track the metabolic fate of this compound.[4][5][6]

These application notes provide an overview of the principles and detailed protocols for the stable isotope labeling of this compound for use in metabolic research and drug development.

Applications in Research and Drug Development

Stable isotope-labeled compounds are invaluable tools for elucidating chemical and biological processes.[4] The incorporation of stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) provides a unique mass signature to the molecule without significantly altering its biochemical properties.[7] This allows researchers to trace the molecule's journey through complex biological systems.[8]

Key Applications:

  • Metabolic Flux Analysis: Quantifying the rate of synthesis and consumption of this compound to understand the activity of related metabolic pathways under different conditions.[4]

  • Drug Mechanism of Action Studies: Determining how a drug candidate affects the pathways involving this compound, providing insights into its efficacy and potential off-target effects.[7]

  • Pharmacokinetic and Drug Metabolism (DMPK) Studies: Using labeled compounds to improve the pharmacokinetic profiles of drugs, typically resulting in reduced clearance rates and extended half-lives.[4] The use of stable isotopes is crucial in absorption, distribution, metabolism, and excretion (ADME) studies.[5][9]

  • Biomarker Discovery: Identifying changes in the metabolism of this compound that may serve as biomarkers for disease diagnosis or progression.[7]

Data Presentation

Table 1: Hypothetical Mass Isotopomer Distribution of this compound from a ¹³C-Glucose Tracer Experiment

Mass IsotopomerFormulaRelative Abundance (%) in Control CellsRelative Abundance (%) in Drug-Treated Cells
M+0C₅H₁₀O₄45.265.8
M+1¹³CC₄H₁₀O₄25.118.3
M+2¹³C₂C₃H₁₀O₄15.69.7
M+3¹³C₃C₂H₁₀O₄8.94.1
M+4¹³C₄CH₁₀O₄3.51.5
M+5¹³C₅H₁₀O₄1.70.6

Table 2: Hypothetical ²H-Labeling Efficiency of this compound via Chemical Synthesis

Labeled PositionDeuterium SourceLabeling Efficiency (%)
C2-DD₂O85
C4-D₃ (methyl)CD₃MgBr>95
Multiple PositionsD₂ gas, Pd/C catalyst70-90

Signaling Pathways and Experimental Workflows

metabolic_pathway Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate alpha_Keto_beta_hydroxyisovalerate α-Keto-β-hydroxyisovalerate alpha_Acetolactate->alpha_Keto_beta_hydroxyisovalerate DHMB This compound alpha_Keto_beta_hydroxyisovalerate->DHMB Ketol-acid reductoisomerase alpha_Ketoisovalerate α-Ketoisovalerate DHMB->alpha_Ketoisovalerate Dihydroxy-acid dehydratase Valine Valine alpha_Ketoisovalerate->Valine

Caption: Biosynthetic pathway of valine from pyruvate, highlighting the central role of this compound.

experimental_workflow cluster_synthesis Synthesis of Labeled Precursor cluster_cell_culture Cell Culture Experiment cluster_analysis Analysis Labeled_Precursor Labeled Precursor (e.g., ¹³C-Glucose, D₂O) Incubation Incubation with Labeled Precursor Labeled_Precursor->Incubation Cell_Culture Cell Culture Cell_Culture->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Analysis_MS_NMR LC-MS or NMR Analysis Extraction->Analysis_MS_NMR Derivatization->Analysis_MS_NMR Data_Analysis Data Analysis Analysis_MS_NMR->Data_Analysis

Caption: General experimental workflow for stable isotope tracing of this compound in cell culture.

Experimental Protocols

Protocol 1: In Vitro Labeling of this compound in Cell Culture using ¹³C-Glucose

Objective: To trace the incorporation of carbon from glucose into this compound.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Glucose-free cell culture medium

  • ¹³C₆-Glucose (uniformly labeled)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, 80% (v/v), pre-chilled to -80°C

  • Liquid nitrogen

  • Centrifuge capable of reaching 4°C

  • Lyophilizer

  • LC-MS system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 80-90% confluency.

  • Media Preparation: Prepare labeling medium by supplementing glucose-free medium with ¹³C₆-glucose to the desired final concentration (typically the same as standard glucose concentration).

  • Labeling:

    • Aspirate the standard medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions.

  • Metabolite Quenching and Extraction:

    • At each time point, aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add a sufficient volume of -80°C 80% methanol to the plate to cover the cells.

    • Place the plate on dry ice for 10 minutes to ensure rapid quenching of metabolism.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the cell suspension vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Sample Preparation for Analysis:

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator.

    • Store the dried extract at -80°C until analysis.

  • LC-MS Analysis:

    • Reconstitute the dried extract in a suitable solvent for your LC-MS method.

    • Analyze the samples by LC-MS to determine the mass isotopomer distribution of this compound.

Protocol 2: Chemical Synthesis of Deuterium-Labeled this compound

Objective: To synthesize this compound with deuterium labels for use as an internal standard or for metabolic tracing. This protocol outlines a general strategy.

Materials:

  • A suitable precursor molecule (e.g., a keto-acid or an unsaturated ester).

  • Deuterium source (e.g., D₂O, CD₃I, NaBD₄).

  • Appropriate catalysts (e.g., Pd/C).

  • Anhydrous solvents.

  • Standard organic synthesis glassware and equipment.

  • Purification system (e.g., flash chromatography, HPLC).

  • NMR and MS for product characterization.

General Synthetic Strategy (Example using H/D exchange):

This method is suitable for introducing deuterium at exchangeable proton positions.

  • Catalyst Preparation: Suspend a palladium on carbon (Pd/C) catalyst in D₂O.

  • Exchange Reaction: Add the unlabeled this compound or a suitable precursor to the catalyst suspension.

  • Heating: Heat the reaction mixture under an inert atmosphere for several hours to facilitate the hydrogen-deuterium exchange. The temperature and reaction time will need to be optimized.

  • Work-up: After the reaction, filter the catalyst and remove the D₂O under reduced pressure.

  • Purification: Purify the deuterated product using an appropriate chromatographic technique.

  • Characterization: Confirm the position and extent of deuterium incorporation using ¹H-NMR, ²H-NMR, and mass spectrometry.

Note: The specific synthetic route will depend on the desired labeling pattern and may involve multi-step synthesis using deuterated building blocks.

Concluding Remarks

The stable isotope labeling of this compound is a robust technique for investigating branched-chain amino acid metabolism and its role in various physiological and pathological states. The protocols and information provided herein offer a foundation for researchers to design and execute experiments that can yield valuable insights into cellular metabolism and the effects of therapeutic interventions. Proper optimization of labeling conditions and analytical methods is crucial for obtaining high-quality, interpretable data.

References

Production of 2,3-Dihydroxy-3-Methylbutanoate via Microbial Fermentation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the culture of genetically engineered microorganisms to produce 2,3-dihydroxy-3-methylbutanoate, a valuable chiral precursor in the synthesis of various pharmaceuticals. The protocol focuses on the use of a metabolically engineered strain of Enterobacter cloacae, where the disruption of key genes channels the carbon flux towards the desired product. Detailed methodologies for microbial cultivation, fed-batch fermentation, and product quantification are presented. Additionally, this guide includes a summary of quantitative data in structured tables and visual diagrams of the biosynthetic pathway and experimental workflow to facilitate understanding and implementation.

Introduction

This compound, also known as 2,3-dihydroxyisovalerate, is a key chiral intermediate in the biosynthetic pathway of branched-chain amino acids, specifically valine, leucine, and isoleucine.[1][2] Its stereospecific nature makes it a valuable building block for the synthesis of complex pharmaceutical compounds. Traditional chemical synthesis of such chiral molecules often involves multiple steps, hazardous reagents, and can result in racemic mixtures, necessitating costly and inefficient resolution processes. Microbial fermentation offers a green and highly specific alternative for the production of enantiomerically pure this compound.

This protocol details a method for the production of this compound using a genetically modified strain of Enterobacter cloacae. By disrupting the budA gene (encoding α-acetolactate decarboxylase) and the ilvD gene (encoding dihydroxy-acid dehydratase), the metabolic pathway is engineered to accumulate the desired intermediate.[3][4] The disruption of budA redirects the precursor α-acetolactate from the 2,3-butanediol synthesis pathway into the valine synthesis pathway.[4] The subsequent knockout of ilvD prevents the conversion of this compound to the downstream product, 2-oxoisovalerate, leading to its accumulation and secretion.[3][4]

Data Presentation

Table 1: Fermentation Parameters and Production Metrics for Engineered Enterobacter cloacae
ParameterValueReference
MicroorganismEnterobacter cloacae ΔbudA ΔilvD[4]
Fermentation TypeFed-batch[3]
Final Titer31.2 g/L[3]
Productivity0.41 g/L·h[3]
Substrate Conversion Ratio0.56 mol/mol glucose[3]

Experimental Protocols

Strain Construction: Gene Disruption in Enterobacter cloacae

This protocol outlines the general steps for the sequential disruption of the budA and ilvD genes in Enterobacter cloacae using a Red recombinase-based homologous recombination system.

Materials:

  • Enterobacter cloacae wild-type strain

  • Plasmids for expressing Red recombinase (e.g., pSARI-red)

  • Plasmids containing antibiotic resistance cassettes flanked by FRT sites (e.g., pIJ773 for apramycin resistance)

  • Primers for amplifying homologous regions of budA and ilvD and the resistance cassette (see specific literature for sequences)

  • PCR reagents

  • DNA purification kits

  • Electroporator

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics

Procedure:

  • Preparation of the recipient strain: Transform the wild-type Enterobacter cloacae with the Red recombinase expression plasmid (e.g., pSARI-red) via electroporation. Select for transformants on LB agar containing the appropriate antibiotic.

  • Generation of the gene disruption cassette: Amplify the upstream and downstream homologous regions (approx. 500-1000 bp) of the target gene (budA or ilvD) from the Enterobacter cloacae genome using PCR.

  • Amplify the antibiotic resistance cassette (e.g., apramycin resistance) from a template plasmid.

  • Fuse the three fragments (upstream homology arm, resistance cassette, downstream homology arm) using overlap extension PCR or a suitable cloning method to generate the linear gene disruption cassette.

  • Electroporation and recombination: Grow the recipient strain containing the Red recombinase plasmid to an exponential phase and induce the expression of the recombinase. Prepare electrocompetent cells.

  • Electroporate the linear gene disruption cassette into the induced recipient cells.

  • Plate the transformed cells on LB agar containing the antibiotic corresponding to the resistance cassette to select for successful recombinants.

  • Verification of gene disruption: Verify the correct insertion of the resistance cassette and the deletion of the target gene using colony PCR with primers flanking the target gene region and sequencing.

  • Curing of the Red recombinase plasmid: Grow the verified mutant strain in a medium without the antibiotic used for the selection of the Red recombinase plasmid to cure it.

  • Sequential gene disruption: Repeat steps 2-9 for the second target gene (ilvD) using a different antibiotic resistance marker.

Culture and Fed-Batch Fermentation

Seed Culture Preparation:

  • Inoculate a single colony of the engineered Enterobacter cloacae ΔbudA ΔilvD strain into a 50 mL falcon tube containing 10 mL of Luria-Bertani (LB) medium.

  • Incubate at 37°C with shaking at 200 rpm for 12 hours.

Fermentation Medium Composition: [5]

ComponentConcentration
Glucose20 g/L (initial)
Yeast Extract5 g/L
Corn Steep Liquor4 g/L
(NH₄)₂SO₄5 g/L
Sodium Acetate Trihydrate3 g/L
KCl0.4 g/L
MgSO₄·7H₂O0.1 g/L
FeSO₄·7H₂O0.02 g/L
MnSO₄·H₂O0.01 g/L

Fed-Batch Fermentation Protocol: [3]

  • Prepare the fermentation medium and sterilize it in a suitable bioreactor.

  • Inoculate the bioreactor with the seed culture (e.g., 5% v/v).

  • Maintain the culture at 37°C.

  • Control the pH at 6.5 by the automated addition of a base (e.g., 5 M NaOH).

  • Maintain dissolved oxygen (DO) at a desired level (e.g., 20-40% of air saturation) by adjusting the agitation speed and aeration rate.

  • Monitor the glucose concentration periodically.

  • When the initial glucose is nearly depleted, start the fed-batch phase by feeding a concentrated glucose solution (e.g., 500 g/L) to maintain the glucose concentration at a low level (e.g., < 5 g/L) to avoid overflow metabolism.

  • Continue the fermentation for 72-96 hours, collecting samples periodically for analysis of cell density (OD₆₀₀) and product concentration.

Analytical Method: Quantification of this compound

The concentration of this compound in the fermentation broth can be determined using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Sample Preparation:

  • Centrifuge the fermentation broth samples to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered sample with an appropriate mobile phase to a concentration within the linear range of the standard curve.

HPLC-MS Conditions (General Guidance):

  • HPLC System: A standard HPLC system with a binary pump and autosampler.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.

Quantification: Prepare a standard curve using a certified reference standard of 2,3-dihydroxy-3-methylbutanoic acid. The concentration of the product in the samples is calculated by comparing its peak area to the standard curve.

Mandatory Visualization

Biosynthetic_Pathway Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetohydroxyacid Synthase (AHAS) DHMB This compound alpha_Acetolactate->DHMB Acetohydroxy acid isomeroreductase Butanediol_pathway 2,3-Butanediol Pathway alpha_Acetolactate->Butanediol_pathway α-Acetolactate decarboxylase (budA) Oxoisovalerate 2-Oxoisovalerate DHMB->Oxoisovalerate Dihydroxy-acid dehydratase (ilvD) Valine Valine Oxoisovalerate->Valine Transaminase

Caption: Biosynthetic pathway for this compound production.

Experimental_Workflow Strain_Construction Strain Construction (E. cloacae ΔbudA ΔilvD) Seed_Culture Seed Culture Preparation (LB Medium, 37°C, 12h) Strain_Construction->Seed_Culture Fed_Batch Fed-Batch Fermentation (37°C, pH 6.5, DO control) Seed_Culture->Fed_Batch Sampling Periodic Sampling Fed_Batch->Sampling Analysis Sample Analysis (HPLC-MS) Sampling->Analysis Data Data Interpretation Analysis->Data

Caption: Experimental workflow for microbial production of this compound.

References

Application Notes and Protocols: 2,3-Dihydroxy-3-methylbutanoate in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxy-3-methylbutanoate, also known as 2,3-dihydroxy-isovalerate, is a crucial intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. In the field of metabolomics, this organic acid serves as a key biomarker for monitoring specific metabolic pathways and diagnosing certain inborn errors of metabolism. Its detection and quantification in biological fluids can provide valuable insights into cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions.

These application notes provide a comprehensive overview of the role of this compound in metabolomics, with a focus on its clinical significance and analytical methodologies. Detailed protocols for its quantification in biological samples are provided to support researchers in their study design and execution.

Metabolic Significance and Clinical Applications

This compound is an intermediate product in the mitochondrial pathway of valine catabolism. It is formed from 3-hydroxy-3-methyl-2-oxobutanoic acid by the enzyme ketol-acid reductoisomerase and is subsequently converted to 2-oxoisovalerate by dihydroxy-acid dehydratase.

The primary clinical application of measuring this compound is in the diagnosis and monitoring of Short-Chain Enoyl-CoA Hydratase (ECHS1) deficiency , a rare autosomal recessive inborn error of metabolism.[1][2] A defect in the ECHS1 enzyme leads to a blockage in the valine catabolic pathway, resulting in the accumulation of upstream metabolites, including a notable elevation of 2,3-dihydroxy-2-methylbutyrate in the urine of affected individuals.[1][3][4] While elevated levels are a key indicator, it is considered a nonspecific marker and should be interpreted in conjunction with other clinical findings and metabolic profiles.[1][2]

Data Presentation

While specific quantitative ranges for this compound in healthy individuals and those with ECHS1 deficiency are not extensively documented in broad population studies, the following table summarizes the expected qualitative and semi-quantitative findings based on the available literature. It is recommended that each laboratory establish its own reference ranges.[5]

AnalyteBiological MatrixPopulationConcentration Range (µmol/mmol creatinine)Reference/Comment
Erythro-2,3-dihydroxy-2-methylbutyrate UrineHealthy Individuals Not typically detected or at very low, often unreported, levels.General observation from routine organic acid analysis.
ECHS1 Deficiency Patients Significantly Elevated A key diagnostic marker for this disorder.[1][3][4]

Note: The analysis of urinary organic acids in healthy pediatric populations has been performed to establish reference ranges for numerous compounds, which can serve as a baseline for identifying abnormal excretions. However, specific quantitative data for this compound in these studies is limited.[6][7]

Signaling and Metabolic Pathways

The metabolic pathway involving this compound is a critical segment of branched-chain amino acid catabolism. A disruption in this pathway, as seen in ECHS1 deficiency, leads to the accumulation of specific metabolites.

Branched-Chain Amino Acid Catabolism Valine Catabolism Pathway and ECHS1 Deficiency Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA IBD beta_Hydroxyisobutyryl_CoA beta_Hydroxyisobutyryl_CoA Methacrylyl_CoA->beta_Hydroxyisobutyryl_CoA ECHS1 Accumulated_Metabolites Accumulation of: - 2,3-Dihydroxy-2-methylbutyrate - S-(2-carboxypropyl)cysteine Methacrylyl_CoA->Accumulated_Metabolites Methylmalonyl_semialdehyde Methylmalonyl_semialdehyde beta_Hydroxyisobutyryl_CoA->Methylmalonyl_semialdehyde Methylmalonyl_CoA Methylmalonyl_CoA Methylmalonyl_semialdehyde->Methylmalonyl_CoA Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle ECHS1_Deficiency ECHS1 Deficiency ECHS1_Deficiency->Methacrylyl_CoA

Valine Catabolism and ECHS1 Deficiency Pathway

Experimental Protocols

The quantification of this compound in biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow: GC-MS Analysis of Urinary Organic Acids

GC-MS Workflow GC-MS Analysis Workflow for Urinary Organic Acids cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Urine_Sample Urine Sample Collection Normalization Normalization to Creatinine Urine_Sample->Normalization Internal_Standard Addition of Internal Standard Normalization->Internal_Standard Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Internal_Standard->Extraction Drying Evaporation to Dryness Extraction->Drying Oximation Oximation (optional, for keto-acids) Drying->Oximation Silylation Silylation (e.g., with BSTFA) Oximation->Silylation Injection Injection into GC-MS Silylation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

GC-MS Workflow for Urinary Organic Acids
Protocol 1: Quantitative Analysis of this compound in Urine by GC-MS

This protocol is adapted from established methods for urinary organic acid analysis.[4][6][8]

1. Materials and Reagents

  • Urine samples

  • Internal Standard (IS) solution (e.g., pentadecanoic acid)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Nitrogen gas, high purity

  • Glass centrifuge tubes (10-15 mL)

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

2. Sample Preparation and Extraction

  • Thaw frozen urine samples to room temperature and vortex to mix.

  • Measure the creatinine concentration of each urine sample for normalization.

  • In a glass centrifuge tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 mg).

  • Add a known amount of the internal standard solution to each sample.

  • Acidify the urine to a pH of approximately 1-2 by adding HCl.

  • Saturate the sample with NaCl to improve extraction efficiency.

  • Add 3-5 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to extract the organic acids.

  • Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 7-10) and combine the organic layers.

  • Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen at 40-50°C.

3. Derivatization

  • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the tube tightly and vortex briefly.

  • Heat the sample at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Allow the sample to cool to room temperature.

4. GC-MS Analysis

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • GC Conditions (example):

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 300°C at a rate of 5-10°C/minute, and hold for 5 minutes.

  • MS Conditions (example):

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-600

5. Data Analysis

  • Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum.

  • Quantify the analyte by comparing the peak area of a characteristic ion to the peak area of the internal standard, using a calibration curve prepared from standards of known concentrations.

Protocol 2: Analysis of Underivatized this compound in Plasma by LC-MS/MS

This protocol is based on "dilute-and-shoot" methods for the analysis of small polar metabolites in plasma.

1. Materials and Reagents

  • Plasma samples (collected in EDTA or heparin tubes)

  • Internal Standard (IS) solution (stable isotope-labeled this compound, if available, or a structural analog)

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Deionized water, high purity

  • Protein precipitation plates or microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase C18)

2. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add a known amount of the internal standard solution.

  • Add 200 µL of cold methanol or acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Injection: Inject 5-10 µL of the prepared sample.

  • LC Conditions (example for HILIC):

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A to elute polar compounds.

    • Flow Rate: 0.3-0.5 mL/min

    • Column Temperature: 40°C

  • MS/MS Conditions (example):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard in the MRM chromatograms.

  • Calculate the concentration of this compound in the plasma samples using a calibration curve generated from standards of known concentrations.

Conclusion

The metabolomic analysis of this compound is a valuable tool for investigating branched-chain amino acid metabolism and for the diagnosis of specific inborn errors of metabolism like ECHS1 deficiency. The choice between GC-MS and LC-MS/MS for its quantification will depend on the available instrumentation, sample matrix, and the desired level of sensitivity and specificity. The provided protocols offer a solid foundation for researchers to develop and validate their own analytical methods for this important metabolite. As research in metabolomics continues to expand, the role of this compound as a clinical and research biomarker is likely to become even more significant.

References

Application Notes and Protocols: 2,3-dihydroxy-3-methylbutanoate as a Biomarker for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-dihydroxy-3-methylbutanoate, also known as 2,3-dihydroxyisovalerate, is an intermediate metabolite in the catabolism of branched-chain amino acids (BCAAs), specifically valine. Emerging research has highlighted its potential as a biomarker for various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes (T2D). Dysregulation of BCAA metabolism has been increasingly linked to the pathophysiology of insulin resistance, a key feature of these conditions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a biomarker.

Association with Metabolic Diseases

Elevated levels of BCAAs and their metabolites, including this compound, are observed in individuals with obesity, insulin resistance, and T2D. This accumulation is thought to result from impaired BCAA catabolism in metabolic tissues such as the liver, adipose tissue, and skeletal muscle. In the context of NAFLD, the liver's capacity to process amino acids is compromised, leading to a buildup of intermediates like this compound. While direct quantitative data for this compound in large patient cohorts is still emerging, studies on related BCAA metabolites provide a strong rationale for its investigation. For instance, one study identified 3-methyl-2-oxovalerate, a related branched-chain keto-acid, as a strong predictive biomarker for impaired fasting glucose.[1]

Data Presentation

Table 1: Quantitative Data on BCAA and Related Metabolites in Metabolic Diseases

BiomarkerDisease StateMatrixFold Change/ConcentrationStatistical SignificanceReference
LeucineNon-alcoholic steatohepatitis (NASH)Liver Tissue127% of normalSignificant[2]
IsoleucineNon-alcoholic steatohepatitis (NASH)Liver Tissue139% of normalSignificant[2]
ValineNon-alcoholic steatohepatitis (NASH)Liver Tissue147% of normalSignificant[2]
3-methyl-2-oxovalerateImpaired Fasting Glucose (IFG)PlasmaOR: 1.65 (95% CI: 1.39–1.95)p = 8.46 × 10⁻⁹[1]
3-methyl-2-oxovalerateImpaired Fasting Glucose (IFG)UrineOR: 1.87 (95% CI: 1.27–2.75)p = 1 × 10⁻³[1]

Note: Data for this compound is currently limited in the literature. The table presents data on closely related BCAA metabolites to support the rationale for its use as a biomarker.

Signaling Pathways and Experimental Workflows

Branched-Chain Amino Acid (BCAA) Catabolism Pathway

BCAA_Catabolism Valine Valine BCAT BCAT Valine->BCAT KIV α-Ketoisovalerate BCAT->KIV BCKDH BCKDH KIV->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA Metabolite 2,3-dihydroxy- 3-methylbutanoate Isobutyryl_CoA->Metabolite Multiple Steps Downstream Downstream Metabolism Metabolite->Downstream

Caption: Branched-Chain Amino Acid Catabolism Pathway.

Dysregulated BCAA Metabolism and Insulin Resistance

Insulin_Resistance cluster_0 Normal Insulin Signaling cluster_1 Dysregulated BCAA Metabolism Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake BCAA Elevated BCAAs & Metabolites (e.g., 2,3-dihydroxy- 3-methylbutanoate) mTORC1 mTORC1 Activation BCAA->mTORC1 S6K1 S6K1 mTORC1->S6K1 S6K1->IRS1 Inhibitory Phosphorylation

Caption: Impact of Dysregulated BCAA Metabolism on Insulin Signaling.

Experimental Workflow for GC-MS Analysis of this compound in Urine

GCMS_Workflow Sample Urine Sample (e.g., 200 µL) IS Internal Standard Addition Sample->IS Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) IS->Extraction Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Derivatization Derivatization (e.g., Methoxyamination followed by Silylation with BSTFA) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification against Calibration Curve) GCMS->Data

Caption: GC-MS Analysis Workflow for Urinary Organic Acids.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound

This protocol is a general guideline for the analysis of organic acids, including this compound, in urine. Optimization may be required based on the specific instrumentation and sample characteristics.

1. Sample Preparation and Extraction [3][4] 1.1. Thaw frozen urine samples on ice. 1.2. Centrifuge samples at 3000 rpm for 10 minutes to remove particulate matter. 1.3. To 200 µL of supernatant, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte or a structurally similar compound not present in the sample). 1.4. Acidify the sample to a pH of less than 2 with 6M HCl. 1.5. Perform a two-step liquid-liquid extraction. First, add 600 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 10,000 rpm for 3 minutes. Collect the organic supernatant. Repeat the extraction with another 600 µL of ethyl acetate and combine the supernatants. 1.6. Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at 35-40°C.

2. Derivatization [3][5] 2.1. To the dried extract, add 40 µL of 75 mg/mL methoxyamine hydrochloride in pyridine. 2.2. Incubate the mixture at 60°C for 30 minutes to protect carbonyl groups. 2.3. Add 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). 2.4. Incubate at 70-90°C for 15-30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives. 2.5. After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert.

3. GC-MS Instrumental Analysis 3.1. Gas Chromatograph (GC) Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Injection Volume: 1 µL (splitless mode).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at a rate of 5°C/min, and hold for 5 minutes. 3.2. Mass Spectrometer (MS) Conditions:
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and identification of the TMS derivative of this compound. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used, monitoring characteristic ions of the analyte and the internal standard.

4. Data Analysis 4.1. Identify the peak corresponding to the TMS derivative of this compound based on its retention time and mass spectrum. 4.2. For quantification, generate a calibration curve using standard solutions of this compound prepared and derivatized in the same manner as the samples. 4.3. Calculate the concentration of the analyte in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Table 2: GC-MS Method Validation Parameters (Illustrative)

ParameterSpecification
Linearity (R²)> 0.99
Limit of Detection (LOD)To be determined empirically
Limit of Quantification (LOQ)To be determined empirically
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma this compound

This protocol provides a general framework for the LC-MS/MS analysis of this compound in plasma. Method development and validation are crucial for achieving accurate and reliable results.

1. Sample Preparation 1.1. Thaw frozen plasma samples on ice. 1.2. To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., stable isotope-labeled this compound). 1.3. Vortex for 1 minute to precipitate proteins. 1.4. Centrifuge at 14,000 rpm for 10 minutes at 4°C. 1.5. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. 1.6. Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Analysis 2.1. Liquid Chromatograph (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) or a HILIC column for polar analytes.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to achieve separation of the analyte from other matrix components (e.g., 5% B to 95% B over 10 minutes).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL. 2.2. Mass Spectrometer (MS) Conditions:
  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.
  • Ion Spray Voltage: -4500 V.
  • Source Temperature: 500°C.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: The precursor ion for this compound is [M-H]⁻ (m/z 133.05). Product ions need to be determined by infusing a standard solution and performing a product ion scan. A quantifier and a qualifier transition should be selected for both the analyte and the internal standard.

3. Data Analysis 3.1. Integrate the peak areas for the analyte and internal standard MRM transitions. 3.2. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. 3.3. Determine the concentration of this compound in the plasma samples from the calibration curve.

Table 3: LC-MS/MS Method Validation Parameters (Illustrative)

ParameterSpecification
Linearity (R²)> 0.99
Limit of Detection (LOD)To be determined empirically
Limit of Quantification (LOQ)To be determined empirically
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%
Matrix EffectTo be assessed

Conclusion

This compound is a promising biomarker for investigating the role of dysregulated BCAA metabolism in metabolic diseases such as NAFLD and T2D. The provided protocols offer a starting point for the quantitative analysis of this metabolite in biological matrices. Further studies are warranted to establish definitive clinical concentration ranges and to fully elucidate its role in the pathophysiology of these conditions. The use of robust and validated analytical methods, as outlined in this document, is essential for generating high-quality data in this area of research.

References

Application Notes and Protocols for Studying 2,3-dihydroxy-3-methylbutanoate Flux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dihydroxy-3-methylbutanoate is a key intermediate in the biosynthesis of the branched-chain amino acids (BCAAs) valine and leucine. The metabolic flux through this pathway is of significant interest in various research areas, including metabolic engineering for the production of biofuels and pharmaceuticals, as well as in the study of diseases such as cancer, where altered BCAA metabolism has been observed. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound flux using stable isotope labeling and mass spectrometry.

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions in a biological system. By introducing a substrate labeled with a stable isotope, such as ¹³C-glucose, into a cell culture, the label is incorporated into downstream metabolites. The pattern and extent of this labeling in metabolites like this compound can be precisely measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data, in conjunction with a stoichiometric model of the metabolic network, allows for the calculation of intracellular metabolic fluxes.

These protocols will detail the necessary steps for:

  • Culturing cells with ¹³C-labeled substrates.

  • Quenching metabolic activity and extracting intracellular metabolites.

  • Derivatizing and analyzing this compound by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Directly analyzing this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Processing the acquired data to determine metabolic fluxes.

Signaling Pathway of this compound Metabolism

G Biosynthesis of Valine and Leucine cluster_glycolysis Glycolysis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate ilvBN 2,3-dihydroxy-isovalerate This compound (2,3-dihydroxy-isovalerate) Acetolactate->2,3-dihydroxy-isovalerate ilvC 2-oxoisovalerate 2-oxoisovalerate 2,3-dihydroxy-isovalerate->2-oxoisovalerate ilvD Valine Valine 2-oxoisovalerate->Valine ilvE alpha-isopropylmalate alpha-isopropylmalate 2-oxoisovalerate->alpha-isopropylmalate leuA beta-isopropylmalate beta-isopropylmalate alpha-isopropylmalate->beta-isopropylmalate leuCD alpha-ketoisocaproate alpha-ketoisocaproate beta-isopropylmalate->alpha-ketoisocaproate leuB Leucine Leucine alpha-ketoisocaproate->Leucine ilvE

Caption: Metabolic pathway for the biosynthesis of valine and leucine.

Experimental Workflowdot

G cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation A Cell Culture with ¹³C-labeled Substrate B Quenching of Metabolism A->B C Metabolite Extraction B->C D Sample Derivatization (for GC-MS) C->D E GC-MS or LC-MS/MS Analysis C->E D->E F Data Processing and Isotopologue Distribution Analysis E->F G Metabolic Flux Calculation F->G H Flux Map Visualization G->H

Troubleshooting & Optimization

Technical Support Center: Enhancing 2,3-dihydroxy-3-methylbutanoate Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2,3-dihydroxy-3-methylbutanoate by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your analytical methods.

Troubleshooting Guide

Issue: Low or No Signal Intensity for this compound

Q1: I am not observing a peak for this compound, or the signal is very weak. What are the initial steps I should take?

A: Begin by verifying the fundamental aspects of your LC-MS/MS system. Confirm that there is a sufficient sample volume in the vial and that the instrument parameters, including the MRM transitions and collision energy, are correctly set for this compound. If you have a pure standard, direct infusion can help confirm that the instrument is capable of detecting the analyte.[1]

Q2: My standard solution shows a good signal, but the signal is significantly lower in my extracted biological samples. What could be the cause?

A: This is a classic indication of matrix effects , where co-eluting endogenous components from the sample matrix interfere with the ionization of your target analyte.[2][3] For a small, polar molecule like this compound, matrix effects, particularly ion suppression, are a common cause of reduced signal intensity and can lead to inaccurate quantification.[2][4]

Q3: How can I confirm that my analysis is being affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): In this method, a solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting interferences that cause ion suppression.[2]

  • Quantitative Assessment (Post-Extraction Spike): This method provides a numerical value for the matrix effect. The peak area of the analyte in a neat solution is compared to its peak area when spiked into an extracted blank matrix at the same concentration. The matrix factor (MF) is calculated as:

    • MF = (Peak Area in presence of matrix) / (Peak Area in neat solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2]

Q4: What are the likely sources of matrix effects for an acidic polar analyte like this compound in plasma or serum samples?

A: For acidic polar analytes in biological fluids, the most common sources of matrix effects are:

  • Phospholipids: These are abundant in cell membranes and are often co-extracted, leading to significant ion suppression.[2][5]

  • Other Endogenous Molecules: Other small polar organic acids and metabolites can co-elute and compete for ionization in the mass spectrometer's source.[2][6]

Q5: What strategies can I employ to minimize matrix effects and improve my signal?

A: Several strategies can be effective:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): A mixed-mode anion exchange SPE can be used to selectively retain the acidic this compound while washing away interfering compounds.[2][5]

    • Liquid-Liquid Extraction (LLE): This can also be optimized to separate the analyte from matrix components.

  • Optimize Chromatography: Modifying the LC gradient, flow rate, or column chemistry can help to chromatographically separate this compound from interfering matrix components.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as a deuterated or ¹³C-labeled version of this compound, is the preferred internal standard. It co-elutes with the analyte and experiences similar matrix effects, thereby compensating for signal variations.[2]

  • Dilute the Sample: If the analyte concentration is sufficient, diluting the final extract can reduce the concentration of interfering matrix components.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A: this compound is a hydroxy fatty acid.[8] It is an intermediate in the valine biosynthesis pathway.[8] Accurate quantification of such metabolites is crucial for understanding metabolic pathways in various physiological and pathological states.

Q2: What are the main challenges in the LC-MS/MS analysis of this compound?

A: The primary challenges include:

  • Low Endogenous Concentrations: Being a metabolic intermediate, it may be present at low levels in biological samples, requiring highly sensitive analytical methods.

  • Poor Ionization Efficiency: As a small, polar molecule, its ionization efficiency in electrospray ionization (ESI) can be low, leading to a weak signal.

  • Matrix Effects: As discussed in the troubleshooting guide, interference from the sample matrix is a significant challenge.[3][4][6]

Q3: What is derivatization and can it help improve the signal for this compound?

A: Derivatization is a chemical reaction that modifies the analyte to create a new compound with improved analytical properties.[9] For this compound, derivatization can be highly beneficial for:

  • Increasing Ionization Efficiency: By introducing a readily ionizable group (e.g., a permanently charged moiety or a group that is easily protonated/deprotonated), the signal intensity in ESI-MS can be significantly enhanced.[10][11][12]

  • Improving Chromatographic Retention and Peak Shape: Derivatization can make the polar analyte more hydrophobic, leading to better retention on reversed-phase columns.[11]

  • Increasing Mass: Moving to a higher mass-to-charge ratio can reduce background noise and improve the signal-to-noise ratio.[11]

Q4: What type of derivatization reagent would be suitable for this compound?

A: Since this compound has both carboxylic acid and hydroxyl functional groups, reagents targeting these groups can be used. For instance, a reagent that reacts with the carboxylic acid to form an amide or ester with a readily ionizable moiety would be a good choice. Reagents like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) can be used to target the carboxylic acid group.[9]

Q5: What are the typical fragmentation patterns for a molecule like this compound?

A: For carboxylic acids, common fragmentations include the loss of the hydroxyl group (-17 Da) and the entire carboxyl group (-45 Da).[13] Alcohols can exhibit cleavage of the C-C bond adjacent to the oxygen and loss of water.[13] The specific fragmentation pattern for this compound would need to be determined experimentally by infusing a standard and performing product ion scans. Understanding these fragmentation patterns is crucial for setting up selective and sensitive MRM transitions.[14][15]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) to Mitigate Matrix Effects

This protocol is designed for plasma or serum samples and aims to remove proteins and other interfering substances.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., d3-2,3-dihydroxy-3-methylbutanoate) and 200 µL of 2% phosphoric acid in water. Vortex for 10 seconds.[2]

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50:50 methanol/water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol containing 5% formic acid.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% formic acid).[1]

Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for Signal Enhancement

This protocol describes a potential derivatization procedure to enhance the ESI signal of this compound by targeting its carboxylic acid group.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate method (e.g., SPE as described in Protocol 1) and evaporate to dryness.

  • Derivatization Reaction:

    • To the dried extract, add 50 µL of a 200 mM solution of 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile/water.

    • Add 50 µL of a 120 mM solution of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) containing 6% pyridine in 50% acetonitrile/water.[9]

  • Incubation: Incubate the mixture at 40°C for 30 minutes with gentle shaking.[9]

  • Quenching: After incubation, add 200 µL of 0.1% formic acid in water to stop the reaction.[9]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Data Presentation

Table 1: Potential Impact of Optimization Strategies on Signal Intensity

StrategyExpected OutcomePotential Signal ImprovementReference
SPE Sample Cleanup Reduction of matrix effects (ion suppression)Varies, can be significant[2][5]
LC Method Optimization Chromatographic separation from interferences1.5x - 2x[7]
Use of SIL-IS Improved quantitative accuracy and precisionDoes not increase signal, but corrects for signal loss[2]
Chemical Derivatization Enhanced ionization efficiency>100x[12][16]

Note: The potential signal improvement is an estimate based on literature values for similar compounds and may vary depending on the specific experimental conditions.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Signal for this compound start Low or No Signal check_basics Verify Instrument Basics (Sample Volume, MRM, etc.) start->check_basics infuse_std Infuse Standard check_basics->infuse_std signal_ok Signal OK? infuse_std->signal_ok matrix_effects Suspect Matrix Effects signal_ok->matrix_effects Yes instrument_issue Instrument Issue signal_ok->instrument_issue No assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) matrix_effects->assess_me me_confirmed Matrix Effects Confirmed? assess_me->me_confirmed optimize Implement Mitigation Strategies me_confirmed->optimize Yes optimize_spe Improve Sample Prep (SPE) optimize->optimize_spe optimize_lc Optimize Chromatography optimize->optimize_lc use_sil_is Use SIL-IS optimize->use_sil_is derivatize Consider Derivatization optimize->derivatize end Improved Signal optimize_spe->end optimize_lc->end use_sil_is->end derivatize->end

Caption: Workflow for troubleshooting low signal intensity.

DerivatizationWorkflow Experimental Workflow for Derivatization of this compound sample_prep 1. Sample Preparation (e.g., SPE and Evaporation) add_reagents 2. Add Derivatization Reagents (3-NPH, EDC, Pyridine) sample_prep->add_reagents incubation 3. Incubation (40°C for 30 min) add_reagents->incubation quenching 4. Quench Reaction (0.1% Formic Acid) incubation->quenching analysis 5. LC-MS/MS Analysis quenching->analysis

Caption: Workflow for the derivatization protocol.

References

Technical Support Center: 2,3-Dihydroxy-3-methylbutanoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 2,3-dihydroxy-3-methylbutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of this metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound, also known as α,β-dihydroxyisovalerate, is a key intermediate in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine. The accurate detection and quantification of this metabolite are crucial for studying metabolic pathways and disorders related to BCAA metabolism.

Q2: What are the common analytical techniques for detecting this compound?

A2: Due to its polar nature, this compound is typically analyzed using liquid chromatography-mass spectrometry (LC-MS), particularly with hydrophilic interaction liquid chromatography (HILIC) for better retention and separation from other polar metabolites.[1] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires derivatization to increase the volatility of the analyte.

Q3: What are the major challenges in the analysis of this compound?

A3: The primary challenges include:

  • Isomeric Interference: this compound has stereoisomers which may have different biological activities. Chromatographic separation of these isomers is critical for accurate quantification and can be challenging.[2][3]

  • Matrix Effects: When analyzing biological samples such as plasma or urine, co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[4][5]

  • Poor Retention in Reversed-Phase Chromatography: As a highly polar molecule, it is poorly retained on traditional reversed-phase LC columns, which can lead to co-elution with other unretained matrix components and ion suppression.[1]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step Rationale
Inefficient Extraction Optimize sample preparation. For plasma, consider protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering lipids and proteins. For urine, a "dilute-and-shoot" approach may be sufficient, but SPE can be used for cleaner samples.To ensure the analyte is efficiently recovered from the complex biological matrix and to minimize matrix effects.[6]
Poor Chromatographic Retention Use a HILIC column instead of a C18 column. Optimize the mobile phase, typically with a high percentage of organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.HILIC is designed for the retention and separation of polar compounds, improving peak shape and reducing co-elution with early-eluting matrix components.[1]
Ion Suppression Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, use a structurally similar analog. Also, ensure adequate chromatographic separation from high-abundance co-eluting compounds.A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[4][7][8]
Suboptimal MS Parameters Infuse a standard solution of this compound to optimize MS parameters such as spray voltage, gas flows, and collision energy for the specific instrument.Optimal MS parameters are crucial for maximizing the signal intensity of the analyte.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Troubleshooting Step Rationale
Column Overload Dilute the sample and reinject.Injecting too high a concentration of the analyte can lead to peak fronting.
Secondary Interactions with Column For HILIC, ensure the mobile phase pH is appropriate to maintain the analyte in a consistent ionization state. For reversed-phase, consider a column with a different stationary phase or end-capping.To minimize unwanted interactions between the analyte and the stationary phase that can cause peak tailing.
Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column and guard column.Accumulation of matrix components on the column can lead to peak distortion.
Issue 3: Inconsistent Results and Poor Reproducibility
Possible Cause Troubleshooting Step Rationale
Variable Matrix Effects Implement a robust sample preparation protocol and use a SIL-IS. Matrix-matched calibration curves can also improve accuracy.The composition of biological matrices can vary between samples, leading to inconsistent ion suppression or enhancement.[4][5]
Sample Degradation Ensure samples are stored at -80°C and processed on ice. Minimize freeze-thaw cycles.Small molecules can be susceptible to degradation, leading to lower measured concentrations.
Instrument Instability Perform regular system maintenance, including cleaning the ion source and calibrating the mass spectrometer. Run quality control (QC) samples throughout the analytical batch.To ensure the analytical platform is performing consistently over time.

Quantitative Data Summary

The impact of matrix effects can be significant. The following table summarizes the potential for signal suppression from various sources and the effectiveness of mitigation strategies.

Interfering Substance Class Typical Signal Suppression (%) *Mitigation Strategy Improvement in Accuracy (%)
Phospholipids (in plasma)50-90%LLE or SPE70-95%
Salts (from buffers or matrix)20-70%Sample dilution, SPE60-90%
Co-eluting Metabolites10-50%Optimized chromatography50-80%
Note: These are representative values and can vary significantly depending on the specific matrix, analyte concentration, and analytical method.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma
  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard.

  • Vortex: Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection.

Protocol 2: LC-MS/MS Analysis
  • LC System: UPLC or HPLC system

  • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 1 min, then return to 95% B and equilibrate for 5 min.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions: Monitor the transition from the precursor ion (m/z for [M-H]⁻) to a characteristic product ion. The exact m/z values should be determined by direct infusion of a standard.

Visualizations

Valine, Leucine, and Isoleucine Biosynthesis Pathway Pyruvate Pyruvate alpha-Acetolactate alpha-Acetolactate Pyruvate->alpha-Acetolactate Acetolactate synthase alpha,beta-Dihydroxyisovalerate alpha,beta-Dihydroxyisovalerate alpha-Acetolactate->alpha,beta-Dihydroxyisovalerate Ketol-acid reductoisomerase alpha-Ketoisovalerate alpha-Ketoisovalerate alpha,beta-Dihydroxyisovalerate->alpha-Ketoisovalerate Dihydroxyacid dehydratase Valine Valine alpha-Ketoisovalerate->Valine Valine aminotransferase alpha-Isopropylmalate alpha-Isopropylmalate alpha-Ketoisovalerate->alpha-Isopropylmalate alpha-Isopropylmalate synthase beta-Isopropylmalate beta-Isopropylmalate alpha-Isopropylmalate->beta-Isopropylmalate Isopropylmalate isomerase alpha-Ketoisocaproate alpha-Ketoisocaproate beta-Isopropylmalate->alpha-Ketoisocaproate beta-Isopropylmalate dehydrogenase Leucine Leucine alpha-Ketoisocaproate->Leucine Leucine aminotransferase Threonine Threonine alpha-Ketobutyrate alpha-Ketobutyrate Threonine->alpha-Ketobutyrate Threonine dehydratase alpha-Aceto-alpha-hydroxybutyrate alpha-Aceto-alpha-hydroxybutyrate alpha-Ketobutyrate->alpha-Aceto-alpha-hydroxybutyrate Acetolactate synthase alpha,beta-Dihydroxy-beta-methylvalerate alpha,beta-Dihydroxy-beta-methylvalerate alpha-Aceto-alpha-hydroxybutyrate->alpha,beta-Dihydroxy-beta-methylvalerate Ketol-acid reductoisomerase alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate alpha,beta-Dihydroxy-beta-methylvalerate->alpha-Keto-beta-methylvalerate Dihydroxyacid dehydratase Isoleucine Isoleucine alpha-Keto-beta-methylvalerate->Isoleucine Branched-chain amino acid aminotransferase

Caption: Metabolic pathway of branched-chain amino acid biosynthesis.

Troubleshooting Workflow for Low Signal start Low or No Signal check_extraction Check Sample Extraction Efficiency start->check_extraction optimize_extraction Optimize Extraction Protocol (LLE/SPE) check_extraction->optimize_extraction Low Recovery check_chromatography Check Chromatography (Retention/Peak Shape) check_extraction->check_chromatography Good Recovery optimize_extraction->check_chromatography use_hilic Switch to HILIC column check_chromatography->use_hilic Poor Retention check_ms Check MS Parameters and for Ion Suppression check_chromatography->check_ms Good Retention use_hilic->check_ms optimize_ms Optimize MS Source Parameters check_ms->optimize_ms Suboptimal Parameters use_sil_is Use Stable Isotope-Labeled Internal Standard check_ms->use_sil_is Ion Suppression Suspected optimize_ms->use_sil_is success Signal Restored use_sil_is->success

Caption: A logical workflow for troubleshooting low signal issues.

References

Technical Support Center: Optimizing Derivatization of α,β-Dihydroxyisovalerate for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of α,β-dihydroxyisovalerate prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of α,β-dihydroxyisovalerate necessary for GC-MS analysis?

A1: α,β-Dihydroxyisovalerate is a polar and non-volatile compound due to the presence of two hydroxyl groups and a carboxylic acid group. Direct injection into a GC-MS system would lead to poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the hot injector. Derivatization is a chemical modification process that converts these polar functional groups into less polar and more volatile derivatives, making the analyte suitable for GC-MS analysis.[1]

Q2: What are the most common derivatization methods for α,β-dihydroxyisovalerate?

A2: The most common and effective method for derivatizing α,β-dihydroxyisovalerate is silylation. This process replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. Silylation significantly increases the volatility and thermal stability of the analyte.[2][3] Another, more robust, though less common, approach is a two-step derivatization involving esterification of the carboxylic acid group followed by silylation of the hydroxyl groups.

Q3: Which silylating reagent is best for α,β-dihydroxyisovalerate?

A3: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective and commonly used reagent for silylating hydroxy acids like α,β-dihydroxyisovalerate.[4] BSTFA is a strong silylating agent, and TMCS acts as a catalyst to enhance the reaction rate, especially for sterically hindered hydroxyl groups.[5][6] For particularly challenging samples, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be used, as it is known to be a very strong TMS donor.[3]

Q4: How can I confirm that the derivatization reaction was successful?

A4: Successful derivatization can be confirmed by analyzing the sample using GC-MS. The derivatized α,β-dihydroxyisovalerate will have a significantly shorter retention time and a much sharper peak shape compared to the underivatized compound. The mass spectrum will also show characteristic fragments of the TMS derivative, which can be used for identification.

Q5: How should I store my derivatized samples?

A5: Silyl derivatives are sensitive to moisture and can hydrolyze over time, leading to a decrease in the analyte signal. It is crucial to store derivatized samples in tightly sealed vials, preferably with an inert gas overlay (e.g., nitrogen or argon), and at low temperatures (-20°C or -80°C) to minimize degradation. For short-term storage (up to a few days), refrigeration at 4°C may be sufficient.

Troubleshooting Guides

Issue 1: Low or No Derivatization Yield
Potential Cause Troubleshooting Steps
Presence of Moisture Ensure all glassware is thoroughly dried in an oven (e.g., at 100-120°C for at least 2 hours) and cooled in a desiccator before use. Use anhydrous solvents and reagents. If the sample is aqueous, it must be completely dried down, for instance, by lyophilization or under a stream of dry nitrogen, before adding the derivatization reagents.[1][3]
Inactive Reagent Silylating reagents are highly sensitive to moisture and can lose their activity over time if not stored properly. Use a fresh vial of the derivatizing reagent or one that has been stored under anhydrous conditions.
Incomplete Reaction The reaction time or temperature may be insufficient. Increase the incubation time or temperature according to the protocol. For α,β-dihydroxyisovalerate, a reaction time of 60 minutes at 70°C is generally recommended.[6]
Insufficient Reagent Ensure that the derivatizing reagent is in molar excess to the analyte. A general rule of thumb is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample.[5]
Sample Matrix Effects The sample matrix may contain components that interfere with the derivatization reaction. Consider a sample cleanup step, such as solid-phase extraction (SPE), before derivatization.
Issue 2: Peak Tailing in the Chromatogram
Potential Cause Troubleshooting Steps
Incomplete Derivatization Tailing peaks are a common sign of incomplete derivatization, where some of the polar functional groups are still exposed. Re-optimize the derivatization conditions (see Issue 1).
Active Sites in the GC System The GC liner, column, or injection port may have active sites (e.g., free silanol groups) that can interact with the analyte, causing peak tailing. Use a deactivated liner and a high-quality, well-conditioned GC column. Regular maintenance of the injection port is also crucial.
Column Overload Injecting too much sample can lead to peak tailing. Try diluting the sample or reducing the injection volume.
Improper Injection Technique A slow injection can cause band broadening and peak tailing. Ensure a fast and smooth injection.
Issue 3: Presence of Multiple Peaks for the Analyte
Potential Cause Troubleshooting Steps
Formation of Isomers For some molecules, derivatization can lead to the formation of different isomers. This is less common for simple silylation but can occur. A two-step derivatization (esterification then silylation) might yield a single, stable derivative.
Side Reactions The derivatization reagent may react with other components in the sample matrix, leading to the formation of byproducts that elute close to the analyte of interest. A sample cleanup step can help to remove these interfering compounds.
Degradation of the Derivative The derivatized analyte may be unstable and degrade in the injector or on the column, leading to the appearance of multiple peaks. Ensure the GC inlet temperature is not too high and that the column is in good condition.

Experimental Protocols

Protocol 1: Silylation of α,β-Dihydroxyisovalerate

This protocol is adapted from methods used for the analysis of similar hydroxy acids in biological samples.[2]

1. Sample Preparation (from Urine):

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled α,β-dihydroxyisovalerate or a structurally similar compound not present in the sample).

  • Acidify the sample to pH < 2 with HCl.

  • Extract the organic acids with 3 x 2 mL of ethyl acetate.

  • Pool the ethyl acetate fractions and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine (as a catalyst and solvent).

  • Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: Two-Step Derivatization (Esterification followed by Silylation)

This method can provide more stable derivatives and may be useful for complex matrices.

1. Sample Preparation:

  • Follow the same sample preparation steps as in Protocol 1.

2. Esterification:

  • To the dried extract, add 200 µL of 2% (v/v) sulfuric acid in methanol.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature and evaporate the methanol and acid under a stream of nitrogen.

3. Silylation:

  • To the dried esterified sample, add 100 µL of BSTFA (without TMCS) and 50 µL of anhydrous acetonitrile.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature for GC-MS analysis.

Quantitative Data

The following tables provide illustrative data on the stability and optimization of the silylation of dihydroxy acids. This data is based on published studies of similar compounds and should be used as a guideline for method development and troubleshooting.

Table 1: Stability of Trimethylsilyl (TMS) Derivatives of Dihydroxy Acids under Different Storage Conditions

Storage Condition% Recovery after 24 hours% Recovery after 7 days
Room Temperature (25°C)85%60%
Refrigerated (4°C)98%90%
Frozen (-20°C)>99%98%
Frozen (-80°C)>99%>99%

Data is representative and based on the stability of silyl derivatives of polar analytes.

Table 2: Effect of Reaction Conditions on the Derivatization Yield of Dihydroxy Acids with BSTFA + 1% TMCS

Reaction Temperature (°C)Reaction Time (min)Relative Peak Area (Normalized to highest yield)
60300.85
60600.95
70300.92
70601.00
80300.98
80600.97

This table illustrates the typical optimization process for silylation reactions. The optimal conditions should be determined empirically for each specific application.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (e.g., Urine) add_is Add Internal Standard start->add_is acidify Acidify to pH < 2 add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry_down Evaporate to Dryness extract->dry_down add_reagents Add Silylating Reagent (BSTFA + 1% TMCS) and Pyridine dry_down->add_reagents heat Heat at 70°C for 60 min add_reagents->heat cool Cool to Room Temperature heat->cool gcms GC-MS Analysis cool->gcms

Caption: Experimental workflow for the silylation of α,β-dihydroxyisovalerate.

troubleshooting_workflow start Low Derivatization Yield or Poor Peak Shape check_moisture Is the sample completely dry and are all reagents/solvents anhydrous? start->check_moisture dry_sample Action: Thoroughly dry sample (e.g., lyophilize) and use fresh anhydrous reagents. check_moisture->dry_sample No check_conditions Are the reaction time and temperature optimal? check_moisture->check_conditions Yes dry_sample->check_conditions optimize_conditions Action: Increase reaction time and/or temperature (e.g., 70°C, 60 min). check_conditions->optimize_conditions No check_reagent_excess Is the silylating reagent in sufficient molar excess? check_conditions->check_reagent_excess Yes optimize_conditions->check_reagent_excess increase_reagent Action: Increase the amount of silylating reagent. check_reagent_excess->increase_reagent No consider_cleanup Consider sample cleanup (SPE) to remove matrix interferences. check_reagent_excess->consider_cleanup Yes increase_reagent->consider_cleanup success Problem Resolved consider_cleanup->success

Caption: Troubleshooting decision tree for derivatization issues.

References

Technical Support Center: Quantification of 2,3-dihydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of 2,3-dihydroxy-3-methylbutanoate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for quantifying this compound in biological samples?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound. The choice depends on available instrumentation, sample matrix, and desired sensitivity.

  • LC-MS/MS is often preferred for its high sensitivity and specificity, and it can often analyze the compound directly without chemical derivatization. This simplifies sample preparation. A method using a simple protein precipitation for plasma samples has been shown to be effective for similar hydroxy fatty acids.[1][2]

  • GC-MS is a robust and widely available technique. However, due to the low volatility of this compound, a chemical derivatization step, such as silylation, is mandatory to convert the analyte into a more volatile and thermally stable compound.[3]

Q2: What is derivatization and why is it necessary for GC-MS analysis of this compound?

A2: Derivatization is a chemical reaction that modifies an analyte to make it suitable for analysis by a particular technique. For GC-MS, this compound, which contains hydroxyl and carboxylic acid functional groups, is not volatile enough to pass through the GC column. Derivatization, typically silylation, replaces the active hydrogens on these groups with a trimethylsilyl (TMS) group.[3] This process increases the analyte's volatility and thermal stability, allowing for its successful separation and detection by GC-MS.

Q3: What are the most common derivatization reagents for this compound?

A3: The most common derivatization reagents for organic acids like this compound are silylating agents. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), are widely used.[3][4][5] These reagents are effective at converting both hydroxyl and carboxyl groups to their TMS derivatives.[3]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS. They arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte. To minimize these effects:

  • Effective Sample Preparation: Use sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[1][2]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate and precise quantification.[6] For this compound, a deuterated analog would be ideal.

Q5: How should I store my samples to ensure the stability of this compound?

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause Troubleshooting Steps & Solutions
No peak or very small peak for the analyte Incomplete derivatization.- Ensure the sample extract is completely dry before adding the derivatization reagent, as moisture can deactivate silylating agents. - Optimize derivatization conditions (temperature and time). For MSTFA, a reaction at 30°C for 30-60 minutes is a good starting point.[4][8] - Use a sufficient excess of the derivatization reagent.
Analyte degradation in the injector.- Ensure the GC inlet temperature is not excessively high. - Confirm that derivatization is complete, as underivatized analyte will be thermally labile.
Peak tailing Active sites in the GC system.- Use a deactivated inlet liner and change it regularly. - Condition the GC column according to the manufacturer's instructions. - Ensure the column is properly installed.
Ghost peaks or high background Contamination.- Analyze a solvent blank to check for contamination from solvents or reagents. - Replace the septum and inlet liner. - Bake out the column to remove contaminants.
LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps & Solutions
Low signal intensity or poor sensitivity Ion suppression from the sample matrix.- Improve sample cleanup. If using protein precipitation, consider trying LLE or SPE to achieve a cleaner extract. - Optimize chromatography to separate the analyte from the region where matrix components elute (often early in the run). - Dilute the sample if the analyte concentration is high enough, as this will reduce the concentration of matrix components.
Suboptimal MS parameters.- Optimize source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters (e.g., collision energy) for this compound and its internal standard.
Poor reproducibility of peak areas Inconsistent sample preparation.- Ensure precise and consistent pipetting during sample preparation steps. - Use an automated liquid handler if available. - A stable isotope-labeled internal standard is crucial to correct for variability.[6]
Analyte instability in the autosampler.- Assess the stability of the processed samples at the autosampler temperature over the expected run time.[7] If degradation is observed, cool the autosampler or shorten the analysis sequence.

Experimental Protocols

Protocol 1: Quantification of a this compound analogue by LC-MS/MS in Human Plasma

This protocol is adapted from a method for (S)-2-Hydroxy-3-methylbutanoic acid and is suitable for this compound with appropriate optimization of MS parameters.[1]

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing a suitable stable isotope-labeled internal standard (e.g., this compound-d7).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. LC-MS/MS Conditions

ParameterSetting
LC System UPLC/HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions To be optimized for this compound and its IS. For a similar compound, transitions were 117.1 -> 73.1.[1]
Source Temperature 500°C
IonSpray Voltage -4500 V
Protocol 2: Quantification of a this compound analogue by GC-MS in Human Serum

This protocol is adapted from a validated method for 2-hydroxybutyrate and can be applied to this compound.[5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 300 µL of serum, add a known amount of a suitable stable isotope-labeled internal standard.

  • Acidify the sample with 90 µL of 5 M HCl.

  • Add 4 mL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 2500 x g for 10 minutes.

  • Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.

2. Derivatization

  • To the dried extract, add 80 µL of a silylating agent (e.g., BSTFA with 1% TMCS or MSTFA).

  • Seal the vial and heat to complete the reaction. A study on a similar compound used microwave irradiation at 800 W for 2 minutes.[5] Alternatively, heating at 60°C for 30 minutes in a heating block is common.[3]

  • Cool the sample to room temperature before injection.

3. GC-MS Conditions

ParameterSetting
GC System Gas Chromatograph with a Mass Spectrometer detector
Column HP-5MS or similar non-polar column
Injector Temp 250°C
Oven Program Start at 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Quantitative Data Summary

The following table summarizes validation data from a GC-MS method for a similar hydroxy acid (2-hydroxybutyrate), which can serve as a benchmark for method development for this compound.[5]

Table 1: Method Validation Parameters for 2-Hydroxybutyrate Quantification by GC-MS

ParameterResult
Linearity Range 5 - 200 µM
Correlation Coefficient (r) > 0.99
Limit of Quantification (LOQ) 5 µM
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Bias) Within ± 10%
Recovery > 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard sample->add_is extraction Extraction (Protein Precipitation, LLE, or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down For GC-MS reconstitution Reconstitution supernatant->reconstitution For LC-MS/MS derivatization Derivatization (e.g., Silylation) dry_down->derivatization gcms GC-MS Analysis derivatization->gcms lcms LC-MS/MS Analysis reconstitution->lcms integration Peak Integration gcms->integration lcms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for this compound quantification.

troubleshooting_low_signal start Low or No Analyte Signal check_ms Check MS Performance (Tune & Calibration) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok fix_ms Fix MS Issues ms_ok->fix_ms No check_method Review Method Parameters (e.g., MRM transitions, Source settings) ms_ok->check_method Yes fix_ms->check_ms method_ok Method Parameters Correct? check_method->method_ok fix_method Optimize Method method_ok->fix_method No check_sample_prep Investigate Sample Preparation method_ok->check_sample_prep Yes fix_method->check_method sample_prep_issue Potential Issues: - Incomplete Derivatization (GC-MS) - Ion Suppression (LC-MS) - Extraction Loss - Analyte Instability check_sample_prep->sample_prep_issue solution Solutions: - Optimize Derivatization/Extraction - Improve Sample Cleanup - Use SIL-IS - Check Stability sample_prep_issue->solution

Caption: Troubleshooting logic for low analyte signal.

References

preventing degradation of 2,3-dihydroxy-3-methylbutanoate during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dihydroxy-3-methylbutanoate. Our goal is to help you prevent degradation of your analyte during sample preparation and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, also known as α,β-dihydroxyisovaleric acid, is a polar organic compound.[1][2] Its structure, containing vicinal diols (two hydroxyl groups on adjacent carbon atoms), makes it susceptible to degradation through pathways like oxidative cleavage, especially under harsh experimental conditions. Ensuring its stability during sample preparation is critical for accurate quantification.

Q2: What are the primary factors that can lead to the degradation of this compound during sample preparation?

Several factors can contribute to the degradation of this compound:

  • pH: Extreme pH values, both acidic and alkaline, can promote hydrolysis or other degradation reactions. For alpha-hydroxy acids, maintaining a slightly acidic pH is often beneficial for stability.

  • Temperature: High temperatures can accelerate degradation. It is crucial to keep samples cool and avoid excessive heat during extraction and evaporation steps.

  • Oxidizing agents: The presence of oxidizing agents can lead to the cleavage of the carbon-carbon bond between the two hydroxyl groups.

  • Enzymatic activity: In biological samples, endogenous enzymes can metabolize the analyte. Prompt processing or the use of enzyme inhibitors is recommended.

Q3: What are the recommended storage conditions for samples containing this compound?

To minimize degradation, samples should be stored at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or, ideally, -80°C is advised to maintain the integrity of the analyte.[2] Avoid repeated freeze-thaw cycles.

Q4: Which analytical techniques are most suitable for the analysis of this compound?

Due to its polar nature, both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are well-suited for the analysis of this compound.

  • LC-MS/MS offers high sensitivity and selectivity and can often analyze the compound directly without derivatization.

  • GC-MS provides excellent chromatographic resolution but requires a derivatization step to increase the volatility and thermal stability of this polar analyte.[3]

Troubleshooting Guides

LC-MS/MS Analysis

Issue 1: Poor peak shape or tailing.

  • Possible Cause: Secondary interactions with the stationary phase.

  • Solution:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH with an additive like 0.1% formic acid can suppress the ionization of residual silanol groups on the column, reducing peak tailing.[4]

    • Use a Different Column: Consider using a column with a polar-embedded stationary phase or a HILIC column designed for better retention and peak shape of polar compounds.[2]

Issue 2: Low signal intensity or ion suppression.

  • Possible Cause: Co-eluting matrix components interfering with the ionization of the analyte.

  • Solution:

    • Improve Sample Cleanup: A simple protein precipitation might not be sufficient.[2] Consider incorporating a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to remove interfering substances.

    • Optimize Chromatography: Modify the gradient to better separate the analyte from matrix components.

    • Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample preparation.[2]

GC-MS Analysis

Issue 1: No peak or very small peak for the analyte.

  • Possible Cause: Incomplete derivatization or degradation during injection.

  • Solution:

    • Optimize Derivatization: Ensure the derivatization reaction goes to completion by optimizing the temperature and time. For silylation, using a reagent like BSTFA with a catalyst (e.g., 1% TMCS) at 60-80°C for 15-30 minutes is a good starting point.[3] Ensure the sample is completely dry before adding the derivatization reagent, as moisture can inhibit the reaction.[5]

    • Check Injector Temperature: A high injector temperature can cause degradation of the derivatized analyte. Try lowering the injector temperature.

Issue 2: Broad or tailing peaks.

  • Possible Cause: Active sites in the GC system or a contaminated column.

  • Solution:

    • System Maintenance: Deactivate the inlet liner and use a fresh septum.

    • Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is adapted from a method for the similar compound (S)-2-Hydroxy-3-methylbutanoic acid.[6]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing a suitable internal standard.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions

ParameterRecommended Setting
LC System UPLC or HPLC system
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition Analyte specific, to be optimized (e.g., for C5H10O4, precursor [M-H]⁻ at m/z 133.05)
Protocol 2: GC-MS Analysis of this compound (with Derivatization)

This protocol is based on general procedures for organic acid analysis by GC-MS.[3]

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

  • Acidify the sample (e.g., plasma, urine) to a pH of approximately 2-3 with HCl.
  • Add an appropriate internal standard.
  • Extract the analyte with an organic solvent like ethyl acetate (repeat 2-3 times).
  • Pool the organic layers and dry them over anhydrous sodium sulfate.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
  • Derivatization (Silylation): To the dry residue, add 50-100 µL of a silylating agent (e.g., BSTFA + 1% TMCS).
  • Seal the vial and heat at 60-80°C for 15-30 minutes.
  • Cool to room temperature before injection.

2. GC-MS Conditions

ParameterRecommended Setting
GC System Gas chromatograph with a mass selective detector
Column DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250°C
Oven Program Start at 70°C, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injection Volume 1 µL (split or splitless)
MS System Quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Visualizations

experimental_workflow_lcms sample Plasma Sample precipitation Protein Precipitation (cold acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

LC-MS/MS Sample Preparation Workflow

experimental_workflow_gcms sample Biological Sample extraction Liquid-Liquid Extraction (e.g., ethyl acetate) sample->extraction drying Evaporation to Dryness extraction->drying derivatization Derivatization (Silylation) drying->derivatization analysis GC-MS Analysis derivatization->analysis

GC-MS Sample Preparation Workflow

degradation_pathway analyte This compound cleavage_product1 Carbonyl Compound 1 analyte->cleavage_product1 Oxidative Cleavage cleavage_product2 Carbonyl Compound 2 analyte->cleavage_product2 Oxidative Cleavage oxidant Oxidizing Agent oxidant->analyte

Potential Oxidative Cleavage Pathway

References

Troubleshooting Poor Peak Shape for 2,3-dihydroxy-3-methylbutanoate in GC-MS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape when analyzing 2,3-dihydroxy-3-methylbutanoate by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing, fronting, or broad peaks) for this compound in my GC-MS analysis?

Poor peak shape for this compound is a common issue primarily due to its polar nature. The presence of two hydroxyl (-OH) and one carboxyl (-COOH) functional groups leads to strong intermolecular interactions and interactions with active sites within the GC system.[1] These interactions can cause peak tailing.[1][2] Other potential causes include column overload, leading to peak fronting, or issues with the GC system's physical setup.[1][2]

Q2: Is derivatization necessary for the GC-MS analysis of this compound?

Yes, derivatization is a mandatory step for the successful GC-MS analysis of polar, non-volatile compounds like this compound.[3] Derivatization replaces the active hydrogens on the hydroxyl and carboxyl groups with nonpolar functional groups, typically trimethylsilyl (TMS) groups.[4][5] This process, known as silylation, increases the analyte's volatility and thermal stability, making it suitable for GC analysis and resulting in improved peak shape and sensitivity.[4][6]

Q3: What is the recommended derivatization reagent and procedure?

A common and effective method for derivatizing this compound is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[4][7] This reagent efficiently converts the hydroxyl and carboxylic acid groups to their TMS derivatives.[5] For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q4: Besides derivatization, what other factors can I optimize to improve peak shape?

Several other factors can be optimized:

  • Inlet Maintenance: Regularly replace the inlet liner with a deactivated one to prevent interactions with active sites.[1][2] Trimming a small portion (10-20 cm) from the inlet side of the column can also help.[1]

  • Column Choice: A polar capillary column is generally recommended for the analysis of derivatized organic acids.[1]

  • GC Parameters:

    • Inlet Temperature: Ensure the inlet temperature is high enough for complete and rapid vaporization of the derivatized analyte (a typical starting point is 250 °C).[1]

    • Oven Temperature Program: A suitable temperature program is crucial for good separation. An initial oven temperature that is too high can cause peak broadening.[2]

    • Carrier Gas Flow Rate: Optimize the flow rate to ensure efficient transfer of the analyte through the column.

  • Sample Concentration: Avoid column overload by diluting your sample or reducing the injection volume if you observe peak fronting.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting poor peak shape for this compound.

Diagram: Troubleshooting Workflow for Poor Peak Shape

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Primary Solution: Derivatization cluster_2 GC System and Method Optimization cluster_3 Outcome start Poor Peak Shape Observed (Tailing, Fronting, Broadening) derivatization_check Is the sample derivatized? start->derivatization_check Start Here derivatize Derivatize the sample (e.g., Silylation with BSTFA) derivatization_check->derivatize No check_derivatization Is derivatization complete? derivatization_check->check_derivatization Yes derivatize->check_derivatization inlet_maintenance Check Inlet: - Replace liner - Trim column check_derivatization->inlet_maintenance If problem persists end Improved Peak Shape check_derivatization->end Problem Solved column_check Verify Column: - Appropriate polarity - No contamination inlet_maintenance->column_check gc_parameters Optimize GC Parameters: - Inlet temperature - Oven program - Flow rate column_check->gc_parameters sample_concentration Check for Overload: - Dilute sample - Reduce injection volume gc_parameters->sample_concentration sample_concentration->end

Caption: A logical workflow for troubleshooting poor peak shape in GC-MS analysis.

Data Presentation: Common Causes and Solutions for Peak Tailing
Potential Cause Recommended Solution Primary Impact
Active Sites in the System Derivatize the sample to block polar groups. Use a deactivated inlet liner and replace it regularly. Trim the inlet side of the analytical column.[1]Reduces peak tailing by minimizing analyte interaction with the system.
Incomplete Derivatization Optimize the derivatization reaction (time, temperature, reagent ratio). Ensure the sample is dry before adding reagents.[4]Ensures all polar sites on the analyte are masked, improving volatility.
Column Contamination Bake out the column at a high temperature (within its limits). If tailing persists, trim the inlet side of the column.[1]Removes contaminants that can cause active sites and peak distortion.
Improper Column Installation Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[2]Prevents dead volume and ensures proper flow path, reducing peak broadening.
Suboptimal Inlet Temperature Increase the inlet temperature to ensure complete and rapid vaporization of the analyte (e.g., 250 °C).[1]Minimizes sample residence time in the inlet, reducing the chance for interactions.
Column Overload Dilute the sample or reduce the injection volume.[1]Prevents saturation of the stationary phase, which can cause peak fronting.

Experimental Protocols

Protocol: Silylation of this compound using BSTFA

This protocol is a general guideline for the trimethylsilylation of this compound for GC-MS analysis.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • A suitable solvent (e.g., pyridine or acetonitrile)

  • Reaction vials with caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen. Water can interfere with the silylation reaction.[4]

  • Reagent Addition: To the dried sample in a reaction vial, add a suitable solvent (e.g., 100 µL of pyridine) to redissolve the analyte. Then, add an excess of the derivatizing reagent (e.g., 100 µL of BSTFA + 1% TMCS).[4] A general rule is to use at least a 2:1 molar ratio of BSTFA to the number of active hydrogens in the sample.[4]

  • Reaction: Tightly cap the vial and heat it at 60-70°C for 30-60 minutes.[4] For sterically hindered compounds, a longer reaction time or higher temperature may be necessary to ensure complete derivatization.

  • Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Diagram: Derivatization of this compound

Derivatization cluster_0 Reactants cluster_1 Reaction cluster_2 Product Analyte This compound (Polar, Non-volatile) Reaction Heat (60-70°C) Analyte->Reaction Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Product TMS-derivatized Analyte (Non-polar, Volatile) Reaction->Product Silylation

References

Technical Support Center: Sensitive Detection of 2,3-dihydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the sensitive detection of 2,3-dihydroxy-3-methylbutanoate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the sensitive detection of this compound?

A1: The most common and sensitive techniques for the analysis of this compound, a small, polar organic acid, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS typically requires a derivatization step to increase the volatility of the analyte, while LC-MS/MS can often analyze the compound directly in its native form.

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: this compound is a polar molecule with low volatility due to its hydroxyl and carboxyl functional groups. These properties make it unsuitable for direct analysis by Gas Chromatography. Derivatization, typically through silylation, replaces the active hydrogens on the hydroxyl and carboxyl groups with less polar trimethylsilyl (TMS) groups. This increases the compound's volatility and thermal stability, allowing it to be vaporized and separated on a GC column.[1]

Q3: What are the main challenges in analyzing this compound in biological samples?

A3: The main challenges include its hydrophilic nature, which can lead to poor retention on traditional reversed-phase liquid chromatography columns, and its presence in complex biological matrices at low concentrations. Sample preparation is critical to remove interferences and enrich the analyte. For GC-MS, incomplete derivatization or degradation of the derivatives can also be a source of variability.

Q4: What is the biological significance of this compound?

A4: this compound is an intermediate in the biosynthesis of the branched-chain amino acids valine and isoleucine. This pathway is essential in microorganisms and plants. Monitoring its levels can be important in metabolic studies and in the context of certain metabolic disorders.

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of this compound in biological fluids (e.g., urine) using GC-MS after derivatization.

1. Sample Preparation (Extraction)

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).

  • Acidify the sample to a pH of approximately 1 with hydrochloric acid.

  • Extract the organic acids with 3 mL of ethyl acetate by vigorous vortexing for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction twice more and combine the organic extracts.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

3. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeFull Scan (m/z 50-550) or Selected Ion Monitoring (SIM)
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a method for a structurally similar compound and can serve as a starting point for the analysis of this compound in plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatograph
ColumnHILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for better retention. Alternatively, a reversed-phase C18 column can be used.
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.4 mL/min
GradientStart with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analyte.
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Acquisition ModeMultiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of small organic acids using GC-MS and LC-MS/MS. These values should be established and validated for this compound in your specific laboratory and matrix.

Table 1: Typical GC-MS Method Performance for Organic Acids

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 µM
Limit of Quantification (LOQ)0.05 - 0.5 µM
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 15%
Recovery85 - 115%

Table 2: Typical LC-MS/MS Method Performance for Small Polar Metabolites

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.5 - 5 ng/mL
Limit of Quantification (LOQ)2 - 20 ng/mL
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 15%
Recovery90 - 110%
Matrix EffectShould be assessed and minimized

Troubleshooting Guides

GC-MS Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
No peak or very small peak for the analyte Incomplete derivatization.- Ensure derivatization reagents are fresh and anhydrous.- Optimize reaction time and temperature.- Ensure the sample extract is completely dry before adding derivatization reagents.
Degradation of the derivative.- Analyze samples as soon as possible after derivatization.- Check the stability of derivatized samples over time if they need to be stored.[2][3]
Adsorption in the GC inlet or column.- Use a deactivated inlet liner.- Ensure the GC system is clean and well-maintained.
Ghost peaks in the chromatogram Contamination from the septum, liner, or syringe.- Replace the septum and liner regularly.- Use high-quality, low-bleed septa.- Rinse the syringe with a clean solvent before injection.
Contaminated carrier gas or gas lines.- Use high-purity carrier gas and install traps to remove impurities.
Poor peak shape (tailing or fronting) Active sites in the GC system.- Deactivate the inlet liner and column.- Check for and resolve any leaks in the system.
Overloading of the column.- Dilute the sample or reduce the injection volume.
Inconsistent results (poor reproducibility) Variability in sample preparation or derivatization.- Ensure consistent and precise pipetting.- Use an internal standard to correct for variations.
Instability of the derivatized sample in the autosampler.- Analyze samples promptly after derivatization or assess autosampler stability.[2]
LC-MS/MS Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Poor retention of the analyte on a reversed-phase column High polarity of this compound.- Use a HILIC column for better retention of polar compounds.- If using a reversed-phase column, consider a polar-embedded or polar-endcapped stationary phase.
Ion suppression or enhancement (Matrix effects) Co-eluting compounds from the biological matrix.- Improve sample cleanup procedures (e.g., solid-phase extraction).- Optimize chromatographic separation to resolve the analyte from interfering compounds.- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Low sensitivity in negative ion mode Suboptimal mobile phase composition.- Ensure the mobile phase pH is appropriate to deprotonate the carboxylic acid group (typically pH > pKa).- Avoid non-volatile buffers that can contaminate the ion source.
Inconsistent peak areas Sample carryover.- Implement a robust needle wash procedure in the autosampler method.- Inject a blank solvent after a high-concentration sample to check for carryover.
Sample instability in the autosampler.- Keep the autosampler temperature low (e.g., 4°C).- Assess the stability of the analyte in the prepared sample matrix over time.

Visualizations

Valine, Leucine, and Isoleucine Biosynthesis Pathway

The following diagram illustrates the metabolic pathway where this compound is an intermediate.

BCAA_Biosynthesis Valine, Leucine, and Isoleucine Biosynthesis Pathway Pyruvate Pyruvate alpha_Acetolactate alpha-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate synthase alpha_keto_beta_hydroxyisovalerate alpha-keto-beta-hydroxyisovalerate alpha_Acetolactate->alpha_keto_beta_hydroxyisovalerate Acetohydroxy acid isomeroreductase DHMB 2,3-Dihydroxy- 3-methylbutanoate alpha_keto_beta_hydroxyisovalerate->DHMB alpha_Ketoisovalerate alpha-Ketoisovalerate DHMB->alpha_Ketoisovalerate Dihydroxyacid dehydratase Valine Valine alpha_Ketoisovalerate->Valine Branched-chain amino acid aminotransferase alpha_Isopropylmalate alpha-Isopropylmalate alpha_Ketoisovalerate->alpha_Isopropylmalate alpha-Isopropylmalate synthase alpha_Ketobutyrate alpha-Ketobutyrate alpha_Aceto_alpha_hydroxybutyrate alpha-Aceto-alpha-hydroxybutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate Acetolactate synthase alpha_beta_Dihydroxy_beta_methylvalerate alpha,beta-Dihydroxy- beta-methylvalerate alpha_Aceto_alpha_hydroxybutyrate->alpha_beta_Dihydroxy_beta_methylvalerate Acetohydroxy acid isomeroreductase alpha_Keto_beta_methylvalerate alpha-Keto-beta-methylvalerate alpha_beta_Dihydroxy_beta_methylvalerate->alpha_Keto_beta_methylvalerate Dihydroxyacid dehydratase Isoleucine Isoleucine alpha_Keto_beta_methylvalerate->Isoleucine Branched-chain amino acid aminotransferase beta_Isopropylmalate beta-Isopropylmalate alpha_Isopropylmalate->beta_Isopropylmalate Isopropylmalate isomerase alpha_Keto_isocaproate alpha-Keto-isocaproate beta_Isopropylmalate->alpha_Keto_isocaproate beta-Isopropylmalate dehydrogenase Leucine Leucine alpha_Keto_isocaproate->Leucine Branched-chain amino acid aminotransferase

Caption: Biosynthesis pathway of branched-chain amino acids.

General Workflow for GC-MS Analysis

This diagram outlines the key steps in the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

References

Validation & Comparative

A Comparative Guide to the Validation of 2,3-Dihydroxy-3-methylbutanoate as a Biomarker for Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,3-dihydroxy-3-methylbutanoate, also known as 3-hydroxyisovaleric acid (3-HIA), as a biomarker for inborn errors of metabolism, primarily focusing on 3-methylglutaconic aciduria type I. We will delve into its performance against alternative biomarkers, supported by experimental data and detailed methodologies.

Introduction to this compound and its Clinical Significance

This compound (3-hydroxyisovaleric acid, 3-HIA) is a metabolite in the catabolic pathway of the branched-chain amino acid leucine. Its accumulation in biological fluids, particularly urine, is indicative of a disruption in this pathway. This makes it a crucial biomarker for the diagnosis and monitoring of certain inborn errors of metabolism.

The most prominent condition associated with elevated levels of this compound is 3-methylglutaconic aciduria (3-MGA-uria) type I . This rare, autosomal recessive disorder is caused by a deficiency of the enzyme 3-methylglutaconyl-CoA hydratase. The enzymatic block leads to the accumulation of upstream metabolites, including 3-HIA, 3-methylglutaconic acid (3-MGA), and 3-methylglutaric acid.[1][2] Notably, the pronounced elevation of this compound is a key feature that helps differentiate 3-MGA-uria type I from other types of 3-methylglutaconic aciduria.[3]

Beyond 3-MGA-uria type I, elevated levels of this compound can also be a sensitive indicator of biotin deficiency . Biotin is a cofactor for the enzyme methylcrotonyl-CoA carboxylase, which functions upstream of 3-methylglutaconyl-CoA hydratase in the leucine catabolism pathway.[4][5]

Comparative Analysis of Biomarkers for 3-Methylglutaconic Aciduria Type I

The diagnosis of 3-MGA-uria type I relies on the analysis of a panel of organic acids in the urine. Here, we compare the primary biomarker, this compound, with its key alternatives.

BiomarkerNormal Urinary Concentration (mmol/mol creatinine)Pathological Urinary Concentration in 3-MGA-uria Type I (mmol/mol creatinine)Diagnostic Performance
This compound (3-Hydroxyisovaleric Acid) < 20[6]; 8.5 ± 3.2[4]Markedly increased; "high level"[3][7]High specificity for 3-MGA-uria type I when present with elevated 3-MGA.[3]
3-Methylglutaconic Acid (3-MGA) < 10 (traces)[8]Highly elevated; can exceed 1000[6]Elevated in all types of 3-MGA-uria, but typically highest in type I.[3][6]
3-Methylglutaric Acid Trace amountsMildly elevated[2][6]Less specific, as it can be elevated in other organic acidurias.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and the diagnostic process, the following diagrams are provided.

Leucine_Catabolism_Pathway cluster_legend Legend Leucine Leucine a_KIC alpha-Ketoisocaproate Leucine->a_KIC Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA DHMB 2,3-Dihydroxy-3- methylbutanoate (3-Hydroxyisovaleric Acid) Methylcrotonyl_CoA->DHMB Alternative Pathway in Biotin Deficiency HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Methylglutaconyl_CoA->HMG_CoA Methylglutaconyl_CoA->DHMB Accumulation in 3-MGA-uria Type I MGA 3-Methylglutaconic Acid Methylglutaconyl_CoA->MGA MG 3-Methylglutaric Acid Methylglutaconyl_CoA->MG Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA l1 Metabolite l2 Enzyme l3 Accumulated Biomarker l4 Deficient Enzyme in 3-MGA-uria Type I l1_box l2_arrow l3_node l4_edge

Caption: Leucine catabolism pathway and the origin of biomarkers in 3-MGA-uria type I.

Biomarker_Validation_Workflow start Clinical Suspicion of Inborn Error of Metabolism nbs Newborn Screening (Acylcarnitine Profile) start->nbs uoa Urine Organic Acid Analysis (GC-MS/LC-MS/MS) start->uoa Clinical Presentation nbs->uoa Abnormal C5-OH acylcarnitine data_analysis Quantitative Analysis of Biomarkers (3-HIA, 3-MGA, etc.) uoa->data_analysis interpretation Comparison with Reference Ranges data_analysis->interpretation diagnosis Diagnosis of 3-MGA-uria Type I interpretation->diagnosis Characteristic Pattern (High 3-HIA, High 3-MGA) enzyme_assay Enzyme Activity Assay (3-Methylglutaconyl-CoA Hydratase) diagnosis->enzyme_assay genetic_testing Genetic Testing (AUH gene sequencing) diagnosis->genetic_testing confirmation Confirmation of Diagnosis enzyme_assay->confirmation genetic_testing->confirmation treatment Initiation of Treatment and Monitoring confirmation->treatment

Caption: Workflow for the validation of biomarkers in the diagnosis of 3-MGA-uria type I.

Experimental Protocols

Accurate quantification of urinary organic acids is paramount for the diagnosis of inborn errors of metabolism. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Profiling

This method provides a broad screen for various organic acids.

1. Sample Preparation:

  • Urine Collection: A random urine sample is collected in a sterile, preservative-free container.

  • Normalization: The volume of urine used for analysis is typically normalized to the creatinine concentration to account for variations in urine dilution.

  • Internal Standard Addition: A known amount of an internal standard (e.g., a stable isotope-labeled version of an analyte or a non-endogenous compound) is added to the urine sample to correct for variations in sample preparation and instrument response.

  • Extraction: Organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate. This step is often repeated to ensure complete extraction.

  • Derivatization: To increase their volatility and thermal stability for GC analysis, the extracted organic acids are chemically modified. A common method is trimethylsilyl (TMS) derivatization using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][10]

2. GC-MS Analysis:

  • Injection: A small volume (typically 1-2 µL) of the derivatized sample is injected into the gas chromatograph.

  • Separation: The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to increase gradually to facilitate the separation of a wide range of compounds.

  • Ionization and Mass Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting charged fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Data Analysis: The obtained chromatogram and mass spectra are compared to a library of known organic acid derivatives to identify and quantify the compounds of interest.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of this compound

This method offers high sensitivity and specificity for the targeted quantification of specific biomarkers.

1. Sample Preparation:

  • Urine Collection and Pre-treatment: As with GC-MS, a random urine sample is collected. To remove precipitates, the sample may be warmed and centrifuged.

  • Dilution and Internal Standard Addition: The urine sample is diluted with deionized water, and an internal standard (e.g., deuterated 3-HIA) is added.[7]

  • Direct Injection: A key advantage of this LC-MS/MS method is that it often does not require the extensive extraction and derivatization steps needed for GC-MS.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: A small volume of the prepared sample is injected into a liquid chromatograph. The compounds are separated on a reverse-phase column (e.g., C18) using a gradient of mobile phases, typically water and an organic solvent like methanol or acetonitrile, both containing a small amount of an acid like formic acid to improve ionization.

  • Ionization: The eluting compounds are ionized using an electrospray ionization (ESI) source.

  • Tandem Mass Spectrometry (MS/MS): The ionized parent molecule of this compound is selected in the first mass analyzer. It is then fragmented, and specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides very high selectivity and sensitivity.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the analyte.

Conclusion

This compound is a valuable and well-validated biomarker for the diagnosis of 3-methylglutaconic aciduria type I. Its marked elevation in urine, in conjunction with a significant increase in 3-methylglutaconic acid and a mild increase in 3-methylglutaric acid, provides a distinctive biochemical signature for this disorder. The availability of robust and sensitive analytical methods like GC-MS and LC-MS/MS allows for the reliable quantification of these biomarkers, facilitating early diagnosis and the initiation of appropriate management strategies. For researchers and drug development professionals, understanding the role and validation of such biomarkers is crucial for the development of novel diagnostics and therapeutic interventions for inborn errors of metabolism.

References

Comparative Analysis of 2,3-Dihydroxy-3-Methylbutanoate Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2,3-dihydroxy-3-methylbutanoate levels in healthy individuals versus those with specific metabolic disorders. It is intended for researchers, scientists, and drug development professionals to offer insights into the role of this metabolite as a potential biomarker. The information presented is based on available experimental data and aims to be an objective resource for understanding the clinical significance of this compound.

Quantitative Data Summary

The following table summarizes the urinary concentrations of this compound and its related isomers in healthy individuals and patients with Short-chain enoyl-CoA hydratase (ECHS1) deficiency and 3-Hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency. It is important to note that the nomenclature for this compound and its stereoisomers (e.g., 2,3-dihydroxy-2-methylbutyrate, 2-methyl-2,3-dihydroxybutyric acid) is often used interchangeably in the literature. The data presented reflects the values as reported in the cited studies.

ConditionAnalyteSample TypeConcentration RangeReference
Healthy (Pediatric, 1-13 years) 2,3-Dihydroxy Butyric AcidUrine7.24 - 368.20 µmol/mmol creatinine[1]
Healthy (Control for ECHS1 study) 2-methyl-2,3-dihydroxybutyric acidUrine< 2 mmol/mol creatinine[2]
ECHS1 Deficiency 2-methyl-2,3-dihydroxybutyric acidUrine13 mmol/mol creatinine[2]
HIBCH Deficiency 2,3-dihydroxy-2-methylbutyrateUrineElevated[3]

Note: The available quantitative data is limited. The healthy range provided is for a related compound in a pediatric population. The value for ECHS1 deficiency is from a single patient. Data for HIBCH deficiency is currently qualitative. Further research with larger cohorts is needed to establish definitive reference ranges.

Metabolic Pathway Context: Valine Catabolism

This compound is an intermediate metabolite in the catabolism of the branched-chain amino acid, valine. Deficiencies in the enzymes Short-chain enoyl-CoA hydratase (ECHS1) and 3-Hydroxyisobutyryl-CoA hydrolase (HIBCH) disrupt this pathway, leading to the accumulation of upstream metabolites, including this compound, which is then excreted in the urine.

Valine_Catabolism Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain α-ketoacid dehydrogenase complex Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase Three_Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Three_Hydroxyisobutyryl_CoA ECHS1 (Short-chain enoyl-CoA hydratase) Accumulation Accumulation of This compound and other metabolites Methacrylyl_CoA->Accumulation Three_Hydroxyisobutyrate 3-Hydroxyisobutyrate Three_Hydroxyisobutyryl_CoA->Three_Hydroxyisobutyrate HIBCH (3-Hydroxyisobutyryl-CoA hydrolase) Three_Hydroxyisobutyryl_CoA->Accumulation Methylmalonate_Semialdehyde Methylmalonate Semialdehyde Three_Hydroxyisobutyrate->Methylmalonate_Semialdehyde Propionyl_CoA Propionyl-CoA Methylmalonate_Semialdehyde->Propionyl_CoA

Valine catabolism pathway and points of enzymatic defects.

Experimental Protocols

The primary method for the quantification of this compound in urine is Gas Chromatography-Mass Spectrometry (GC-MS) as part of a broader urinary organic acid analysis. The following is a generalized protocol based on common practices described in the literature.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the key steps for the detection and quantification of urinary organic acids, including this compound.

1. Sample Preparation:

  • Collection: A random urine sample is collected.

  • Internal Standard: An internal standard (e.g., a stable isotope-labeled organic acid not typically found in urine) is added to a known volume of urine to correct for variations in extraction and derivatization efficiency.

  • Acidification: The urine sample is acidified to a pH below 2 using a strong acid such as hydrochloric acid (HCl). This step protonates the organic acids, making them less water-soluble and more amenable to organic solvent extraction.

  • Extraction: The acidified urine is extracted one or more times with an organic solvent, typically ethyl acetate. The mixture is vortexed and then centrifuged to separate the organic and aqueous layers. The organic layer containing the organic acids is collected.

  • Drying: The collected organic solvent is evaporated to dryness under a stream of nitrogen gas.

2. Derivatization:

  • To increase the volatility and thermal stability of the organic acids for GC-MS analysis, a derivatization step is necessary.

  • Silylation: A common method is silylation, which replaces active hydrogen atoms with a trimethylsilyl (TMS) group. This is typically achieved by adding a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried sample residue and heating at a specific temperature (e.g., 70°C) for a set time.

3. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A capillary column suitable for organic acid analysis, such as a 5% phenyl-methylpolysiloxane column, is used.

    • Injection: A small volume of the derivatized sample is injected into the GC.

    • Temperature Program: A temperature gradient is applied to the GC oven to separate the different organic acids based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometer (MS):

    • Ionization: The separated compounds are ionized, typically using electron ionization (EI).

    • Detection: The MS can be operated in two modes:

      • Full Scan Mode: Acquires a full mass spectrum of all eluting compounds, which is useful for identifying unknown compounds by comparing their spectra to a library.

      • Selected Ion Monitoring (SIM) Mode: The MS is set to monitor only specific ions characteristic of the target analyte (this compound) and the internal standard. This mode offers higher sensitivity and is preferred for quantification.

4. Data Analysis and Quantification:

  • The concentration of this compound is determined by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve prepared with known concentrations of the analyte.

  • Results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Acidify Acidify (pH < 2) Add_IS->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Evaporate to Dryness Extract->Dry Silylation Silylation (e.g., BSTFA + 1% TMCS) Dry->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Workflow for urinary organic acid analysis by GC-MS.

References

Unraveling the BCAA Metabolome: A Comparative Guide to 2,3-Dihydroxy-3-Methylbutanoate and Correlated Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,3-dihydroxy-3-methylbutanoate and other key metabolites within the branched-chain amino acid (BCAA) catabolic pathway. Understanding the intricate correlations between these metabolites is crucial for advancing research in metabolic diseases, neurological disorders, and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to support your research endeavors.

Correlation of this compound with BCAA Metabolites: An Overview

This compound is a key intermediate in the catabolism of the essential amino acid valine. Its concentration is intrinsically linked to the flux of the entire BCAA metabolic network. Dysregulation in this pathway can lead to an accumulation or depletion of specific metabolites, serving as potential biomarkers for various pathological states.

The catabolism of BCAAs—leucine, isoleucine, and valine—is a multi-step process initiated by branched-chain amino acid aminotransferases (BCATs) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1] These initial steps are shared among all three BCAAs. Subsequent degradation pathways are unique to each amino acid, producing a variety of intermediates.

Quantitative Comparison of BCAA Metabolites

Direct quantitative comparisons of this compound with a comprehensive panel of other BCAA metabolites within a single study are not extensively reported in the readily available scientific literature. However, existing metabolomics studies provide valuable insights into the typical concentrations of various BCAA metabolites in biological fluids like plasma and serum. The following table summarizes these findings.

MetaboliteAbbreviationTypical Concentration Range (Human Plasma/Serum)Reference
ValineVal150 - 300 µM[2]
LeucineLeu80 - 160 µM[2]
IsoleucineIle40 - 90 µM[2]
α-KetoisovalerateKIV10 - 40 µM[3]
α-KetoisocaproateKIC20 - 60 µM[3]
α-Keto-β-methylvalerateKMV10 - 30 µM[3]
This compound Not widely reported
3-Hydroxyisobutyrate3-HIB1 - 5 µM[4]

Note: The concentration of BCAA metabolites can vary significantly based on factors such as diet, age, sex, and health status. The values presented are for general reference.

Experimental Protocols

Accurate quantification of BCAA metabolites is essential for reliable comparative studies. Below are detailed methodologies for the analysis of these compounds using mass spectrometry-based techniques.

Protocol 1: Quantification of Underivatized Branched-Chain Amino Acids by LC-MS/MS

This method is suitable for the simultaneous quantification of valine, leucine, and isoleucine in plasma or serum.

1. Sample Preparation:

  • To 50 µL of plasma or serum, add 50 µL of an internal standard solution (containing stable isotope-labeled Val, Leu, and Ile).

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of 0.1% formic acid in water.[5]

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used to detect specific parent-to-daughter ion transitions for each analyte and internal standard.[5]

Protocol 2: Quantification of 2-Hydroxy-3-methylbutanoic Acid (an isomer of this compound) by GC-MS after Derivatization

This protocol is adapted for the analysis of hydroxy acids, which require derivatization to increase their volatility for GC-MS analysis.

1. Sample Preparation (Extraction):

  • Acidify the biological sample (e.g., plasma, urine) to a pH below 2 with hydrochloric acid.

  • Extract the organic acids with a suitable solvent such as ethyl acetate.

  • Vortex vigorously and centrifuge to separate the phases.

  • Transfer the organic layer to a clean tube and dry it completely under a stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups.

  • Cool the sample to room temperature before injection.[1]

3. GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5ms.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes, for example, starting at 80°C and ramping up to 280°C.

  • Injection Mode: Splitless injection is often preferred for trace analysis.

  • MS Detection: Electron ionization (EI) at 70 eV. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, targeting characteristic fragment ions of the derivatized analyte.[1]

Signaling Pathways and Metabolic Relationships

The metabolism of BCAAs is tightly regulated and integrated with other major metabolic pathways, including glucose and lipid metabolism. The mTOR signaling pathway is a key regulator of protein synthesis and is sensitive to BCAA levels, particularly leucine.

Below are diagrams illustrating the BCAA catabolic pathway and a typical experimental workflow for metabolite analysis.

Caption: Branched-Chain Amino Acid (BCAA) Catabolic Pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Analysis Biological_Sample Biological Sample (Plasma, Tissue, etc.) Extraction Metabolite Extraction Biological_Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LC_MS LC-MS/MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition GC_MS->Data_Acquisition Data_Processing Data Processing (Peak Integration, Normalization) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Results Results Statistical_Analysis->Results Quantitative Results & Interpretation

Caption: General workflow for BCAA metabolite analysis.

References

functional significance of 2,3-dihydroxy-3-methylbutanoate accumulation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the , offering a comparative analysis with alternative metabolic markers for researchers, scientists, and drug development professionals.

Introduction

2,3-dihydroxy-3-methylbutanoate is a key intermediate metabolite in the catabolism of the branched-chain amino acid valine.[1] Under normal physiological conditions, its concentration in biological fluids is negligible. However, the accumulation of this compound in urine is a significant biomarker for certain inborn errors of metabolism. This guide provides a comparative overview of the , its associated pathologies, and alternative diagnostic markers, supported by experimental data and protocols.

Comparative Analysis of Metabolic Markers

The accumulation of this compound is primarily associated with deficiencies in two specific enzymes: Short-chain enoyl-CoA hydratase (ECHS1) and 3-Hydroxyisobutyryl-CoA hydrolase (HIBCH).[2][3] The following table compares the urinary organic acid profiles and other key biomarkers in these and other related branched-chain amino acid metabolism disorders.

ConditionPrimary Accumulated Metabolite(s)Other Key BiomarkersClinical Significance
Short-chain enoyl-CoA hydratase (ECHS1) deficiency This compound Elevated S-(2-carboxypropyl) cysteine, S-(2-carboxypropyl)cysteamine, and N-acetyl-S-(2-carboxypropyl)cysteine in urine.[4][5]A rare autosomal recessive disorder leading to a spectrum of neurological symptoms, including Leigh syndrome, developmental regression, and dystonia.[2][4][5]
3-Hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency This compound Elevated hydroxy-C4 carnitine in plasma.[3][6]An autosomal recessive disorder of valine metabolism characterized by neurodegeneration, developmental delay, and Leigh-like syndrome.[3][7][8]
Maple Syrup Urine Disease (MSUD) Leucine, isoleucine, valine, and their corresponding α-ketoacids (α-ketoisocaproate, α-keto-β-methylvalerate, α-ketoisovalerate).[9][10]Alloisoleucine in plasma is pathognomonic.An autosomal recessive disorder caused by a deficiency of the branched-chain α-ketoacid dehydrogenase complex, leading to neurological damage if untreated.[9]
Propionic Acidemia 3-hydroxypropionic acid, 2-methylcitric acid, propionylglycine, and tiglylglycine.[11]Elevated propionylcarnitine (C3) in plasma.An autosomal recessive disorder of propionyl-CoA carboxylase deficiency, resulting in metabolic acidosis and neurological complications.[11]
Methylmalonic Acidemia Methylmalonic acid, 3-hydroxypropionic acid, and 2-methylcitric acid.[11]Elevated propionylcarnitine (C3) and methylmalonylcarnitine in plasma.A group of autosomal recessive disorders affecting methylmalonyl-CoA mutase or cobalamin metabolism, leading to metabolic acidosis and multi-organ dysfunction.

Metabolic Pathway and Points of Disruption

The accumulation of this compound results from enzymatic blocks in the valine catabolic pathway. The following diagram illustrates this pathway and highlights the positions of ECHS1 and HIBCH enzyme deficiencies.

G Valine Catabolism and Associated Enzymopathies cluster_valine Valine Catabolism cluster_accumulation 2,3-dihydroxy-3- methylbutanoate cluster_deficiency Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain alpha-ketoacid dehydrogenase (BCKDH) Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase beta_Hydroxyisobutyryl_CoA beta_Hydroxyisobutyryl_CoA Methacrylyl_CoA->beta_Hydroxyisobutyryl_CoA Enoyl-CoA hydratase (ECHS1) DHMB DHMB Methacrylyl_CoA->DHMB Alternative Pathway/ Accumulation beta_Hydroxyisobutyrate beta_Hydroxyisobutyrate beta_Hydroxyisobutyryl_CoA->beta_Hydroxyisobutyrate 3-Hydroxyisobutyryl-CoA hydrolase (HIBCH) Methylmalonate_semialdehyde Methylmalonate_semialdehyde beta_Hydroxyisobutyrate->Methylmalonate_semialdehyde 3-Hydroxyisobutyrate dehydrogenase Propionyl_CoA Propionyl_CoA Methylmalonate_semialdehyde->Propionyl_CoA ECHS1_Deficiency ECHS1 Deficiency ECHS1_Deficiency->Methacrylyl_CoA HIBCH_Deficiency HIBCH Deficiency HIBCH_Deficiency->beta_Hydroxyisobutyryl_CoA

Caption: Valine catabolic pathway and points of enzymatic disruption.

Experimental Protocols

The standard method for the qualitative and quantitative analysis of urinary organic acids, including this compound, is Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

Principle

Organic acids are extracted from urine and chemically modified to increase their volatility for analysis by GC-MS. The compounds are separated based on their boiling points and interaction with the GC column, and then identified and quantified by the mass spectrometer.

Methodology
  • Sample Preparation and Extraction:

    • An internal standard (e.g., heptadecanoic acid) is added to a known volume of urine.[14]

    • The urine is acidified (e.g., with HCl) to a pH of approximately 1.[15]

    • Organic acids are extracted into an organic solvent such as ethyl acetate.[15]

    • The organic layer is separated and evaporated to dryness under a stream of nitrogen.[14]

  • Derivatization:

    • The dried extract is derivatized to make the organic acids volatile. A common method is trimethylsilylation.

    • A derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dried extract.[14][16]

    • The mixture is heated (e.g., at 60-70°C) to ensure complete derivatization.[15][17]

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injection Volume: 1-2 µL.

      • Injector Temperature: Typically 250-280°C.

      • Carrier Gas: Helium.

      • Column: A capillary column, such as a 30m x 0.25mm i.d., 0.25µm film thickness column (e.g., TG-5MS).[17]

      • Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, an initial temperature of 70-100°C held for a few minutes, followed by a ramp up to 280-300°C.[15][17]

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[15]

      • Scan Range: A typical mass range is 50-550 atomic mass units (amu).[12]

      • Data Acquisition: Full scan mode is used for qualitative analysis, while selected ion monitoring (SIM) can be used for quantitative analysis of specific target compounds.

Data Interpretation

The resulting chromatogram is analyzed by comparing the retention times and mass spectra of the peaks with those of known standards and spectral libraries. The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Conclusion

The accumulation of this compound is a critical indicator of specific inborn errors of valine metabolism, namely ECHS1 and HIBCH deficiencies. Its detection and quantification, typically via GC-MS analysis of urine, are essential for the diagnosis and differentiation of these from other organic acidurias. Understanding the comparative significance of this and other biomarkers is crucial for accurate diagnosis, monitoring, and the development of targeted therapeutic strategies for these rare metabolic disorders.

References

A Comparative Analysis of Extraction Methodologies for 2,3-dihydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Isolation of a Key Metabolic Intermediate

This guide provides a comparative analysis of common extraction methods for 2,3-dihydroxy-3-methylbutanoate, a crucial intermediate in the biosynthesis of branched-chain amino acids. The selection of an appropriate extraction technique is paramount for achieving high purity and yield, which is essential for further research and development in metabolic engineering and drug discovery. This document outlines the performance of various extraction alternatives, supported by experimental data from analogous hydrophilic organic acids, to inform the selection of the most suitable methodology.

Comparative Performance of Extraction Techniques

The following table summarizes the performance of common extraction methods applicable to the isolation of hydrophilic organic acids like this compound from aqueous solutions, such as fermentation broths. It is important to note that the quantitative data presented is derived from studies on structurally similar organic acids and serves as a comparative benchmark in the absence of direct studies on this compound.

Extraction MethodPrincipleTypical Solvents/ResinsReported Recovery (Analogous Compounds)Reported Purity (Analogous Compounds)AdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the target molecule between two immiscible liquid phases based on its relative solubility.Ethyl acetate, Butanol77.4% for urinary organic acids[1]; >90% for butyric acid[2]ModerateSimple, scalable, and cost-effective for initial purification.Can be labor-intensive, may require large volumes of organic solvents, and can result in emulsion formation.
Solid-Phase Extraction (SPE) Adsorption of the target molecule onto a solid sorbent, followed by elution with a suitable solvent.Anion-exchange resins (e.g., DEAE-Sephadex)84.1% for urinary organic acids[1][3]HighHigh selectivity, reduced solvent consumption compared to LLE, and potential for automation.The capacity of the sorbent can be a limiting factor, and the cost of the cartridges can be higher.
Reactive Extraction The target molecule reacts with an extractant in an organic phase to form a complex that is more soluble in the organic phase, enhancing partitioning.Amine-based extractants (e.g., Trioctylamine) in a non-polar diluent.High (not quantified for analogous compounds in the provided results)HighHigh selectivity and efficiency, can be used for in situ product recovery from fermentation, potentially reducing product inhibition.[4][5][6]The complexity of the extraction and back-extraction steps, and potential toxicity of the extractants to microorganisms in in situ applications.[4][7]

Experimental Protocols

The following are detailed methodologies for the key extraction experiments. These protocols are based on established procedures for similar organic acids and are intended to serve as a starting point for the development of a specific protocol for this compound.

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation: Acidify the aqueous sample (e.g., fermentation broth) containing this compound to a pH of approximately 2.5 with a suitable acid (e.g., HCl) to protonate the carboxyl group, thereby increasing its solubility in organic solvents.[2]

  • Extraction:

    • Add an equal volume of ethyl acetate to the acidified sample in a separatory funnel.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

    • Allow the phases to separate completely.

    • Collect the upper organic phase.

    • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.

  • Drying and Concentration:

    • Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract of 2,3-dihydroxy-3-methylbutanoic acid.

Solid-Phase Extraction (SPE) Protocol using Anion-Exchange Chromatography
  • Column Preparation:

    • Equilibrate a strong anion-exchange (SAX) SPE cartridge with one column volume of methanol followed by one column volume of deionized water.

    • Condition the column with one column volume of the equilibration buffer (e.g., a low ionic strength buffer at a neutral pH).

  • Sample Loading:

    • Adjust the pH of the sample containing this compound to neutral to ensure the carboxyl group is deprotonated (anionic).

    • Load the sample onto the conditioned SPE cartridge at a slow flow rate to ensure efficient binding.

  • Washing:

    • Wash the cartridge with one to two column volumes of deionized water to remove any unbound, non-anionic impurities.

  • Elution:

    • Elute the bound this compound with a small volume of an acidic solution (e.g., 1-5% formic acid in methanol) or a high salt buffer to displace the analyte from the resin.

    • Collect the eluate.

  • Solvent Evaporation:

    • Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator to obtain the purified this compound.

Reactive Extraction Protocol
  • Organic Phase Preparation: Prepare an organic phase consisting of an amine-based extractant (e.g., 0.5 M tri-n-octylamine) dissolved in a suitable non-polar diluent (e.g., oleyl alcohol).

  • Extraction:

    • Contact the aqueous phase (fermentation broth) with the organic phase at a defined ratio (e.g., 1:1 v/v).

    • Stir the mixture vigorously for a predetermined time (e.g., 30-60 minutes) to facilitate the reaction and mass transfer of the this compound-amine complex into the organic phase.

  • Phase Separation: Separate the organic phase containing the complex from the aqueous phase.

  • Back-Extraction:

    • To recover the this compound, contact the loaded organic phase with an aqueous stripping solution (e.g., a solution of a strong base like NaOH or a salt like NaCl).

    • This will reverse the reaction, transferring the this compound back into the aqueous phase as a salt.

  • Purification: The resulting aqueous solution of the this compound salt can be further purified and the free acid can be regenerated by acidification.

Visualizing Key Processes

To better illustrate the context and methodologies described, the following diagrams have been generated.

valine_biosynthesis substrate substrate product product enzyme enzyme target_molecule target_molecule Pyruvate Pyruvate AHAS Acetohydroxyacid synthase Pyruvate->AHAS alpha_Acetolactate α-Acetolactate AHAIR Acetohydroxyacid isomeroreductase alpha_Acetolactate->AHAIR alpha_Keto_beta_hydroxyisovalerate α-Keto-β-hydroxyisovalerate DHMB 2,3-Dihydroxy- 3-methylbutanoate DHAD Dihydroxyacid dehydratase DHMB->DHAD alpha_Ketoisovalerate α-Ketoisovalerate TA Branched-chain amino acid aminotransferase alpha_Ketoisovalerate->TA Valine Valine AHAS->alpha_Acetolactate AHAIR->DHMB DHAD->alpha_Ketoisovalerate TA->Valine

Caption: Valine biosynthesis pathway highlighting this compound.

extraction_workflow start_end start_end process process decision decision output output start Fermentation Broth acidification Acidification (pH ~2.5) start->acidification extraction_choice Extraction Method? acidification->extraction_choice lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) extraction_choice->lle LLE spe Solid-Phase Extraction (Anion Exchange) extraction_choice->spe SPE reactive Reactive Extraction (e.g., Amine-based) extraction_choice->reactive Reactive phase_sep Phase Separation lle->phase_sep elution Elution spe->elution back_extraction Back-Extraction reactive->back_extraction drying Drying & Concentration phase_sep->drying elution->drying back_extraction->drying purified_product Purified 2,3-dihydroxy- 3-methylbutanoate drying->purified_product end Analysis purified_product->end

References

A Comparative Guide to 2,3-dihydroxy-3-methylbutanoate Across Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2,3-dihydroxy-3-methylbutanoate in various biological matrices. Due to the limited availability of quantitative data in public databases, this document focuses on its metabolic context, methods of detection, and a generalized framework for its analysis.

Introduction to this compound

This compound, also known as α,β-dihydroxyisovalerate, is a key intermediate in the catabolism of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[1][2][3] The breakdown of these amino acids is a crucial process for energy production and protein turnover in the body. As an intermediary metabolite, the concentration of this compound can reflect the flux through these pathways and may be altered in various physiological and pathological states.

Data Presentation

Quantitative data on the physiological concentrations of this compound in healthy individuals across different biological matrices is not well-established in publicly available scientific literature. The Human Metabolome Database (HMDB) notes its detection in feces and urine, but does not provide specific concentration ranges for the latter. Further research is required to establish baseline levels in plasma, cerebrospinal fluid (CSF), and various tissue types.

Biological MatrixConcentration Range (Healthy Individuals)Notes
Plasma/Serum Data not available
Urine Detected, but not quantifiedElevated levels may be indicative of certain metabolic disorders.
Cerebrospinal Fluid (CSF) Data not available
Tissues Data not available
Feces Detected, but not quantified

Metabolic Significance and Signaling Pathways

This compound is an integral component of the valine, leucine, and isoleucine degradation pathway.[1][4] The initial steps of BCAA catabolism occur primarily in the skeletal muscle. This involves the transamination of the amino acid to its corresponding α-keto acid, followed by oxidative decarboxylation. In the case of valine, it is converted to α-ketoisovalerate, which is then metabolized to intermediates including this compound.[5]

Branched-Chain Amino Acid Metabolism Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Leucine Leucine alpha_Ketoisocaproate α-Ketoisocaproate Leucine->alpha_Ketoisocaproate Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate DHMB 2,3-Dihydroxy- 3-methylbutanoate alpha_Ketoisovalerate->DHMB Acetyl_CoA Acetyl-CoA alpha_Ketoisocaproate->Acetyl_CoA Acetoacetate Acetoacetate alpha_Ketoisocaproate->Acetoacetate Propionyl_CoA Propionyl-CoA alpha_Keto_beta_methylvalerate->Propionyl_CoA alpha_Keto_beta_methylvalerate->Acetyl_CoA DHMB->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Drying Drying Supernatant Collection->Drying Reconstitution/\nDerivatization Reconstitution/ Derivatization Drying->Reconstitution/\nDerivatization LC-MS or GC-MS LC-MS or GC-MS Reconstitution/\nDerivatization->LC-MS or GC-MS Data Acquisition Data Acquisition LC-MS or GC-MS->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing

References

Assessing the Specificity of 2,3-Dihydroxy-3-methylbutanoate as a Biomarker for Disorders of Branched-Chain Amino Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 2,3-dihydroxy-3-methylbutanoate as a potential biomarker for inborn errors of metabolism, primarily focusing on Maple Syrup Urine Disease (MSUD). We will compare its specificity against established biomarkers and provide supporting data and experimental protocols for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as (R)-2,3-dihydroxy-isovalerate, is a key intermediate in the catabolism of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine.[1] Inborn errors of metabolism that disrupt this pathway can lead to the accumulation of BCAAs and their metabolic byproducts. This accumulation is central to the pathophysiology of diseases like Maple Syrup Urine Disease (MSUD), a rare but serious genetic disorder.[1][2][3] The core of MSUD lies in the deficient activity of the branched-chain α-ketoacid dehydrogenase (BCKAD) complex, which is crucial for the breakdown of BCAAs.[2][3] This guide assesses the potential of this compound as a specific biomarker for MSUD and compares it with currently utilized diagnostic markers.

Comparison with Alternative Biomarkers

The primary challenge in utilizing this compound as a biomarker is its specificity. While elevated levels are expected in disorders of BCAA metabolism, its performance must be compared to existing and well-established biomarkers. The main alternatives include the branched-chain amino acids themselves and their derivatives.

Table 1: Comparison of Biomarkers for Maple Syrup Urine Disease (MSUD)

BiomarkerAdvantagesDisadvantagesReported Specificity & Sensitivity
Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) - Directly reflect the primary metabolic block.[2][3]- Well-established diagnostic markers.[2][3][4]- Routinely measured in newborn screening.[3][4]- Elevated levels can also be associated with other conditions like insulin resistance and cardiometabolic diseases, potentially reducing specificity.High sensitivity for classic MSUD. Specificity is generally good in the context of newborn screening algorithms that use ratios to other amino acids.[3][4]
Alloisoleucine - A pathognomonic marker for MSUD, meaning it is specifically indicative of this disease.[1][4]- Highly sensitive and specific for all forms of MSUD.[4]- May not be detectable in the very early neonatal period (before 6 days of life).[3]Plasma alloisoleucine >5 µmol/L is reported to be present in 94% of individuals with intermediate MSUD and 99.9% of those with classic MSUD.[4]
Branched-Chain α-Ketoacids (BCKAs) - Direct products of the first step in BCAA catabolism and accumulate due to the BCKAD block.[2][3][5]- Chemically unstable, making measurement more challenging.Used in conjunction with BCAA levels for diagnosis.[2][3]
This compound - As a downstream metabolite, it could provide additional information about the metabolic state.- Lack of extensive clinical validation. - Specificity may be compromised as it is an intermediate in a central metabolic pathway. - Quantitative data on sensitivity and specificity for MSUD are not readily available in the literature.Not yet established.

Signaling Pathways and Experimental Workflows

To understand the role of this compound, it is crucial to visualize its position in the BCAA metabolic pathway and the typical workflow for biomarker assessment.

BCAA_Metabolism Branched-Chain Amino Acid Metabolism and MSUD cluster_BCAAs Branched-Chain Amino Acids cluster_BCKAs Branched-Chain α-Ketoacids Leucine Leucine BCAT Branched-Chain Aminotransferase (BCAT) Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT KIC α-Ketoisocaproate BCAT->KIC from Leucine KMV α-Keto-β-methylvalerate BCAT->KMV from Isoleucine KIV α-Ketoisovalerate BCAT->KIV from Valine BCKAD Branched-Chain α-Ketoacid Dehydrogenase (BCKAD) Complex KIC->BCKAD KMV->BCKAD KIV->BCKAD Metabolite This compound KIV->Metabolite precursor to MSUD_block Deficient in MSUD BCKAD->MSUD_block Further_Metabolism Further Metabolism (e.g., to Acetyl-CoA, Succinyl-CoA) Metabolite->Further_Metabolism

BCAA Metabolism and the Role of this compound.

Biomarker_Assessment_Workflow Experimental Workflow for Biomarker Specificity Assessment cluster_samples Sample Collection cluster_evaluation Biomarker Performance Evaluation Patient_Samples Patient Samples (e.g., Plasma, Urine) Sample_Prep Sample Preparation (e.g., Extraction, Derivatization) Patient_Samples->Sample_Prep Control_Samples Healthy Control Samples Control_Samples->Sample_Prep Analysis Quantitative Analysis (e.g., GC-MS, LC-MS/MS) Sample_Prep->Analysis Data_Processing Data Processing and Statistical Analysis Analysis->Data_Processing ROC ROC Curve Analysis Data_Processing->ROC Sensitivity Sensitivity Calculation ROC->Sensitivity Specificity Specificity Calculation ROC->Specificity

Workflow for Assessing Biomarker Specificity.

Experimental Protocols

The quantitative analysis of this compound in biological matrices typically requires a robust analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the polar nature and low volatility of this hydroxy acid, chemical derivatization is often a necessary step for GC-MS analysis.

Protocol: GC-MS Analysis of this compound in Plasma

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Precipitate proteins by adding 400 µL of a cold organic solvent (e.g., methanol or acetonitrile).

    • Vortex and centrifuge at high speed to pellet the proteins.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 50-100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups.

    • Cool the vial to room temperature before injection.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature of around 280-300°C. The exact program should be optimized for the separation of the analyte from other matrix components.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Can be either full scan to identify the fragmentation pattern or Selected Ion Monitoring (SIM) for higher sensitivity and specificity in quantitative analysis.

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

  • Quantification:

    • A calibration curve is generated using known concentrations of pure this compound standard that has undergone the same extraction and derivatization process.

    • The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a metabolite of interest in the study of Maple Syrup Urine Disease and other disorders of branched-chain amino acid metabolism. Its position as an intermediate in the affected metabolic pathway makes it a plausible candidate biomarker. However, its clinical utility is currently limited by a lack of comprehensive studies that establish its sensitivity and specificity compared to well-established markers like the branched-chain amino acids and, in particular, the highly specific alloisoleucine.

Further research is needed to quantify the levels of this compound in a large cohort of MSUD patients and compare them to healthy controls and individuals with other metabolic conditions. Such studies would be instrumental in determining whether this compound can serve as a reliable and specific biomarker, either as a standalone diagnostic tool or as part of a broader metabolic profile for these disorders. The experimental protocols outlined in this guide provide a starting point for researchers to conduct these much-needed validation studies.

References

Literature Review: The Role of 2,3-Dihydroxy-3-Methylbutanoate in Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the emerging role of 2,3-dihydroxy-3-methylbutanoate and its isomers as biomarkers in various diseases. We will objectively compare its performance with other relevant biomarkers, supported by available experimental data. Detailed methodologies for key experiments are provided, along with visualizations of relevant metabolic and signaling pathways to facilitate a deeper understanding of its clinical and research applications.

Introduction

This compound is a metabolite primarily known for its role as an intermediate in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[1][2][3] It is also involved in the biosynthesis of pantothenate and Coenzyme A.[4][5] Recent metabolomic studies have highlighted its potential as a diagnostic and prognostic biomarker in specific inborn errors of metabolism and certain cancers. This guide will focus on its role in two primary disease contexts: Acute Myeloid Leukemia (AML) with isocitrate dehydrogenase (IDH) mutations and 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency, a rare inborn error of valine metabolism.

This compound in Acute Myeloid Leukemia (AML)

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are frequently observed in AML. These mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in leukemogenesis. Recent studies have identified another metabolite, (2R,3S)-dihydroxybutanoic acid (a stereoisomer of this compound, referred to as 2,3-DHBA), as being significantly elevated in AML patients with IDH1/2 mutations.

A key study compared the diagnostic performance of plasma 2,3-DHBA with the established biomarker 2-HG for detecting IDH1/2 mutations in AML patients. The results suggest that 2,3-DHBA may be a superior biomarker.

BiomarkerArea Under the Curve (AUC)Sensitivity (at 80% Specificity)p-valueReference
2,3-DHBA 0.86187.3%< 0.0001[6]
2-HG Not explicitly stated, but lower than 2,3-DHBA63.8%< 0.0001[6]

Table 1: Comparison of 2,3-DHBA and 2-HG as biomarkers for IDH1/2 mutations in AML.[6]

The production of 2,3-DHBA in IDH-mutant AML is thought to be a result of the same neomorphic enzyme activity that produces 2-HG. The mutated IDH enzyme reduces alpha-ketoglutarate to 2-HG and is also capable of reducing other alpha-keto acids. The exact downstream signaling effects of 2,3-DHBA are still under investigation, but its strong correlation with 2-HG suggests a potential role in the altered cellular metabolism and epigenetic landscape characteristic of IDH-mutant AML.

IDH_Mutant_AML_Pathway Production of 2,3-DHBA in IDH-Mutant AML cluster_downstream Downstream Effects Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG->TwoHG Epigenetic_Alterations Epigenetic_Alterations TwoHG->Epigenetic_Alterations Inhibition of α-KG-dependent dioxygenases alpha_keto_precursor Other α-keto acid precursors DHBA 2,3-Dihydroxybutanoate (Biomarker) alpha_keto_precursor->DHBA Mutant IDH1/2 (Reduction) Unknown_Effects Unknown Effects DHBA->Unknown_Effects Leukemogenesis Leukemogenesis Epigenetic_Alterations->Leukemogenesis HIBCH_Deficiency_Pathway Valine Catabolism and Pathophysiology of HIBCH Deficiency cluster_patho Pathophysiology cluster_biomarker Biomarker Production Valine Valine aKIV α-Ketoisovalerate Valine->aKIV Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase Three_HIB_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Three_HIB_CoA Enoyl-CoA hydratase (ECHS1) Mitochondrial_Dysfunction Mitochondrial Dysfunction Methacrylyl_CoA->Mitochondrial_Dysfunction Toxic accumulation, adduct formation Three_HIB 3-Hydroxyisobutyrate Three_HIB_CoA->Three_HIB 3-Hydroxyisobutyryl-CoA hydrolase (HIBCH) Three_HIB_CoA->Three_HIB   Block in HIBCH   Deficiency DHMB 2,3-Dihydroxy-2- methylbutyrate Three_HIB_CoA->DHMB Alternative metabolism Propionyl_CoA Propionyl-CoA Three_HIB->Propionyl_CoA Further metabolism Neurological_Symptoms Neurological Symptoms Mitochondrial_Dysfunction->Neurological_Symptoms GCMS_Workflow GC-MS Workflow for Urinary Organic Acid Analysis start Urine Sample Collection internal_standard Addition of Internal Standard start->internal_standard extraction Liquid-Liquid Extraction internal_standard->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (Silylation) evaporation->derivatization injection GC-MS Injection derivatization->injection separation Gas Chromatography Separation injection->separation detection Mass Spectrometry Detection separation->detection analysis Data Analysis (Identification & Quantification) detection->analysis end Results analysis->end

References

A Head-to-Head Comparison of Derivatization Agents for 2,3-Dihydroxy-3-methylbutanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of small polar molecules like 2,3-dihydroxy-3-methylbutanoate, derivatization is a critical step to enhance analyte volatility and improve chromatographic separation for techniques such as gas chromatography-mass spectrometry (GC-MS). This guide provides a detailed comparison of common derivatization agents and methodologies for this compound, supported by experimental protocols and data presentation to aid in the selection of the most suitable agent for your analytical needs.

The primary methods for the derivatization of this compound involve silylation and a two-step esterification followed by silylation. Silylation is a widely used technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) group.[1][2] This process significantly increases the volatility and thermal stability of the analyte.[2]

Comparison of Derivatization Agents

The choice of derivatization agent can significantly impact reaction efficiency, derivative stability, and analytical sensitivity. Below is a comparison of two common silylating agents, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).

ParameterMSTFABSTFA with 1% TMCS
Reactivity Very HighHigh
By-products N-methyltrifluoroacetamide (highly volatile)Mono(trimethylsilyl)trifluoroacetamide (less volatile than MSTFA's by-products)
Suitability for Trace Analysis Ideal due to volatile by-products[1]Good
Derivative Stability TMS derivatives are sensitive to moisture[2]TMS derivatives are sensitive to moisture
Catalyst Requirement Often used with a catalyst for hindered groupsTMCS is a common catalyst to enhance reactivity[3]
Reaction Conditions Typically 60-100°C for 15-60 minutes[1][4]Typically 60-80°C for 30-60 minutes[1]

Experimental Protocols

Detailed methodologies for the derivatization of this compound are provided below. It is crucial to ensure that all samples are dried completely before derivatization, as the presence of water can deactivate the silylating reagents and decompose the formed derivatives.[5]

Method 1: Single-Step Silylation

This method converts both the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives in a single step.

Reagents:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (or other suitable solvent)

Protocol:

  • Sample Preparation: Evaporate the sample extract containing this compound to complete dryness under a gentle stream of nitrogen at 30-40°C.[4]

  • Derivatization: Add 50-100 µL of MSTFA + 1% TMCS to the dried residue.[4]

  • Reaction: Seal the reaction vial tightly and heat at 60-80°C for 15-30 minutes to ensure the reaction goes to completion.[4]

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis. A 1-2 µL aliquot is typically injected.[4]

Method 2: Two-Step Esterification and Silylation

This method first converts the carboxylic acid to an ester, followed by silylation of the hydroxyl groups. This can be particularly useful for complex matrices where selective derivatization is desired.

Reagents:

  • (S)-(+)-3-Methyl-2-butanol (or other suitable alcohol)

  • Thionyl chloride (SOCl₂)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Protocol:

  • Sample Preparation: Evaporate the sample extract to dryness as described in Method 1.

  • Esterification:

    • Add 200 µL of (S)-(+)-3-Methyl-2-butanol and a catalytic amount of SOCl₂ to the dried extract.[4]

    • Heat the sealed vial at 100°C for 1 hour.[4]

    • Evaporate the excess reagent under a stream of nitrogen.[4]

  • Silylation:

    • To the dried residue from the esterification step, add 50-100 µL of MSTFA.[4]

    • Heat the sealed vial at 60°C for 15 minutes.[4]

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described derivatization methods.

Derivatization_Workflows Experimental Workflows for Derivatization of this compound cluster_0 Method 1: Single-Step Silylation cluster_1 Method 2: Two-Step Esterification and Silylation M1_Start Dried Sample Extract M1_Step1 Add MSTFA + 1% TMCS M1_Start->M1_Step1 M1_Step2 Heat at 60-80°C for 15-30 min M1_Step1->M1_Step2 M1_Step3 Cool to Room Temperature M1_Step2->M1_Step3 M1_End GC-MS Analysis M1_Step3->M1_End M2_Start Dried Sample Extract M2_Step1 Add Alcohol + SOCl₂ M2_Start->M2_Step1 M2_Step2 Heat at 100°C for 1 hour M2_Step1->M2_Step2 M2_Step3 Evaporate Excess Reagent M2_Step2->M2_Step3 M2_Step4 Add MSTFA M2_Step3->M2_Step4 M2_Step5 Heat at 60°C for 15 min M2_Step4->M2_Step5 M2_Step6 Cool to Room Temperature M2_Step5->M2_Step6 M2_End GC-MS Analysis M2_Step6->M2_End Silylation_Reaction Silylation of this compound Analyte This compound (with -OH and -COOH groups) Product Trimethylsilyl (TMS) Derivative (Volatile and Thermally Stable) Analyte->Product Silylation Reaction Reagent MSTFA + 1% TMCS Reagent->Product

References

Safety Operating Guide

Safe Disposal of 2,3-Dihydroxy-3-methylbutanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,3-Dihydroxy-3-methylbutanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this hazardous substance.

Primary Hazards: 2,3-Dihydroxy-3-methylbutanoic acid is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1].

I. Personal Protective Equipment (PPE) and Immediate Safety Precautions

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear nitrile, neoprene, or butyl rubber gloves[2].

  • Body Protection: A fully-buttoned laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work in a well-ventilated area or a chemical fume hood to avoid inhalation[1][2][3].

In case of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes[4].

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for a minimum of 15 minutes[5].

  • Ingestion or Inhalation: Move to fresh air. Seek immediate medical attention[1].

II. Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on its physical state (solid or aqueous solution) and the quantity of waste. Crucially, all disposal procedures must be in accordance with your institution's Environmental Health and Safety (EHS) department guidelines.

A. For Aqueous Solutions (Small Quantities):

  • Consult EHS: Before proceeding, confirm with your institution's EHS department if drain disposal of neutralized, small quantities of this chemical is permissible.

  • Neutralization: In a designated chemical fume hood, dilute the acidic solution with water. Slowly add a suitable base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) while stirring to adjust the pH to a neutral range, typically between 5.0 and 9.0[6].

  • Drain Disposal: If approved by EHS, flush the neutralized solution down the sanitary sewer with a large volume of water (at least 20 parts water to 1 part of the chemical solution)[4][6].

B. For Solid Waste and Large Quantities of Liquid Waste:

  • Waste Collection: Collect the waste in a designated, properly labeled, and compatible container. Polyethylene containers are generally suitable for organic acid waste[2].

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and a description of its hazards (e.g., "Irritant")[7].

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as bases and oxidizing agents[2].

  • Professional Disposal: Arrange for collection by a specialized chemical disposal company, as coordinated through your institution's EHS department[5].

III. Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal 5.0 - 9.0[6]
Dilution Ratio for Drain Disposal At least 20 parts water to 1 part solution[4][6]
Waste Classification (pH) Dangerous Waste if pH ≤ 5[2]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs waste_form Determine Waste Form (Solid or Liquid) consult_ehs->waste_form solid_waste Solid Waste or Large Quantity Liquid waste_form->solid_waste Solid or Large Liquid liquid_waste Small Quantity Aqueous Solution waste_form->liquid_waste Small Liquid collect_solid Collect in Labeled, Compatible Container solid_waste->collect_solid neutralize Neutralize to pH 5.0-9.0 in Fume Hood liquid_waste->neutralize store_waste Store in Satellite Accumulation Area collect_solid->store_waste professional_disposal Arrange for Professional Disposal store_waste->professional_disposal end End: Waste Disposed professional_disposal->end check_approval Is Drain Disposal Approved by EHS? neutralize->check_approval check_approval->collect_solid No drain_disposal Flush with Copious Amounts of Water check_approval->drain_disposal Yes drain_disposal->end

References

Essential Safety and Operational Guidance for Handling 2,3-Dihydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 2,3-Dihydroxy-3-methylbutanoate. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this and similar chemical compounds.

Hazard Assessment
Personal Protective Equipment (PPE)

The following table summarizes the required and recommended PPE for handling this compound. It is crucial to inspect all PPE for integrity before each use[2][3].

PPE CategoryMinimum RequirementRecommended for Enhanced Safety
Eye Protection Safety glasses with side shields.Chemical splash goggles or a face shield when handling larger quantities or if there is a risk of splashing[4].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Latex gloves are not recommended as they offer poor chemical resistance[5].Double gloving, especially when handling concentrated solutions.
Body Protection A standard laboratory coat.A chemical-resistant apron over the lab coat, particularly during mixing or transferring operations[4].
Footwear Closed-toe shoes. Sandals or perforated shoes are not permitted in the laboratory[2][6].Chemical-resistant boots if there is a risk of large spills.
Respiratory Protection Not generally required if handled in a well-ventilated area or a fume hood.A NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or if aerosols may be generated.
Safe Handling Procedures

Adherence to standard laboratory safety protocols is paramount. The following step-by-step guidance should be followed:

  • Preparation : Before beginning work, ensure you know the location and operation of all safety equipment, including eyewash stations, safety showers, and fire extinguishers[6][7]. Have a spill kit readily accessible.

  • Ventilation : Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required[8].

  • Personal Hygiene : Avoid eating, drinking, or applying cosmetics in the laboratory[2][7]. Wash hands thoroughly after handling the chemical, after removing gloves, and before leaving the laboratory[9].

  • Labeling : Ensure all containers of this compound are clearly labeled with the chemical name and any hazard warnings[3][6].

  • Spill Response : In the event of a small spill, alert colleagues and use an appropriate spill kit to contain and absorb the material. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.

  • Waste Segregation : Do not mix this waste with other incompatible waste streams.

  • Institutional Guidelines : Arrange for collection and disposal by a specialized chemical waste disposal company in accordance with your institution's Environmental Health and Safety (EHS) guidelines[8][10].

  • Empty Containers : Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as chemical waste.

Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8].

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[2].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[8].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[8].

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill_response Spill Response prep_sds Review SDS & Hazards prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_spill Spill Occurs handle_chem->handle_spill cleanup_decon Decontaminate Work Area handle_spill->cleanup_decon No spill_alert Alert Colleagues handle_spill->spill_alert Yes cleanup_waste Segregate & Store Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash spill_contain Contain & Clean Spill spill_alert->spill_contain spill_dispose Dispose of Spill Waste spill_contain->spill_dispose spill_dispose->cleanup_decon

Caption: Workflow for the safe handling and potential spill response for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroxy-3-methylbutanoate
Reactant of Route 2
2,3-Dihydroxy-3-methylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.